1,6-Diphenoxy-2,4-hexadiyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenoxyhexa-2,4-diynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRFBNXAKJTBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30980-37-1 | |
| Record name | 1,6-Diphenoxy-2,4-hexadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,6-Diphenoxy-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Diphenoxy-2,4-hexadiyne is an organic compound characterized by a central hexadiyne core flanked by two phenoxy groups. This symmetrical molecule holds potential for applications in materials science and as a scaffold in medicinal chemistry. Understanding its chemical properties is crucial for its synthesis, handling, and exploration of its potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, and a detailed experimental protocol for its synthesis. While direct biological data for this specific compound is limited, this guide will also touch upon the potential biological activities based on its structural motifs.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄O₂ | [1] |
| Molecular Weight | 262.30 g/mol | [1] |
| CAS Number | 30980-37-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| Solubility | No data available |
Spectral Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not explicitly published. However, based on the chemical structure, the following characteristic signals can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenoxy groups, likely in the range of 6.8-7.5 ppm. A distinct signal for the methylene protons (-CH₂-) adjacent to the oxygen atoms is also anticipated, likely appearing in the range of 4.5-5.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift (downfield). Signals for the sp-hybridized carbons of the diyne moiety would be expected in the range of 70-90 ppm. The methylene carbon signal would likely appear around 60-70 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C≡C (alkyne) | 2100-2260 (weak or absent due to symmetry) |
| C-O-C (ether) | 1000-1300 |
| C=C (aromatic) | 1400-1600 |
Note: Due to the symmetrical nature of the internal diyne, the C≡C stretching vibration may be weak or absent in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 262.30.[1] Common fragmentation patterns would likely involve cleavage of the ether linkage, leading to the formation of a phenoxy radical (m/z = 93) and a C₆H₄O⁺ ion (m/z = 92), as well as fragmentation of the hexadiyne chain.[3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidative coupling of a terminal alkyne precursor, propargyl phenyl ether. The Glaser-Hay coupling is a common method for this transformation.
Reaction Scheme:
Materials:
-
Propargyl phenyl ether
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (or other suitable solvent)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add propargyl phenyl ether (1.0 equivalent), copper(I) chloride (0.05-0.1 equivalents), and a suitable solvent such as acetone.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2-1.5 equivalents) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air (or bubble air through the solution) for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Workflow Diagram:
Potential Biological Activities and Future Research Directions
Currently, there is a lack of published data on the specific biological activities of this compound. However, the presence of the diphenoxy moiety suggests potential for biological interactions. Phenolic compounds and their ethers are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[4]
Proposed Experimental Protocols for Biological Evaluation:
To explore the potential of this compound in drug development, the following in vitro assays are recommended as a starting point:
-
Cytotoxicity Assays:
-
MTT or MTS Assay: To evaluate the compound's effect on the viability of various cancer cell lines (e.g., HeLa, MCF-7, A549) and non-cancerous cell lines (e.g., HEK293) to determine its cytotoxic potential and selectivity.
-
Experimental Workflow:
Workflow for cytotoxicity assays.
-
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Inhibition Assay: To assess the compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), a key indicator of anti-inflammatory activity.
-
Cytokine Production Assay (ELISA): To measure the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.
-
Potential Signaling Pathways for Investigation:
Should initial screenings indicate significant biological activity, further studies could investigate the compound's effect on key signaling pathways implicated in cancer and inflammation, such as:
-
NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli and implicated in both cancer and inflammation.
-
Apoptosis Pathways: To determine if cytotoxicity is mediated through programmed cell death.
Conclusion
This compound is a molecule with well-defined chemical characteristics but largely unexplored biological potential. This technical guide provides a solid foundation of its known chemical properties and a clear path for its synthesis. The proposed experimental protocols and potential signaling pathways offer a roadmap for future research to unlock the therapeutic possibilities of this and structurally related compounds for researchers, scientists, and professionals in the field of drug development. Further investigation into its biological activities is warranted to fully understand its potential applications.
References
An In-depth Technical Guide to 1,6-Diphenoxy-2,4-hexadiyne: A Versatile Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Diphenoxy-2,4-hexadiyne (CAS Number: 30980-37-1) is a chemical compound increasingly recognized for its potential as a structural component in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. Its classification as a "Protein Degrader Building Block" highlights its utility as a linker element in Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and its prospective role in the design of next-generation pharmaceuticals. While specific biological data for this compound is not extensively published, this paper will extrapolate its potential applications based on the established principles of PROTAC technology.
Introduction to this compound
This compound is a symmetrical molecule featuring a conjugated diyne system flanked by two phenoxy groups. This rigid, linear scaffold is a key characteristic that makes it an attractive candidate for use as a linker in bifunctional molecules like PROTACs. The linker component of a PROTAC plays a critical role in bridging a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The length, rigidity, and chemical nature of the linker are crucial for optimizing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient protein degradation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information sources.
| Property | Value | Reference |
| CAS Number | 30980-37-1 | [2][3] |
| Molecular Formula | C₁₈H₁₄O₂ | [1][2][3] |
| Molecular Weight | 262.30 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Storage Temperature | Room temperature | [1] |
| SMILES | C1=CC=C(C=C1)OCC#CC#CCOC2=CC=CC=C2 | [3] |
| InChI | 1S/C18H14O2/c1-3-7-17(8-4-1)19-15-11-13-16-20-18-9-5-2-6-10-18/h1-10H,15-16H2 | [3] |
Synthesis of this compound
Proposed Experimental Protocol: Hay-Glaser Coupling of Phenyl Propargyl Ether
This protocol is a generalized procedure based on established methods for similar compounds. Optimization of reaction conditions would be necessary to achieve high yields and purity.
Reaction Scheme:
Materials:
-
Phenyl propargyl ether
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
An appropriate solvent (e.g., Acetone, Dichloromethane, or Pyridine)
-
Oxygen (from air or as a bubbled gas)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask, dissolve phenyl propargyl ether in the chosen solvent.
-
Add a catalytic amount of the copper(I) salt and TMEDA. The TMEDA acts as a ligand to stabilize the copper catalyst.
-
Stir the reaction mixture vigorously while bubbling air or oxygen through the solution. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1M HCl) to neutralize the base and dissolve the copper salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization:
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify characteristic functional groups, particularly the C≡C triple bond and the C-O ether linkages.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
Application in Targeted Protein Degradation
The designation of this compound as a "Protein Degrader Building Block" strongly suggests its utility as a linker in the construction of PROTACs.[1]
The Role of Linkers in PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation and stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the POI. The rigid and linear nature of the this compound scaffold can provide a well-defined spatial separation between the POI and the E3 ligase, which can be advantageous for optimizing the geometry of the ternary complex.
Hypothetical PROTAC Design and Workflow
The following diagram illustrates the general workflow for the design and application of a PROTAC utilizing a linker derived from this compound.
Caption: General workflow for the design and application of a PROTAC.
Potential Signaling Pathways for Intervention
The specific signaling pathway that could be modulated by a PROTAC incorporating this compound would depend entirely on the chosen POI. PROTACs have been successfully developed to target a wide range of proteins implicated in various diseases, including:
-
Oncology: Targeting kinases, transcription factors, and other proteins that drive cancer cell proliferation and survival.
-
Neurodegenerative Diseases: Targeting misfolded or aggregated proteins.
-
Inflammatory Diseases: Targeting pro-inflammatory signaling molecules.
The diagram below illustrates a generalized signaling pathway that could be inhibited by the degradation of a key protein.
Caption: PROTAC-mediated degradation of a target kinase to block a signaling pathway.
Future Perspectives
This compound holds considerable promise as a versatile building block in the field of targeted protein degradation. Its rigid, linear structure offers a unique scaffold for the rational design of PROTAC linkers. Future research should focus on several key areas:
-
Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol is essential for making this compound readily accessible to the research community.
-
Incorporation into PROTACs: The synthesis and biological evaluation of PROTACs utilizing this linker are needed to validate its utility. This would involve conjugating it to known ligands for various POIs and E3 ligases.
-
Structure-Activity Relationship (SAR) Studies: Systematic studies are required to understand how the structural features of the this compound linker influence the potency and selectivity of PROTACs.
-
Exploration of novel linker chemistries: The diyne functionality offers opportunities for further chemical modification, potentially leading to the development of linkers with novel properties.
Conclusion
This compound is a molecule with significant potential in the design of next-generation therapeutics. While detailed biological data is currently limited, its chemical structure makes it an intriguing candidate for use as a rigid linker in PROTACs. Further research into its synthesis, incorporation into PROTACs, and biological evaluation is warranted to fully explore its capabilities in the rapidly advancing field of targeted protein degradation. This technical guide serves as a foundational resource to stimulate and guide future investigations into this promising compound.
References
An In-depth Technical Guide to 1,6-Diphenoxy-2,4-hexadiyne: Structure, Synthesis, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical overview of 1,6-diphenoxy-2,4-hexadiyne based on established chemical principles and data from analogous compounds. As of this writing, detailed experimental and biological data for this specific molecule are scarce in publicly available literature. The information presented herein is intended to guide future research.
Executive Summary
This compound is a symmetrical aromatic alkyne featuring a rigid hexadiyne core flanked by two phenoxy groups. This unique structure, combining a conjugated diyne system with terminal aromatic moieties, suggests potential applications in materials science and medicinal chemistry. The diyne core offers a linear, rigid scaffold, while the phenoxy groups can modulate solubility, electronic properties, and biological interactions. This guide details the molecular structure, proposes a viable synthetic pathway, presents predicted analytical data, and explores potential biological activities relevant to drug discovery and development.
Molecular Structure and Properties
This compound possesses a linear C6 backbone containing two conjugated triple bonds (a diyne). This central diyne is connected at its 1 and 6 positions to two phenoxy groups via ether linkages. The molecule is symmetrical with the chemical formula C₁₈H₁₄O₂ and a molecular weight of 262.31 g/mol .
The core structure can be visualized as follows:
Caption: 2D representation of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₂ |
| Molecular Weight | 262.31 g/mol |
| XLogP3 | 4.0 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 4 |
Synthesis Protocol
Caption: Proposed two-step synthesis of this compound.
Experimental Methodology
Step 1: Synthesis of 2,4-Hexadiyne-1,6-diol
This step involves the Hay coupling, a copper-catalyzed oxidative coupling of terminal alkynes.
-
Reaction Setup: A solution of propargyl alcohol in a suitable solvent (e.g., methanol or a C4 alcohol) is prepared in a reaction flask equipped with a stirrer and an oxygen inlet.
-
Catalyst Addition: A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), and a ligand, typically N,N,N',N'-tetramethylethylenediamine (TMEDA), are added to the solution.
-
Reaction: Oxygen is bubbled through the vigorously stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield pure 2,4-hexadiyne-1,6-diol.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This step involves the reaction of the dialkoxide of 2,4-hexadiyne-1,6-diol with a phenyl halide, or more commonly, the reaction of the diol with phenol under basic conditions.
-
Alkoxide Formation: 2,4-Hexadiyne-1,6-diol is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0°C to deprotonate the hydroxyl groups, forming the dialkoxide.
-
Nucleophilic Substitution: Phenol (or a substituted phenol) is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic substitution. The progress is monitored by TLC.
-
Workup and Purification: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel.
Analytical and Spectroscopic Data (Predicted)
Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of its structural motifs and comparison with analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 4H | H-meta (phenoxy) |
| ~7.00 | t | 2H | H-para (phenoxy) |
| ~6.95 | d | 4H | H-ortho (phenoxy) |
| ~4.80 | s | 4H | -O-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-ipso (phenoxy) |
| ~129.5 | C-meta (phenoxy) |
| ~121.5 | C-para (phenoxy) |
| ~115.0 | C-ortho (phenoxy) |
| ~75.0 | -C≡C- |
| ~58.0 | -O-CH₂- |
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H stretch | Aromatic |
| ~2930 | C-H stretch | Aliphatic (CH₂) |
| ~2260 | C≡C stretch | Internal alkyne (weak) |
| ~1600, ~1490 | C=C stretch | Aromatic ring |
| ~1240 | C-O stretch | Aryl ether |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 262 | [M]⁺ (Molecular ion) |
| 169 | [M - OPh]⁺ |
| 94 | [PhOH]⁺ |
| 77 | [Ph]⁺ |
Potential Applications in Drug Development
The unique structural features of this compound suggest several potential avenues for investigation in drug discovery and development. The rigid diyne linker can serve as a scaffold to orient the two phenyl rings in a specific spatial arrangement for optimal interaction with biological targets.
Anticancer Activity
Diaryl acetylenes have been investigated as potential anticancer agents. The proposed mechanism often involves the inhibition of key cellular pathways, such as the Hypoxia Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor survival and proliferation. The phenoxy groups can be substituted to modulate the compound's activity and selectivity.
Caption: Hypothetical mechanism for anticancer activity.
Anti-inflammatory Properties
Phenoxy and phenyl-alkanoic acids have demonstrated anti-inflammatory properties. The diaryl ether motif present in this compound could potentially interact with inflammatory targets. Further research could explore its ability to inhibit enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Antimicrobial and Antiviral Potential
The rigid structure of diaryl diacetylenes could be exploited to design inhibitors of microbial or viral enzymes that have well-defined binding pockets. The aromatic rings can engage in π-stacking interactions, while the overall lipophilicity can be tuned for membrane permeability.
Conclusion and Future Directions
This compound is a molecule with intriguing structural characteristics that warrant further investigation. While experimental data is currently limited, this guide provides a solid foundation for future research by outlining a plausible synthetic route and predicting its analytical properties. The exploration of its biological activities, particularly in the areas of oncology and infectious diseases, could lead to the development of novel therapeutic agents. Future work should focus on the successful synthesis and full spectroscopic characterization of this compound, followed by systematic screening for various biological activities.
Synthesis of 1,6-Diphenoxy-2,4-hexadiyne via Glaser-Hay Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,6-diphenoxy-2,4-hexadiyne, a symmetrical diyne with potential applications in medicinal chemistry and materials science. The core of this synthesis is the Glaser-Hay coupling, a robust and efficient method for the oxidative homocoupling of terminal alkynes. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a mechanistic workflow.
Introduction
The 1,3-diyne motif is a key structural element found in numerous biologically active natural products and functional organic materials. The Glaser-Hay coupling reaction, a copper-catalyzed oxidative dimerization of terminal alkynes, stands as a cornerstone in the synthesis of symmetrical diynes.[1] This reaction typically utilizes a copper(I) salt, such as copper(I) chloride, in the presence of a ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), and an oxidant, which is often atmospheric oxygen.[2] The synthesis of this compound from 3-phenoxy-1-propyne serves as an excellent example of this powerful transformation.
Reaction Scheme
The overall reaction for the synthesis of this compound is presented below:
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 3-Phenoxy-1-propyne | C₉H₈O | 132.16 | 13486-33-4 |
| This compound | C₁₈H₁₄O₂ | 262.30 | 30980-37-1 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Solvent | Acetone |
| Catalyst | Copper(I) Chloride (CuCl) |
| Ligand | N,N,N',N'-Tetramethylethylenediamine (TMEDA) |
| Oxidant | Air (O₂) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | High (e.g., ~96% for analogous systems) |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted: Aromatic protons (multiplet), -O-CH₂- protons (singlet). The absence of the terminal alkyne proton signal (triplet) from the starting material is a key indicator of reaction completion. |
| ¹³C NMR | Predicted: Signals for aromatic carbons, the ether carbon (-O-C H₂-), and the sp-hybridized carbons of the diyne moiety. |
| IR (Infrared) | Absence of the characteristic terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) from the starting material. Appearance of a C≡C stretch for the internal diyne. A vapor phase IR spectrum is available in public databases.[3] |
| MS (Mass Spec) | Predicted m/z: [M+H]⁺ = 263.10665, [M+Na]⁺ = 285.08859.[4] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via Glaser-Hay coupling. This protocol is adapted from established procedures for similar terminal alkynes.
Materials:
-
3-Phenoxy-1-propyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-1-propyne (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous acetone. To this solution, add copper(I) chloride (CuCl, ~5 mol%).
-
Ligand Addition and Reaction Initiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, ~1.2 eq) to the stirred solution. The reaction mixture is then stirred vigorously at room temperature, open to the air, to allow for oxidation by atmospheric oxygen.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound as a solid.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
Caption: Experimental workflow for the synthesis.
References
A Technical Guide to the Spectroscopic and Synthetic Aspects of 1,6-Diphenoxy-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 1,6-Diphenoxy-2,4-hexadiyne. The information is compiled for professionals in research and development who require a thorough understanding of this molecule's properties and synthesis.
Introduction
This compound is a symmetrical organic compound featuring a conjugated diyne system flanked by two phenoxy groups. Its rigid structure and electron-rich aromatic rings make it a molecule of interest in materials science and as a building block in organic synthesis. This document outlines the key spectroscopic data (FTIR and NMR) and provides a detailed experimental protocol for its synthesis.
Spectroscopic Data
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic, -CH₂-) |
| ~2260-2190 | Weak | C≡C stretch (disubstituted alkyne) |
| ~1600, ~1490 | Strong | C=C stretch (aromatic ring) |
| ~1240 | Strong | C-O-C stretch (asymmetric, aryl ether) |
| ~1040 | Medium | C-O-C stretch (symmetric, aryl ether) |
| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 4H | m-H (aromatic) |
| ~7.00-6.90 | Multiplet | 6H | o-H, p-H (aromatic) |
| ~4.80 | Singlet | 4H | -O-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Quaternary C (aromatic, C-O) |
| ~129 | CH (aromatic) |
| ~121 | CH (aromatic) |
| ~115 | CH (aromatic) |
| ~75 | Quaternary C (-C≡C-) |
| ~58 | CH₂ (-O-CH₂-) |
Experimental Protocols
The synthesis of this compound can be achieved through a nucleophilic substitution reaction between a phenoxide salt and a suitable dihalo-2,4-hexadiyne, or by the etherification of 2,4-hexadiyne-1,6-diol. A plausible and commonly employed method involves the reaction of phenol with 1,6-dichloro-2,4-hexadiyne.
3.1. Synthesis of this compound
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1,6-Dichloro-2,4-hexadiyne
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (2.2 equivalents) in anhydrous DMF. To this solution, add sodium hydroxide (2.2 equivalents) portion-wise while stirring. The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of sodium phenoxide.
-
Nucleophilic Substitution: To the freshly prepared sodium phenoxide solution, add a solution of 1,6-dichloro-2,4-hexadiyne (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up and Extraction: The reaction is quenched by the addition of cold water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
3.2. Spectroscopic Analysis
FTIR Spectroscopy:
-
The FTIR spectrum of the purified product is recorded using a KBr pellet or as a thin film on a salt plate.
-
The spectrum is analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule, as detailed in Table 1.
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
The chemical shifts, multiplicities, and integration values are analyzed to confirm the structure of the synthesized compound, as outlined in Tables 2 and 3.
Logical Workflow
The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Unveiling the Solid-State Architecture of 1,6-Diphenoxy-2,4-hexadiyne: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystal structure of the 1,6-diphenoxy-2,4-hexadiyne monomer, a molecule of significant interest in materials science and drug development due to its potential for solid-state polymerization. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and structural visualizations.
Core Crystallographic Data
This compound (C₁₈H₁₄O₂) is a monomer known to crystallize in two distinct forms: a monoclinic and a triclinic modification. The crystallographic parameters for both forms have been determined by X-ray diffraction, providing fundamental insights into their solid-state packing and potential for topochemical reactions.
A seminal study by Morosin and Harrah in 1977 elucidated the crystal structures of both polymorphs. The key crystallographic data are summarized below for comparative analysis.
| Parameter | Monoclinic Form | Triclinic Form |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | Pī |
| a (Å) | 13.113 | 8.286 |
| b (Å) | 10.551 | 8.875 |
| c (Å) | 11.238 | 11.275 |
| α (°) | 90 | 100.99 |
| β (°) | 114.74 | 108.68 |
| γ (°) | 90 | 99.41 |
| Volume (ų) | 1411.7 | 732.7 |
| Z | 4 | 2 |
| Calculated Density (g/cm³) | 1.23 | 1.19 |
These two crystalline forms arise from different packing arrangements of the monomer molecules, influenced by the crystallization conditions. The distinct spatial orientation of the diacetylene rods in each form directly impacts their reactivity in solid-state polymerization.
Molecular Structure and Conformation
In both crystalline forms, the this compound molecule adopts a centrosymmetric conformation. The central hexadiyne core is nearly linear, a characteristic feature of diacetylene compounds. The phenoxy groups at either end of the conjugated rod are not coplanar with the diacetylene axis, exhibiting a twisted conformation. This twisted arrangement is a critical factor in determining the intermolecular interactions and the overall crystal packing.
The conformation of the molecule can be described by the torsion angle between the plane of the phenyl ring and the plane defined by the C-O-C linkage. In the solid state, these conformational parameters are fixed, leading to the observed crystalline arrangements.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a di-halogenated hexadiyne with phenol. A detailed experimental protocol is outlined below, adapted from general procedures for the synthesis of similar diaryl diacetylenes.
Materials:
-
1,6-Dichloro-2,4-hexadiyne
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Hexane
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
A mixture of phenol (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous acetone is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of 1,6-dichloro-2,4-hexadiyne (1.0 equivalent) in a minimal amount of anhydrous acetone is added dropwise to the stirring mixture.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Crystallization of Monoclinic and Triclinic Forms
The two crystalline polymorphs of this compound can be obtained by carefully controlling the crystallization conditions.
For the Monoclinic Form:
-
Dissolve the purified this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or toluene/hexane.
-
Allow the solution to cool slowly to room temperature.
-
Needle-like or prismatic crystals of the monoclinic form should precipitate.
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
For the Triclinic Form:
-
Dissolve the purified monomer in a different solvent system, for example, a mixture of chloroform and petroleum ether.
-
Induce crystallization by slow evaporation of the solvent at a constant, low temperature (e.g., in a refrigerator).
-
Plate-like crystals of the triclinic form are expected to form.
-
Isolate the crystals by filtration and dry carefully.
Structural Relationships and Polymerization Potential
The arrangement of monomer units in the crystal lattice is paramount for solid-state polymerization. For a topochemical polymerization to occur, the diacetylene moieties of adjacent molecules must be aligned in a specific orientation and within a certain distance.
The logical relationship between the molecular structure, crystal packing, and polymerization potential is illustrated below.
The different packing motifs in the monoclinic and triclinic forms of this compound will result in different intermolecular distances and orientations of the reactive diacetylene units. Consequently, one polymorph may be highly reactive towards solid-state polymerization upon exposure to heat or radiation, while the other may be less reactive or completely inert. A detailed analysis of the packing diagrams from the crystallographic data is essential to predict the polymerization behavior of each form.
This technical guide provides a foundational understanding of the crystal structure of the this compound monomer. The provided data and protocols are intended to facilitate further research into the solid-state properties and potential applications of this and related diacetylene compounds.
Thermal Properties of 1,6-Diphenoxy-2,4-hexadiyne: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
While specific thermal data is limited, the basic physicochemical properties of 1,6-Diphenoxy-2,4-hexadiyne have been identified.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄O₂ | [1][2] |
| Molecular Weight | 262.30 g/mol | [1][2] |
| CAS Number | 30980-37-1 | [1][2] |
Thermal Analysis: A General Approach
Although specific experimental data for this compound is unavailable, a general methodology for characterizing its thermal properties can be outlined based on standard analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are widely used to determine the thermal stability, phase transitions, and decomposition characteristics of chemical compounds.
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.
Caption: Generalized workflow for the thermal analysis of this compound.
Differential Scanning Calorimetry (DSC)
A DSC experiment would measure the heat flow to or from the sample as a function of temperature. This would allow for the determination of:
-
Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak on the DSC thermogram.
-
Enthalpy of Fusion (ΔH_f): The energy required to melt the sample, calculated from the area of the melting peak.
-
Other Phase Transitions: Detection of any other solid-state transitions that might occur before melting.
A typical DSC protocol would involve heating a small, accurately weighed sample (e.g., 2-5 mg) in a sealed aluminum pan under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
Thermogravimetric Analysis (TGA)
A TGA experiment would monitor the mass of the sample as a function of temperature. This analysis is crucial for determining:
-
Decomposition Temperature (T_d): The temperature at which the compound begins to degrade, identified as the onset of mass loss in the TGA curve.
-
Thermal Stability: The temperature range over which the compound is stable.
-
Decomposition Profile: The number of decomposition steps and the mass loss associated with each step.
For a TGA experiment, a slightly larger sample (e.g., 5-10 mg) would be heated in a ceramic or platinum pan under an inert atmosphere at a controlled heating rate (e.g., 10 or 20 °C/min) over a wide temperature range.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature describing any signaling pathways or specific biological activities associated with this compound. Further research would be required to explore its potential interactions with biological systems.
Conclusion
While the fundamental chemical identity of this compound is established, a significant knowledge gap exists regarding its quantitative thermal properties. The experimental protocols and workflow outlined in this guide provide a standard approach for researchers to characterize the melting behavior, thermal stability, and decomposition kinetics of this compound. Such data would be invaluable for its potential applications in materials science, organic synthesis, and drug development. Future studies are warranted to fully elucidate the thermal and biological characteristics of this compound.
References
A Deep Dive into Polydiacetylene Synthesis: From Monomer to Functional Polymer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Polydiacetylenes (PDAs) have emerged as a fascinating class of conjugated polymers, distinguished by their remarkable chromic properties. Upon exposure to a variety of external stimuli, these materials undergo a distinct color change from blue to red, a characteristic that has positioned them as highly sensitive components in a wide array of sensing applications, from biosensors to diagnostics.[1][2][3] This transformation, visible to the naked eye, is accompanied by a shift in fluorescence, providing a dual-signal response that is invaluable for analytical purposes.[1][2] This technical guide provides a comprehensive overview of the synthesis of polydiacetylenes from their diacetylene (DA) monomer precursors, with a focus on the core methodologies and experimental protocols relevant to researchers in materials science and drug development.
The Foundation: Diacetylene Monomer Self-Assembly
The journey from diacetylene monomers to functional polydiacetylene polymers is underpinned by a critical phenomenon: self-assembly. The successful 1,4-addition polymerization of DA monomers is almost exclusively achieved through a topochemical reaction, a solid-state process that is dictated by the precise arrangement of the monomer units within a crystal lattice or an ordered assembly.[1][4][5] This ordered arrangement is a prerequisite for polymerization, as it brings the reactive diacetylene moieties into the correct proximity and orientation for the reaction to proceed upon initiation by UV or gamma irradiation.[1][6]
For an efficient topochemical polymerization to occur, specific geometric parameters must be met within the monomer assembly. The repeating distance of the monomers should be approximately 5 Å, and the diacetylene rods should be tilted at an angle of about 45° relative to the stacking axis.[4][5] This precise alignment ensures the seamless propagation of the polymer chain, resulting in the characteristic ene-yne conjugated backbone of the polydiacetylene.[1]
Amphiphilic diacetylene monomers, which possess both a hydrophilic head group and a hydrophobic tail, are commonly employed to facilitate this self-assembly process. These molecules can be organized into various supramolecular structures such as vesicles, films, and nanotubes, providing the necessary ordered environment for polymerization.[3][7][8]
Polymerization Methodologies: Bringing Polydiacetylenes to Life
The transformation of self-assembled diacetylene monomers into polydiacetylenes is typically initiated by high-energy radiation, most commonly ultraviolet (UV) light.[1][8] This process, known as photopolymerization, triggers a 1,4-addition reaction that creates the conjugated polymer backbone.[8]
Topochemical Solid-State Polymerization
This is the most prevalent method for synthesizing highly ordered polydiacetylenes. Once the diacetylene monomers are self-assembled into a crystalline or otherwise ordered state, they are exposed to UV radiation, typically at a wavelength of 254 nm.[2][8] The UV energy initiates the polymerization cascade, which propagates through the ordered monomer lattice. The resulting polydiacetylene maintains the morphology of the initial monomer assembly.
The initial product of this polymerization is the characteristic non-fluorescent, blue-colored PDA, which exhibits a strong absorption peak at approximately 640 nm.[2][7] This blue phase is metastable and can be transformed into the more stable, fluorescent red phase upon exposure to various stimuli.[1][9]
Solution Polymerization
While less common due to the tendency of many diacetylenes to undergo undesired 1,2-addition polymerization in solution, specific conditions have been developed for solution-phase polymerization.[10][11] This method involves dissolving the diacetylene monomer in a suitable solvent, such as 1,2-dichloroethane, and irradiating the solution with short-wave UV light for an extended period.[11] This can lead to the formation of polymer films on the walls of the reaction vessel.[11] The yields and quality of the resulting polymer can be influenced by the monomer concentration and the solvent used.[10][11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a common diacetylene monomer and its subsequent polymerization.
Synthesis of Diacetylene Monomers (Hay's Procedure Modification)
A simplified procedure for the synthesis of symmetrical diacetylenes, which is an adaptation of Hay's oxidative coupling, is presented below.[10][11]
Materials:
-
Terminal alkyne (e.g., 1-heptyne)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Isopropyl alcohol
-
1 M Hydrochloric acid (HCl)
-
Ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a 250-mL Erlenmeyer flask, combine CuCl (0.015 mol) and TMEDA (0.015 mol) in 50 mL of isopropyl alcohol.
-
Place the flask in a water bath and stir the solution magnetically.
-
Bubble air into the solution using a gas dispersion tube.
-
Add a solution of the terminal alkyne (0.075 mol) in 10 mL of isopropyl alcohol dropwise to the stirred solution over 15 minutes.
-
Continue stirring and bubbling air through the reaction mixture for the time specified for the particular alkyne (can range from minutes to hours). The reaction can be monitored by infrared spectroscopy for the disappearance of the ≡C-H peak around 3300 cm⁻¹.[11]
-
Once the reaction is complete, remove the solvent using a rotary evaporator.
-
Add 10 mL of 1 M HCl to the residue.
-
If the product is a solid, collect it by suction filtration, wash with water, and recrystallize from an appropriate solvent.
-
If the product is a liquid, extract it with ether. Dry the ether layer with MgSO₄, filter, and remove the ether on a rotary evaporator.[11]
Topochemical Polymerization of Diacetylene Vesicles
This protocol describes the formation of PDA vesicles from an amphiphilic diacetylene monomer and their subsequent photopolymerization.
Materials:
-
Amphiphilic diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)
-
Ethanol or Chloroform
-
Deionized water or buffer solution
-
UV cross-linker or lamp (254 nm)
Procedure:
-
Prepare a solution of the diacetylene monomer in an organic solvent like ethanol or chloroform (e.g., 2 mg/mL).[12]
-
Inject the diacetylene solution into a vigorously stirred aqueous solution (deionized water or a buffer). This process, known as the solvent injection method, leads to the self-assembly of the amphiphilic monomers into vesicles.[12]
-
Alternatively, for film formation, the monomer solution can be spin-coated onto a solid substrate.[13]
-
Expose the suspension of diacetylene vesicles or the monomer film to UV radiation at 254 nm.[8][9] The UV intensity and irradiation time will influence the degree of polymerization. For example, a UV intensity of 4.5 mW at a distance of 1 cm for 2 minutes can be used.[9]
-
Successful polymerization is indicated by the appearance of a deep blue color.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of polydiacetylenes.
| Parameter | Value | Reference |
| UV Wavelength for Polymerization | 254 nm | [2][8] |
| Blue Phase Absorption Maximum | ~640 nm | [2][7] |
| Red Phase Absorption Maximum | ~540 nm | [1][8] |
| Optimal Monomer Stacking Distance | ~5 Å | [4][5] |
| Optimal Monomer Tilt Angle | ~45° | [4][5] |
Table 1: Key Parameters in Polydiacetylene Synthesis and Characterization.
| Diacetylene Monomer | Polymerization Method | Yield (%) | Reference |
| Various Symmetrical Diacetylenes | Solution Polymerization | 35-70 | [10] |
| 4BCMU4A(PhF) and 4BCMU4A(Biph) | Solid-State (γ-radiation) | Quantitative | [14] |
Table 2: Reported Yields for Polydiacetylene Synthesis.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the core workflows and mechanisms in polydiacetylene synthesis and sensing.
Figure 1: Workflow for the synthesis of polydiacetylene from terminal alkynes.
Figure 2: Signaling pathway of the polydiacetylene colorimetric response.
Conclusion
The synthesis of polydiacetylenes from diacetylene monomers is a process deeply rooted in the principles of supramolecular chemistry and solid-state reactions. The ability to control the self-assembly of these monomers is paramount to achieving successful polymerization and, consequently, to harnessing their unique stimulus-responsive properties. For researchers in drug development and diagnostics, the versatility of PDA chemistry offers a powerful platform for the design of novel sensors and smart materials. By carefully selecting the diacetylene monomer and controlling the polymerization conditions, the sensitivity and selectivity of these systems can be tailored for specific applications, paving the way for innovative solutions in high-throughput screening, environmental monitoring, and medical diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the development of polydiacetylene-based biosensors [html.rhhz.net]
- 3. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 8. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 9. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Colorimetric analysis of painting materials using polymer-supported polydiacetylene films - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ02092E [pubs.rsc.org]
- 14. scispace.com [scispace.com]
Early studies on 1,6-Diphenoxy-2,4-hexadiyne polymerization
An in-depth analysis of early research into the polymerization of 1,6-diphenoxy-2,4-hexadiyne reveals a complex story rooted in the principles of solid-state reactivity. While the monomer itself was successfully synthesized and characterized, early attempts at polymerization were met with challenges, providing valuable insights into the stringent structural requirements for topochemical reactions in diacetylenes. This technical guide consolidates the findings from these foundational studies, offering a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.
Introduction to Diacetylene Polymerization
The polymerization of diacetylenes in the solid state, known as topochemical polymerization, is a remarkable process that can yield highly ordered, single-crystal polymers. Discovered by Gerhard Wegner in 1969, this method relies on the specific arrangement of monomer molecules within a crystal lattice. For a successful topochemical polymerization to occur, the monomer units must be packed in a way that allows for a 1,4-addition reaction with minimal atomic displacement. This typically requires a specific packing motif where the distance between adjacent monomer units and the orientation of the diacetylene rods meet strict geometric criteria. The resulting polydiacetylenes are characterized by their conjugated backbone of alternating double and triple bonds, which imparts unique optical and electronic properties.
Synthesis of the Monomer: this compound
The monomer, this compound, was synthesized and its chemical identity confirmed by spectroscopic methods. The general approach to synthesizing such diaryloxy diacetylenes involves the coupling of appropriate precursors. While specific early detailed protocols for this exact monomer are sparse in readily available literature, a general methodology can be outlined based on established diacetylene chemistry.
Experimental Protocol: General Synthesis of 1,6-Disubstituted-2,4-hexadiynes
A common route for the synthesis of symmetrical diacetylenes is the oxidative coupling of terminal alkynes, often referred to as the Hay or Eglinton coupling. For this compound, a plausible synthetic pathway would involve the coupling of a propargyl ether derivative.
Materials:
-
3-Phenoxy-1-propyne
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
-
An oxidizing agent (e.g., Oxygen, Pyridine)
-
Organic solvent (e.g., Methanol, Ethanol, Pyridine)
Procedure:
-
A solution of the terminal alkyne (3-phenoxy-1-propyne) is prepared in a suitable organic solvent.
-
A catalytic amount of a copper salt (e.g., CuCl) is added to the solution.
-
An oxidizing agent is introduced to facilitate the coupling reaction. In the Hay coupling, oxygen is bubbled through the mixture, often in the presence of a coordinating ligand like pyridine.
-
The reaction is stirred at room temperature or with gentle heating for a specified period, during which the formation of the diacetylene can be monitored by techniques like thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves filtration to remove the catalyst, followed by extraction and washing.
-
The crude this compound is then purified, usually by recrystallization from an appropriate solvent, to yield the crystalline monomer.
Early Studies on Polymerization
Foundational work on a series of 2,4-hexadiyne derivatives, including esters and urethanes, has demonstrated that the nature of the side group is critical for achieving a polymerizable crystal packing.
Attempted Polymerization of this compound
In early studies, the solid-state polymerization of crystalline this compound was attempted using thermal and photochemical methods. Researchers reported that exposing the crystalline monomer to heat (thermal annealing below the melting point) or to UV irradiation did not result in the characteristic color change (typically to blue or red) associated with the formation of a conjugated polydiacetylene backbone. The monomer remained unreactive, indicating that its crystal structure is not conducive to topochemical polymerization.
Table 1: Summary of Attempted Polymerization of this compound
| Polymerization Method | Conditions | Observation | Outcome |
| Thermal Annealing | Heating of monomer crystals below their melting point. | No color change observed. | No polymerization. |
| UV Irradiation | Exposure of monomer crystals to UV light. | No color change observed. | No polymerization. |
The Role of Crystal Packing in Polymerization
The lack of reactivity in this compound is attributed to its crystal packing not meeting the stringent geometric requirements for topochemical polymerization. These criteria, often referred to as Wegner's criteria, are crucial for the 1,4-addition reaction to proceed in the solid state.
Table 2: Geometric Criteria for Topochemical Diacetylene Polymerization
| Parameter | Description | Ideal Value for Polymerization |
| d | Center-to-center distance between adjacent diacetylene rods. | ~5 Å |
| γ | Angle between the diacetylene rod and the stacking axis. | ~45° |
If the monomer crystals do not adopt a packing arrangement that satisfies these parameters, the polymerization is inhibited. The bulky phenoxy groups in this compound likely lead to a crystal lattice where the diacetylene moieties are either too far apart or improperly oriented for the reaction to occur. This contrasts with other derivatives, such as those with tosylate or specific urethane side groups, which readily polymerize due to favorable crystal packing often guided by intermolecular interactions like hydrogen bonding.
Visualizing the Polymerization Pathway
The following diagrams illustrate the general principles of diacetylene polymerization and the workflow for its investigation.
Caption: Idealized topochemical polymerization of diacetylenes.
Caption: Experimental workflow for studying diacetylene polymerization.
Conclusion
The early investigations into the polymerization of this compound underscore the critical role of molecular packing in solid-state reactions. While the monomer was successfully synthesized, its polymerization was not achieved under the initial experimental conditions, a result attributed to an unfavorable crystal lattice arrangement likely caused by the steric hindrance of the phenoxy side groups. These findings are significant as they highlight the predictive power of topochemical principles and guide the rational design of new polymerizable diacetylene monomers. For researchers today, this work serves as a crucial case study on the limitations and requirements of solid-state polymerization, emphasizing the need for detailed crystallographic analysis in the development of novel polymeric materials. Further studies could explore solvent-induced polymorphic forms or co-crystallization strategies to force a packing arrangement suitable for polymerization.
Unlocking the Potential: A Technical Guide to Novel Applications of Functionalized Polydiacetylenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Functionalized polydiacetylenes (PDAs) have emerged as a class of remarkable "smart" materials, distinguished by their dramatic and readily detectable colorimetric and fluorescent transitions in response to a multitude of external stimuli. This unique characteristic, stemming from conformational changes in their conjugated polymer backbone, has positioned them at the forefront of sensor technology, with burgeoning applications in diagnostics, drug delivery, and environmental monitoring. This in-depth technical guide explores the core principles of PDA-based technologies, detailing their synthesis, functionalization, and diverse applications. We present a comprehensive overview of recent advancements, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes to empower researchers and developers in harnessing the full potential of these versatile polymers.
Introduction: The Chromatic World of Polydiacetylenes
Polydiacetylenes are a fascinating class of conjugated polymers synthesized through the topochemical polymerization of self-assembled diacetylene (DA) monomers.[1] This process, typically initiated by UV irradiation, results in a polymer with an alternating ene-yne backbone. In its relaxed, planar conformation, the extensive π-conjugation imparts a characteristic deep blue color to the material (λmax ~640 nm).[2]
The true power of PDAs lies in their stimuli-responsive nature. External triggers such as heat, pH changes, mechanical stress, or the binding of a target analyte can induce a conformational strain on the polymer backbone.[3] This distortion disrupts the π-electron delocalization, causing a hypsochromic shift in absorption to a red hue (λmax ~540 nm) and often initiating a "turn-on" fluorescence.[4] This distinct and easily observable blue-to-red transition forms the basis of their application as highly sensitive colorimetric sensors.[4]
The versatility of PDAs is further enhanced by the ease with which the headgroup of the diacetylene monomer can be functionalized. By attaching specific recognition elements—such as antibodies, peptides, nucleic acids, or small molecules—PDAs can be tailored to detect a vast array of analytes with high specificity.[1][5]
Novel Applications of Functionalized Polydiacetylenes
The ability to custom-design PDA-based sensors has led to a surge in novel applications across various scientific and industrial sectors.
Biomedical and Drug Development
In the biomedical field, functionalized PDAs are being extensively explored for disease diagnostics and drug development. Their applications include:
-
Pathogen Detection: PDA-based biosensors functionalized with antibodies or aptamers can rapidly detect viruses and bacteria. For instance, sensors have been developed for the visual detection of influenza A virus.[1][5]
-
Cancer Biomarker Detection: By incorporating recognition elements for cancer-specific biomarkers, PDA sensors can provide a rapid and sensitive method for early cancer diagnosis. For example, a PDA-based biosensor has been developed for the quantitative detection of lysophosphatidic acid (LPA), a biomarker for ovarian cancer.[6]
-
High-Throughput Screening: The rapid and visual nature of the PDA response makes it an ideal platform for high-throughput screening of drug candidates and for assessing the efficacy of drug delivery systems.[5][7]
Environmental Monitoring
The sensitivity of PDAs to various chemical species makes them excellent candidates for environmental monitoring. Key applications include:
-
Heavy Metal Detection: Functionalizing PDAs with chelating agents allows for the selective detection of toxic heavy metal ions such as lead (Pb²⁺) in water sources.[2]
-
Volatile Organic Compound (VOC) Detection: PDA-based sensors can be fabricated to detect VOCs, which are common environmental pollutants, offering a simple and cost-effective method for air quality monitoring.
Quantitative Data Presentation
The performance of functionalized PDA-based sensors is often characterized by their limit of detection (LOD) for a specific analyte. The following tables summarize the quantitative data from various studies.
| Application Area | Analyte | Functionalization | Sensor Format | Limit of Detection (LOD) | Reference |
| Biomedical | Influenza A Virus (H5) | Antibody | Vesicles | 0.53 copies/μL | [6] |
| Lysophosphatidic Acid (LPA) | Imidazolium group | Vesicles | 0.5 μM | [6] | |
| Neomycin | - | Liposomes | 7 nM | [8] | |
| Surfactin | - | Liposomes | - | [8] | |
| Escherichia coli | - | Nanofiber Composites | 10⁴ CFU/mL | [9] | |
| Environmental | Lead (Pb²⁺) | Thymine-1-acetic acid (TAA) | Liposomes | 38 nM | [2] |
| Lead (Pb²⁺) | Orotic acid (OA) | Liposomes | 25 nM | [2] | |
| Trinitrotoluene (TNT) | Peptide (WHW) | SWNT-FETs | 1 fM | [10] | |
| Zinc (Zn²⁺) | DNA aptamer | PVDF Strip | 125 μM | [11] | |
| Small Molecules | Glucose | Amine-terminated | Vesicles | 2.5 μmol/L | [12] |
| Ammonia | - | Vesicles | < 10 ppm | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and functionalization of polydiacetylenes, enabling researchers to replicate and adapt these techniques for their specific needs.
Synthesis of 10,12-Pentacosadiynoic Acid (PCDA) Monomer
10,12-Pentacosadiynoic acid (PCDA) is a commonly used diacetylene monomer. Its synthesis typically involves multi-step organic reactions starting from more readily available precursors.[13] A common route involves the Cadiot-Chodkiewicz coupling of 1-bromo-1-tetradecyne with 10-undecynoic acid. Precise control over reaction conditions, including temperature, catalysts, and solvents, is crucial for achieving high yields and purity.[13]
Preparation of Polydiacetylene Vesicles
This protocol describes the formation of PDA vesicles using the solvent injection method.
-
Dissolution of Monomer: Dissolve the diacetylene monomer (e.g., PCDA) in a polar organic solvent such as ethanol or tetrahydrofuran (THF) to a concentration of 1 mg/mL.
-
Injection: Heat an aqueous solution (e.g., deionized water or a buffer) to a temperature above the phase transition temperature of the monomer. While vigorously stirring the aqueous solution, slowly inject the monomer solution.
-
Vesicle Formation: The amphiphilic diacetylene monomers will self-assemble into vesicles as the organic solvent evaporates.
-
Annealing: Allow the vesicle solution to anneal overnight at 4°C to ensure the formation of stable, well-ordered vesicles.
-
Polymerization: Expose the vesicle solution to 254 nm UV light. The solution will turn a deep blue color, indicating the polymerization of the diacetylene monomers into polydiacetylene.
Functionalization of PDA Vesicles with Antibodies via EDC/NHS Coupling
This protocol outlines the covalent attachment of antibodies to the carboxylic acid headgroups of PDA vesicles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
-
Activation of Carboxyl Groups: To a solution of PDA vesicles in an appropriate buffer (e.g., MES buffer, pH 6.0), add EDC and NHS. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable NHS ester intermediate.
-
Removal of Excess Reagents: Remove excess EDC and NHS by centrifugation or dialysis.
-
Antibody Conjugation: Add the antibody solution to the activated PDA vesicle solution. The primary amine groups on the antibody will react with the NHS esters on the vesicles, forming a stable amide bond. Incubate for 2 hours at room temperature.
-
Quenching: Add a quenching solution (e.g., Tris or ethanolamine) to block any unreacted NHS esters.
-
Purification: Purify the antibody-functionalized PDA vesicles by centrifugation or size-exclusion chromatography to remove unconjugated antibodies and other reagents.
Visualizing the Mechanisms and Workflows
Graphical representations are essential for understanding the complex processes involved in PDA-based technologies. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathway of a PDA-Based Biosensor
Caption: Analyte binding to a functionalized PDA vesicle induces a colorimetric response.
Experimental Workflow for PDA Biosensor Fabrication
Caption: Step-by-step fabrication of a functionalized PDA biosensor.
Logical Relationship in High-Throughput Screening
Caption: High-throughput screening workflow using a PDA sensor array.
Conclusion and Future Outlook
Functionalized polydiacetylenes represent a powerful and versatile platform for the development of novel sensors and smart materials. Their inherent stimuli-responsive chromatic properties, coupled with the ease of functionalization, offer a unique advantage in creating highly sensitive and specific detection systems. The applications of PDAs in biomedical diagnostics, drug discovery, and environmental monitoring are rapidly expanding, driven by ongoing research into new monomer designs, fabrication techniques, and signal amplification strategies. As our understanding of the fundamental mechanisms governing their chromic transitions deepens, we can expect to see the emergence of even more sophisticated and impactful PDA-based technologies in the near future.
References
- 1. Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput, High-Sensitivity Peptide Functional Assay Utilizing Colorimetric Polydiacetylene - Cabral Lab - UTokyo [bmc.t.u-tokyo.ac.jp]
- 8. Amplifying the Sensitivity of Polydiacetylene Sensors: The Dummy Molecule Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mahidol IR [repository.li.mahidol.ac.th]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polydiacetylene-coated polyvinylidene fluoride strip aptasensor for colorimetric detection of zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles [mdpi.com]
Methodological & Application
Step-by-step synthesis protocol for 1,6-Diphenoxy-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of 1,6-diphenoxy-2,4-hexadiyne. The synthesis is a two-step process commencing with the preparation of the precursor, phenyl propargyl ether (3-phenoxy-1-propyne), via a Williamson ether synthesis. This is followed by the oxidative homocoupling of the terminal alkyne using a copper-catalyzed reaction, such as the Eglinton or Hay coupling, to yield the desired symmetrical diyne. This document outlines the required materials, detailed experimental procedures, purification methods, and characterization data for the synthesized compounds.
Introduction
Symmetrically substituted 1,3-diynes are valuable structural motifs in a variety of chemical research areas, including materials science, medicinal chemistry, and polymer chemistry. The compound this compound, with its rigid diyne core and terminal phenoxy groups, is a key building block for more complex molecular architectures. The synthesis strategy involves the initial formation of an ether linkage between phenol and a propargyl halide, followed by a classical oxidative coupling of the resulting terminal alkyne. The Eglinton and Hay modifications of the Glaser coupling are particularly effective for such homocoupling reactions, providing good yields of the desired symmetrical diyne.
Overall Reaction Scheme
Step 1: Synthesis of Phenyl Propargyl Ether (Williamson Ether Synthesis)
Step 2: Synthesis of this compound (Oxidative Homocoupling)
Experimental Protocols
Part 1: Synthesis of Phenyl Propargyl Ether (3-phenoxy-1-propyne)
This procedure follows a standard Williamson ether synthesis methodology.
Materials:
-
Phenol
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (9.41 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and 200 mL of acetone.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Slowly add propargyl bromide (14.9 g of 80% solution in toluene, 0.1 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in 150 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude phenyl propargyl ether by vacuum distillation to obtain a colorless to pale yellow oil.
Part 2: Synthesis of this compound
This procedure utilizes an Eglinton-type oxidative coupling.
Materials:
-
Phenyl propargyl ether (from Part 1)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve phenyl propargyl ether (2.64 g, 20 mmol) in a mixture of 50 mL of pyridine and 50 mL of methanol.
-
Add copper(II) acetate (4.0 g, 22 mmol) to the solution.
-
Stir the reaction mixture vigorously at 50-60 °C for 4-6 hours. The solution should turn from blue to green. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of 1 M hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol or a hexane/ethyl acetate mixture.
Data Presentation
Table 1: Reactants and Reagents for the Synthesis of Phenyl Propargyl Ether.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Phenol | C₆H₅OH | 94.11 | 9.41 | 0.1 | 1.0 |
| Propargyl Bromide (80%) | C₃H₃Br | 118.96 | 14.9 | 0.1 | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 27.6 | 0.2 | 2.0 |
| Acetone | C₃H₆O | 58.08 | 200 mL | - | Solvent |
Table 2: Reactants and Reagents for the Synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |
| Phenyl Propargyl Ether | C₉H₈O | 132.16 | 2.64 | 0.02 | 1.0 |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | 4.0 | 0.022 | 1.1 |
| Pyridine | C₅H₅N | 79.10 | 50 mL | - | Solvent/Base |
| Methanol | CH₃OH | 32.04 | 50 mL | - | Solvent |
Table 3: Characterization Data.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| Phenyl Propargyl Ether | C₉H₈O | 132.16 | Colorless to pale yellow oil | N/A | ~7.3 (m, 2H), ~7.0 (m, 3H), ~4.7 (d, 2H), ~2.5 (t, 1H) | ~157.5, 129.5, 121.5, 114.8, 78.5, 75.0, 56.0 |
| This compound | C₁₈H₁₄O₂ | 262.30 | White solid | 101[1] | ~7.3 (m, 4H), ~7.0 (m, 6H), ~4.8 (s, 4H) | ~157.0, 129.6, 122.0, 114.9, 73.0, 68.0, 56.5 |
Note: NMR chemical shifts are approximate and may vary slightly based on experimental conditions.
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Propargyl bromide is a lachrymator and is toxic. Handle with extreme care.
-
Phenol is corrosive and toxic. Avoid skin contact.
-
Pyridine has a strong, unpleasant odor and is flammable.
-
Dichloromethane is a suspected carcinogen.
-
Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. The two-step procedure, involving a Williamson ether synthesis followed by an Eglinton coupling, is a robust method for obtaining the target compound in good yield and purity. The provided data and workflow diagrams should serve as a valuable resource for researchers in organic synthesis and related fields.
References
Application Notes and Protocols for the Solid-State Polymerization of 1,6-Diphenoxy-2,4-hexadiyne
Introduction
Solid-state polymerization of diacetylenes is a topochemical reaction that transforms monomer single crystals into polymer single crystals.[1][2] This process relies on the specific packing of monomer units within the crystal lattice, where polymerization occurs with minimal movement of the atoms.[3] The resulting polydiacetylenes are highly conjugated polymers with unique optical and electronic properties.[4][5] The polymerization can be initiated by thermal annealing, ultraviolet (UV) irradiation, or exposure to high-energy radiation such as γ-rays.[6][7] This document provides detailed protocols for the solid-state polymerization of 1,6-diphenoxy-2,4-hexadiyne, based on established procedures for analogous diacetylene compounds, particularly 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate) (PTS), a well-studied reference system.[5][6]
Application Notes
The solid-state polymerization of this compound is a 1,4-addition reaction that converts the monomer crystals into a fully conjugated polymer.[8] The reactivity of the monomer is highly dependent on its crystal structure. For a successful topochemical polymerization, adjacent diacetylene rods in the crystal lattice should be oriented at an angle of approximately 45° with a repeating distance of about 4.9 Å, and the distance between the reacting carbon atoms (C1 and C4' of adjacent monomers) should be less than 4 Å.[2]
Polymerization can be initiated through several methods:
-
Thermal Polymerization: This method involves heating the monomer crystals below their melting point. The process is often characterized by an autocatalytic effect, where the polymerization rate increases significantly after an initial induction period.[6][8] This is attributed to the strain induced in the crystal lattice by the forming polymer chains, which facilitates the polymerization of neighboring monomer units.
-
UV and γ-ray Polymerization: Exposure to UV or γ-radiation can also initiate polymerization.[6] These methods typically have low activation energies (2-3 kcal/mole), suggesting that the primary energetic contribution is the chain initiation event.[6] The autocatalytic effect is also observed in radiation-induced polymerization.[6]
The resulting polymer, poly(this compound), is expected to be a colored, insoluble material, characteristic of polydiacetylenes.[3][9] Characterization of the monomer and the resulting polymer is crucial and can be performed using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[6]
Quantitative Data
The following tables summarize kinetic data for the solid-state polymerization of 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate) (PTS), which serves as a valuable reference for the polymerization of this compound.
Table 1: Thermal Polymerization Conversion Times for PTS[6]
| Temperature (°C) | Time to 10% Conversion | Time to 50% Conversion |
| 30 | - | - |
| 50 | ~150 hours | ~200 hours |
| 80 | ~1 hour | ~1.5 hours |
Table 2: Activation Energies (Ea) for PTS Polymerization[6]
| Polymerization Method | Conversion Range | Activation Energy (kcal/mole) |
| Thermal (from 50% conversion time) | - | 22.2 ± 0.4 |
| Thermal (annealing, from 10% to 50% conversion) | 10% - 50% | 22.5 ± 0.8 |
| Thermal (spectroscopic, low conversion) | <10% | 22.8 ± 0.6 |
| UV-induced | - | 2 - 3 |
| γ-ray-induced | - | 2 - 3 |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is a general procedure adapted from the synthesis of similar diacetylene derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-hexadiyne-1,6-diol (1 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF) or benzene.
-
Addition of Reagents: Add a base, such as sodium hydride or potassium carbonate (2.2 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Phenoxy Group Introduction: Add a suitable phenoxy precursor, such as a phenyl halide activated for nucleophilic substitution or another appropriate electrophile, dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Crystallization: Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain high-purity crystals of this compound suitable for solid-state polymerization.
Protocol 2: Thermal Solid-State Polymerization
-
Sample Preparation: Place a known quantity of high-purity this compound single crystals in a glass vial or on a sample holder.
-
Inert Atmosphere: Place the sample in an oven or a tube furnace under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.[10]
-
Heating: Heat the sample to a constant temperature below the monomer's melting point (e.g., in the range of 50-100°C, to be determined empirically).
-
Polymerization: Maintain the temperature for a specified period (from hours to days), depending on the desired conversion rate. The crystals should develop a distinct color (typically red, blue, or black) as polymerization proceeds.
-
Monitoring: Monitor the polymerization progress by periodically taking samples and analyzing them using spectroscopic methods (e.g., FTIR or UV-Vis) to observe the appearance of polymer-specific peaks.
-
Termination: Cool the sample to room temperature to quench the polymerization.
-
Monomer Removal: Wash the partially or fully polymerized sample with a solvent in which the monomer is soluble but the polymer is not (e.g., acetone or methanol) to remove any unreacted monomer.[3][9]
-
Drying: Dry the resulting polymer under vacuum.
Protocol 3: UV-Induced Solid-State Polymerization
-
Sample Preparation: Place a thin layer of this compound crystals on a quartz slide or in a UV-transparent vessel.
-
Irradiation: Expose the crystals to UV radiation from a suitable source (e.g., a mercury lamp). A wavelength around 254 nm is commonly used for diacetylene polymerization.[6][11]
-
Environment: Conduct the irradiation at room temperature or a controlled temperature, either in air or under an inert atmosphere.
-
Duration: Irradiate for a period ranging from minutes to hours. The required time will depend on the lamp intensity and the reactivity of the monomer.
-
Analysis: Characterize the extent of polymerization as described in the thermal polymerization protocol.
Mandatory Visualizations
Caption: Experimental workflow for solid-state polymerization.
Caption: Key stages in topochemical solid-state polymerization.
References
- 1. staff.ulsu.ru [staff.ulsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 11. UV and Near-IR triggered release from polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UV-Induced Photopolymerization of 1,6-Diphenoxy-2,4-hexadiyne Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ultraviolet (UV)-induced photopolymerization of 1,6-diphenoxy-2,4-hexadiyne (DPHD) films. The resulting polydiacetylene (PDA) films exhibit unique chromogenic and fluorescent properties, making them promising materials for various applications, including biosensing and drug delivery platforms. While specific data for DPHD is limited in publicly available literature, the following protocols are based on established methods for analogous aromatic-substituted diacetylenes and provide a strong foundation for research and development.
Introduction
This compound is a diacetylene monomer that can undergo topochemical polymerization in the solid state when exposed to UV radiation. This process converts the colorless or pale monomer into a highly conjugated polymer, poly(this compound), which is typically blue or red. The polymerization is a 1,4-addition reaction that proceeds through a highly ordered crystalline state of the monomer.[1][2] The color of the resulting polydiacetylene film is dependent on the planarity of the polymer backbone and can be influenced by external stimuli such as temperature, pH, and binding events, leading to a distinct blue-to-red color transition.[3][4] This stimuli-responsive behavior is the basis for many of its applications in sensing and diagnostics.
Key Applications in Research and Drug Development
The unique optical properties of polydiacetylene films derived from monomers like DPHD make them suitable for a range of applications:
-
Colorimetric Biosensors: The blue-to-red color change can be triggered by the interaction of analytes with functional groups on the polymer side chains, enabling visual detection of biomolecules such as proteins, DNA, and enzymes.
-
Drug Delivery: Polydiacetylene-containing liposomes or nanoparticles can be designed to release encapsulated drugs in response to specific triggers (e.g., pH changes in a tumor microenvironment), with the color change serving as a visual indicator of drug release.
-
High-Throughput Screening: The straightforward visual readout of PDA-based assays makes them amenable to high-throughput screening of drug candidates or enzyme inhibitors.
-
Smart Coatings: PDA films can be used as coatings that change color to indicate changes in environmental conditions, such as temperature or the presence of specific chemicals.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the DPHD monomer, preparation of thin films, and subsequent UV-induced photopolymerization.
Synthesis of this compound (DPHD) Monomer
This protocol is based on a typical oxidative coupling reaction (Hay coupling) of a terminal alkyne.
Materials:
-
3-Phenoxy-1-propyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone or Dichloromethane (DCM)
-
Oxygen (O₂) or air
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar and an oxygen inlet, dissolve 3-phenoxy-1-propyne in acetone or DCM.
-
Add a catalytic amount of CuCl and TMEDA to the solution.
-
Bubble oxygen or pass a gentle stream of air through the solution while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a dilute aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Logical Flow of Monomer Synthesis
References
Application Notes and Protocols for Solution-Phase Polymerization of Diacetylene Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solution-phase polymerization of diacetylene monomers. This method, primarily involving the self-assembly of amphiphilic diacetylene monomers into supramolecular structures such as vesicles and micelles followed by photopolymerization, offers a versatile platform for the development of advanced materials with applications in drug delivery, biosensing, and diagnostics.
Introduction to Solution-Phase Diacetylene Polymerization
While traditional diacetylene polymerization is a solid-state process, solution-phase methods have gained significant traction due to their ability to produce nano- and micro-scale structures with controlled morphologies and functionalities. This topochemical polymerization is initiated in organized assemblies of diacetylene monomers, where the molecules are pre-aligned in a specific orientation that facilitates the 1,4-addition reaction upon exposure to UV light or thermal energy. The resulting polydiacetylene (PDA) structures exhibit unique chromic properties, transitioning from a blue, low-energy state to a red, high-energy state in response to various external stimuli such as temperature, pH, or ligand-receptor binding. This colorimetric response is the basis for their widespread use in sensing applications.
In the context of drug development, PDA vesicles and micelles serve as promising carriers for therapeutic agents. Their stimuli-responsive nature allows for triggered drug release at specific sites, enhancing therapeutic efficacy while minimizing off-target effects. The surface of these assemblies can be readily functionalized with targeting moieties to further improve site-specific delivery.
Key Polymerization Methods in Solution
The two most common methods for preparing diacetylene assemblies in solution for subsequent polymerization are the thin-film hydration method and the solvent injection method.
Thin-Film Hydration Method
This classic method involves the formation of a thin film of diacetylene monomer from an organic solvent, followed by hydration with an aqueous solution to form vesicles.
-
Monomer Dissolution: Dissolve the amphiphilic diacetylene monomer in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask.
-
Film Formation: Evaporate the solvent using a rotary evaporator to form a thin, uniform film of the monomer on the inner surface of the flask. Further dry the film under vacuum for at least one hour to remove any residual solvent.
-
Hydration: Add an aqueous buffer solution (e.g., phosphate-buffered saline, deionized water) to the flask. The temperature of the buffer should be above the phase transition temperature of the diacetylene lipid.
-
Vesicle Formation: Agitate the mixture by vortexing or sonication to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Extrusion (Optional): To obtain unilamellar vesicles with a uniform size distribution, subject the vesicle suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This step is typically repeated 10-20 times.
-
Annealing: Anneal the vesicle solution at a low temperature (e.g., 4°C) overnight to promote the ordering of the diacetylene monomers within the bilayer.
-
Polymerization: Expose the vesicle solution to UV irradiation (typically at 254 nm) to induce polymerization. The solution will turn a characteristic blue color.[1][2]
Solvent Injection Method
This method involves the rapid injection of a solution of the diacetylene monomer in a water-miscible organic solvent into an aqueous phase, leading to the spontaneous formation of vesicles. This technique is often favored for its simplicity and potential for scalability.[1][3]
-
Monomer Solution Preparation: Dissolve the amphiphilic diacetylene monomer in a water-miscible organic solvent (e.g., ethanol, THF) to a desired concentration.
-
Aqueous Phase Preparation: Heat an aqueous solution (e.g., deionized water) to a temperature above the phase transition temperature of the diacetylene monomer.
-
Injection: Rapidly inject the monomer solution into the heated aqueous phase under vigorous stirring. The rapid solvent exchange leads to the self-assembly of monomers into vesicles.
-
Solvent Removal: Continue stirring the solution to allow for the evaporation of the organic solvent.
-
Annealing: Cool the vesicle solution and anneal at a low temperature (e.g., 4°C) overnight to enhance monomer packing.
-
Polymerization: Irradiate the vesicle solution with UV light (254 nm) to initiate polymerization, resulting in the formation of blue-colored polydiacetylene vesicles.[1][2]
Quantitative Data Summary
The following tables summarize typical experimental parameters for the solution-phase polymerization of common diacetylene monomers.
Table 1: Diacetylene Monomer Properties
| Monomer | Abbreviation | Molecular Weight ( g/mol ) | Structure |
| 10,12-Pentacosadiynoic acid | PCDA | 376.6 | CH₃(CH₂)₁₁-C≡C-C≡C-(CH₂)₈COOH |
| 10,12-Tricosadiynoic acid | TCDA | 348.5 | CH₃(CH₂)₉-C≡C-C≡C-(CH₂)₈COOH |
| 5,7-Docosadiynoic acid | DCDA | 334.5 | CH₃(CH₂)₁₃-C≡C-C≡C-(CH₂)₃COOH |
Table 2: Typical Polymerization Conditions
| Parameter | Thin-Film Hydration | Solvent Injection |
| Monomer Concentration | 1-5 mM in organic solvent | 1-10 mg/mL in organic solvent |
| Hydration/Aqueous Phase Temperature | > Monomer Phase Transition Temp. | > Monomer Phase Transition Temp. |
| Sonication/Stirring Time | 10-30 min | 30-60 min |
| Annealing Temperature & Time | 4°C, 12-24 h | 4°C, 12-24 h |
| UV Irradiation Wavelength | 254 nm | 254 nm |
| UV Irradiation Time | 1-20 min | 1-20 min |
| Resulting Vesicle Size | 100-200 nm (post-extrusion) | 100-500 nm |
Visualization of Experimental Workflows
Thin-Film Hydration Workflow
Caption: Workflow for polydiacetylene vesicle synthesis via the thin-film hydration method.
Solvent Injection Workflow
References
- 1. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Thermal Characterization of Poly(1,6-Diphenoxy-2,4-hexadiyne) by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1,6-diphenoxy-2,4-hexadiyne) is a member of the polydiacetylene (PDA) family, a class of conjugated polymers known for their unique chromogenic and thermochromic properties. The thermal behavior of the monomer and the resulting polymer is critical for understanding its processing parameters, stability, and potential applications in sensing, electronics, and drug delivery systems. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of materials, such as melting, crystallization, glass transition, and polymerization.[1] This application note provides a detailed protocol for the characterization of the thermal polymerization of this compound and the thermal properties of the resulting polymer using DSC.
Data Presentation
Due to the limited availability of specific experimental data for poly(this compound) in the public domain, the following table presents data for a structurally related and well-studied polydiacetylene, poly(2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate)), to serve as a representative example of the type of quantitative data obtained from DSC analysis.
Disclaimer: The quantitative data presented in Table 1 is for the monomer 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) and its corresponding polymer. This data is intended to be illustrative of the thermal events that can be expected during the analysis of diacetylene monomers. Actual values for this compound are expected to differ.
Table 1: Representative Thermal Properties of a Diacetylene Monomer and its Polymer Determined by DSC
| Thermal Event | Parameter | Value | Unit |
| Monomer Melting | Onset Temperature (Tm, onset) | 94 ± 2 | °C |
| Peak Temperature (Tm, peak) | - | °C | |
| Enthalpy of Fusion (ΔHm) | 36.3 ± 0.8 | kJ/mol | |
| Thermal Polymerization | Onset Temperature (Tp, onset) | - | °C |
| Peak Temperature (Tp, peak) | - | °C | |
| Enthalpy of Polymerization (ΔHp) | 128 ± 4 (solid-state) | kJ/mol | |
| Polymer Transition | Glass Transition Temperature (Tg) | Not Reported | °C |
Data sourced from a study on 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate)[2]. The glass transition temperature (Tg) for many polydiacetylenes is often not observed or is above their decomposition temperature.
Experimental Protocols
This section outlines a general experimental protocol for the characterization of the thermal polymerization of a diacetylene monomer, such as this compound, using DSC.
Objective: To determine the melting temperature and enthalpy of the monomer, and the temperature range and enthalpy of its thermal polymerization. A subsequent heating scan can be used to identify the glass transition temperature of the newly formed polymer.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling system.
-
Standard aluminum DSC pans and lids.
-
A precision microbalance (± 0.01 mg).
-
High-purity nitrogen gas (99.999%).
-
This compound monomer sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the this compound monomer into a standard aluminum DSC pan.[3]
-
Hermetically seal the pan to prevent any sublimation or degradation of the sample during heating.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrument Setup and Calibration:
-
Turn on the DSC instrument and the associated cooling system to allow for temperature stabilization.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Perform a calibration of the instrument for temperature and enthalpy using a certified indium standard.
-
-
DSC Measurement - Heat-Cool-Heat Cycle:
-
First Heating Scan:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample from the starting temperature to a temperature above the expected polymerization exotherm (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).[1] This scan will provide information on the monomer's melting point and the exothermic polymerization reaction.
-
-
Cooling Scan:
-
Cool the sample from the upper temperature limit down to the starting temperature (e.g., 25 °C) at a controlled cooling rate (e.g., 10 °C/min). This step is to establish a defined thermal history for the newly formed polymer.
-
-
Second Heating Scan:
-
Reheat the sample from the starting temperature to the upper temperature limit (e.g., 250 °C) at the same heating rate (10 °C/min). This second scan is crucial for observing the glass transition temperature (Tg) of the in-situ formed poly(this compound). The melting peak and polymerization exotherm of the monomer should be absent in this scan if the polymerization was complete.
-
-
-
Data Analysis:
-
Monomer Melting: From the first heating scan, determine the onset and peak temperatures of the endothermic melting peak. Calculate the enthalpy of fusion (ΔHm) by integrating the area of the melting peak.
-
Thermal Polymerization: From the first heating scan, identify the broad exothermic peak corresponding to the polymerization reaction. Determine the onset and peak temperatures of this exotherm. Calculate the enthalpy of polymerization (ΔHp) by integrating the area of the exothermic peak.
-
Glass Transition: From the second heating scan, identify the glass transition temperature (Tg) as a step change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the DSC characterization of poly(this compound).
Caption: Experimental workflow for DSC analysis.
References
- 1. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 2. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis [mdpi.com]
- 3. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1,6-Diphenoxy-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 1,6-diphenoxy-2,4-hexadiyne. Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted ¹H and ¹³C NMR data as a reference. The protocols outlined herein are designed to assist researchers in preparing samples, acquiring high-quality NMR spectra, and interpreting the spectral data for structural verification.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were generated using a computational NMR prediction tool and should be used as a guide for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1, H-6 | 4.85 | Singlet |
| H-ortho | 6.95 | Doublet |
| H-meta | 7.30 | Triplet |
| H-para | 7.00 | Triplet |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-6 | 57.0 |
| C-2, C-5 | 75.0 |
| C-3, C-4 | 68.0 |
| C-ipso | 157.5 |
| C-ortho | 115.0 |
| C-meta | 129.8 |
| C-para | 122.0 |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Experimental Protocols
Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) of high purity
-
5 mm NMR tubes
-
Pasteur pipette
-
Glass wool
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently vortex the vial to ensure complete dissolution of the sample.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool-plugged pipette directly into a clean 5 mm NMR tube. This step removes any particulate matter that could degrade the quality of the NMR spectrum.
-
Cap the NMR tube securely to prevent solvent evaporation.
NMR Data Acquisition
Instrumentation:
-
A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) equipped with a 5 mm probe.
¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-32 (adjust as needed for optimal signal-to-noise ratio)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3-4 s
-
Spectral Width (sw): 16 ppm (centered around 6 ppm)
-
Transmitter Frequency Offset (o1p): Centered on the aromatic region.
¹³C NMR Acquisition Parameters (Example for a 100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1-2 s
-
Spectral Width (sw): 240 ppm (centered around 120 ppm)
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify the chemical shift (δ) for each peak.
-
Structural Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on the predicted chemical shifts, multiplicities, and integration values.
Visualizations
The following diagrams illustrate the structure of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
Application Notes and Protocols for Fabricating Thin Films of Poly(1,6-Diphenoxy-2,4-hexadiyne) for Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication of thin films of poly(1,6-diphenoxy-2,4-hexadiyne), a promising organic semiconductor for various electronic applications. The protocols outlined below cover the synthesis of the monomer, its polymerization into thin films, and the characterization of the resulting material.
Monomer Synthesis: this compound
Diagram of Synthesis Pathway
References
Application Notes and Protocols: 1,6-Diphenoxy-2,4-hexadiyne for Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,6-diphenoxy-2,4-hexadiyne as a precursor for nonlinear optical (NLO) materials. The document details its synthesis, potential for solid-state polymerization, and protocols for characterizing its third-order nonlinear optical properties.
Introduction to this compound in Nonlinear Optics
Diacetylene compounds are a significant class of materials in the field of nonlinear optics. Upon solid-state polymerization, they can form highly conjugated crystalline polymers known as polydiacetylenes. These materials are known for their large third-order nonlinear optical susceptibilities (χ⁽³⁾) and ultrafast response times, making them promising candidates for applications in optical switching, optical limiting, and other all-optical signal processing technologies.
This compound is a symmetric diacetylene monomer. While specific quantitative nonlinear optical data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other well-characterized diacetylenes suggests its potential as a valuable material for NLO studies. The phenoxy side groups can influence the crystal packing and, consequently, the topochemical polymerization process and the electronic properties of the resulting polymer.
Chemical Structure:
Molecular Formula: C₁₈H₁₄O₂ Molecular Weight: 262.30 g/mol
Data Presentation: Properties of Diacetylene-Based NLO Materials
| Material | Third-Order Susceptibility (χ⁽³⁾) (esu) | Wavelength (nm) | Reference Material |
| Poly(TS) (p-toluenesulfonate) | ~10⁻¹⁰ - 10⁻⁹ | 1064 - 1900 | Polydiacetylene |
| Poly(DCHD) | ~10⁻¹¹ - 10⁻¹⁰ | 1064 | Polydiacetylene |
| Poly(this compound) | Expected in the range of 10⁻¹¹ - 10⁻⁹ | Wavelength dependent | Target Material |
Note: The χ⁽³⁾ values for polydiacetylenes are highly dependent on the crystalline quality, orientation of the polymer chains with respect to the incident light polarization, and the measurement wavelength, particularly proximity to electronic resonances.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidative coupling of a terminal alkyne precursor, 1-phenoxy-2-propyne. The Hay modification of the Glaser coupling is a common and effective method for this transformation.
Reaction Scheme:
2 C₆H₅OCH₂C≡CH + O₂ --(CuCl/TMEDA)--> C₆H₅OCH₂C≡C-C≡CCH₂OC₆H₅ + 2 H₂O
Materials:
-
1-Phenoxy-2-propyne (Propargyl phenyl ether)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Oxygen (gas)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous acetone under an oxygen atmosphere (a balloon filled with O₂ is sufficient), add a catalytic amount of copper(I) chloride (CuCl). The solution should turn green.
-
Slowly add a solution of 1-phenoxy-2-propyne in anhydrous acetone to the catalyst mixture at room temperature.
-
The reaction mixture is stirred vigorously under the oxygen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Crystal Growth
For solid-state polymerization and nonlinear optical characterization, single crystals of this compound are required.
Procedure:
-
Dissolve the purified this compound in a suitable solvent (e.g., a mixture of acetone and hexane, or ethanol) at an elevated temperature to achieve saturation.
-
Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent in a loosely covered container can also promote crystal growth.
-
High-quality single crystals suitable for X-ray diffraction and optical measurements should be selected.
Solid-State Polymerization
The solid-state polymerization of diacetylenes is a topochemical reaction that is highly dependent on the packing of the monomer units in the crystal lattice. This process can be initiated by heat or UV irradiation. It is important to note that not all diacetylene crystals are reactive.
Procedure:
-
Place a single crystal of this compound on a suitable substrate.
-
UV-Initiated Polymerization: Irradiate the crystal with a UV lamp (e.g., 254 nm) for a specified period. The polymerization can often be visually observed by a color change (typically to red or blue).
-
Thermal Polymerization: Heat the crystal at a temperature below its melting point for a set time. The optimal temperature and time need to be determined experimentally.
-
The extent of polymerization can be monitored by spectroscopic methods such as UV-Vis or Raman spectroscopy.
Characterization of Nonlinear Optical Properties: Z-Scan Technique
The Z-scan technique is a widely used method to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can be determined.
Experimental Setup:
-
Laser Source: A stable, high-power laser with a Gaussian beam profile is required. For non-resonant measurements, a laser wavelength where the material has minimal linear absorption should be chosen (e.g., a Nd:YAG laser at 1064 nm).
-
Focusing Lens: To focus the laser beam to a tight spot.
-
Sample Holder: Mounted on a computer-controlled translation stage to move the sample along the z-axis through the focal point.
-
Aperture and Photodetector (Closed-Aperture Z-scan): An aperture is placed in the far-field to measure the changes in beam divergence due to nonlinear refraction. A photodetector measures the transmitted intensity through the aperture.
-
Photodetector (Open-Aperture Z-scan): The aperture is removed to collect all the transmitted light, allowing for the measurement of nonlinear absorption.
Procedure:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., chloroform or THF) of a known concentration is prepared in a cuvette of a known path length (typically 1 mm). Alternatively, a thin single crystal or a polymerized film can be used.
-
Alignment: The laser beam is aligned to pass through the center of the focusing lens and the sample. The photodetectors are positioned to measure the transmitted intensity.
-
Open-Aperture Z-scan: The sample is translated along the z-axis through the focal point, and the transmitted intensity is recorded as a function of the sample position (z). This measurement is sensitive to nonlinear absorption. A peak in transmittance indicates saturable absorption, while a valley indicates two-photon absorption or reverse saturable absorption.
-
Closed-Aperture Z-scan: An aperture is placed before the detector. The measurement is repeated. The resulting curve will show a peak-valley or valley-peak signature, depending on the sign of the nonlinear refractive index (n₂). A pre-focal peak followed by a post-focal valley indicates a negative n₂ (self-defocusing), while a valley-peak sequence indicates a positive n₂ (self-focusing).
-
Data Analysis: The normalized transmittance data from the open and closed-aperture scans are analyzed using established theoretical models to extract the values of β and n₂. The real and imaginary parts of χ⁽³⁾ can then be calculated from these parameters.
Visualizations
Logical Workflow for NLO Material Development
Caption: Workflow for the development of this compound based NLO materials.
Z-Scan Experimental Logic
Application Notes: Polydiacetylenes in Advanced Sensor Technology
Introduction
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their unique optical properties, making them exceptional materials for developing colorimetric and fluorescent sensors.[1][2][3] These polymers are synthesized through the topochemical polymerization of self-assembled diacetylene (DA) monomers, typically triggered by UV irradiation.[2][4] The resulting polymer backbone features alternating ene-yne bonds, which gives rise to a deep blue color and non-fluorescent state.[1][4] The key feature of PDAs is their ability to undergo a dramatic and visually perceptible transition from blue to red, accompanied by the emergence of red fluorescence, in response to a wide array of external stimuli.[4][5][6][7] This stimuli-responsive behavior is triggered by conformational changes in the polymer backbone, induced by factors such as temperature, pH, mechanical stress, or the binding of specific analytes.[4][8]
The versatility of PDA-based sensors stems from the ability to modify the hydrophilic headgroup of the DA monomers with various recognition elements (e.g., antibodies, aptamers, crown ethers), thereby engineering specificity for a target analyte.[5][9][10] This has led to the development of highly sensitive and selective sensors for a diverse range of applications, including medical diagnostics, environmental monitoring, food safety, and drug discovery.[8][10][11] Compared to small-molecule or nanoparticle-based sensors, PDA systems offer distinct advantages such as enhanced signal amplification, improved stability, and ease of fabrication.[1][2]
Mechanism of Action: The Chromatic Transition
The sensing capability of polydiacetylenes is rooted in a stimuli-induced chromatic transition. The process begins with the self-assembly of amphiphilic diacetylene monomers into ordered structures like vesicles, liposomes, or films.[1][5] Exposure to 254 nm UV light initiates a 1,4-addition polymerization, creating the conjugated ene-yne backbone of the blue-phase PDA.[1][4] In this state, the polymer backbone is planar and highly ordered, resulting in strong absorption around 640 nm.
When an external stimulus interacts with the PDA assembly—for instance, when a target analyte binds to a receptor on the vesicle surface—it creates a mechanical stress on the polymer backbone.[7] This stress disrupts the planarity of the conjugated system, shortening its effective conjugation length.[2] Consequently, the polymer undergoes a conformational relaxation, leading to the red phase, which absorbs light at a shorter wavelength (~540 nm) and exhibits fluorescence.[5][12] This blue-to-red color shift provides a direct, label-free signal for analyte detection.[7][8]
Applications in Sensor Technology
The adaptability of PDA sensor platforms has enabled their use in detecting a wide variety of analytes. By functionalizing the PDA assembly, high specificity and sensitivity can be achieved.
Biosensors for Medical Diagnostics
PDA-based biosensors are widely developed for detecting biomolecules and pathogens, making them valuable tools for disease diagnosis.[4]
-
Pathogen Detection: Sensors functionalized with antibodies or aptamers can selectively detect viruses and bacteria. For example, a PDA-based sensor was first developed for the detection of the influenza virus in 1993.[4] More recent systems have been designed for the simultaneous and quantitative detection of multiple food-borne and water-borne pathogens.[13]
-
Biomarker Detection: PDAs can be tailored to detect specific disease biomarkers. An immunosensor using PDA liposomes functionalized with CD63 antibodies was developed for the label-free detection of exosomes, which are key biomarkers in cancer diagnostics.[14] Similarly, by modifying the headgroup with an imidazolium group, a PDA sensor for lysophosphatidic acid (LPA), an ovarian cancer biomarker, was created.[1]
-
DNA Sensing: A PDA probe was developed to sense PCR-amplified double-stranded DNA (dsDNA), showing a distinct blue-to-red color change, while single-stranded DNA (ssDNA) induced a negligible response.[4]
Chemosensors for Environmental and Food Safety
The chromatic response of PDAs to chemical species makes them ideal for monitoring environmental contaminants and food quality.
-
Heavy Metal Ions: PDA vesicles incorporating specific chelating agents, such as 1-aza-18-crown-6-ether, have been shown to selectively detect lead (Pb²⁺) ions with high sensitivity.[1][15]
-
pH and Solvents: Unfunctionalized PDA vesicles can act as pH or solvent sensors. For instance, pure poly(PCDA) vesicles undergo a color transition at pH ~8 or in the presence of high concentrations of ethanol.[12]
-
Food Spoilage and Contaminants: PDA sensors have been developed for food quality management, including the detection of biogenic amines like histamine in canned fish and monitoring meat freshness.[11][16]
Applications in Drug Development
PDA vesicles can mimic cellular membranes, making them useful platforms for high-throughput screening of drug candidates and studying drug-membrane interactions.[10] They have been used for the rapid screening of antimicrobial peptides and for "fingerprinting" proteins based on their interactions with embedded receptors.[10][12]
Quantitative Data Summary
The performance of various PDA-based sensors is summarized below, highlighting their sensitivity for different target analytes.
| Target Analyte | PDA Formulation / System | Limit of Detection (LOD) | Reference |
| Exosomes | CD63 Antibody-functionalized PDA Liposomes | 3 x 10⁸ vesicles/mL | [14] |
| Lysophosphatidic Acid (LPA) | Imidazolium-modified PDA Vesicles | 0.5 µM | [1] |
| Lead (Pb²⁺) | 1-aza-18-crown-6-ether co-assembled PDA | 1 µM | [1][15] |
| Double-Stranded DNA (dsDNA) | PCDA-9AA/PCDA/DMPC mixture | ~20 nmol/L | [4] |
| Histamine | PCDA-based Vesicles | 10.1 ppm | [16] |
| Neomycin (antibiotic) | PDA with α-cyclodextrin "Dummy Molecules" | 7 nM | [17] |
| Calcium (Ca²⁺) | PDA with phosphate and carboxylate groups | 0.97 µM | [5] |
Experimental Protocols
Protocol 1: Synthesis of Polydiacetylene (PDA) Vesicles
This protocol describes the preparation of standard PDA vesicles using 10,12-pentacosadiynoic acid (PCDA) via the solvent injection and sonication method.
Materials:
-
10,12-pentacosadiynoic acid (PCDA)
-
Chloroform or Diethyl Ether
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Probe sonicator
-
UV lamp (254 nm)
-
Filtration unit (0.8 µm cellulose membrane)
Procedure:
-
Monomer Preparation: Dissolve a known amount of PCDA monomer in a minimal amount of chloroform or diethyl ether.[12][18]
-
Vesicle Formation: Add DI water to the solution to create a suspension (e.g., to a final concentration of ~1 mM). The organic solvent can be removed via evaporation under a stream of nitrogen or by using a rotary evaporator, leaving a thin film of the monomer, which is then rehydrated with DI water.
-
Sonication: Sonicate the aqueous suspension using a probe sonicator at a temperature above the monomer's phase transition temperature (~65 °C for PCDA) for 15-30 minutes, or until the solution becomes translucent.[18]
-
Cooling & Annealing: Allow the solution to cool to room temperature and then store it at 4 °C overnight. This step allows the vesicles to anneal and stabilize.[18]
-
Polymerization: Transfer the vesicle suspension to a petri dish and place it under a 254 nm UV lamp. Irradiate the solution with stirring for a defined period (e.g., 5-15 minutes). A successful polymerization is indicated by the appearance of a deep blue color.[12][18]
-
Purification: Filter the blue PDA vesicle solution through a 0.8 µm membrane filter to remove any large aggregates.[12] The resulting solution is ready for use in sensing applications.
Protocol 2: General Colorimetric Detection Assay
This protocol outlines a general procedure for using PDA vesicles to detect a target analyte in a solution-based assay.
Materials:
-
Prepared PDA vesicle solution (from Protocol 1)
-
Analyte solution of known concentrations
-
Control solution (buffer or DI water)
-
96-well plate or cuvettes
-
UV-Vis Spectrophotometer or Plate Reader
Procedure:
-
Assay Preparation: Pipette a fixed volume of the PDA vesicle solution into each well of a 96-well plate or into separate cuvettes.
-
Analyte Addition: Add varying concentrations of the analyte solution to the wells. Include a negative control containing only the buffer or DI water.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30 minutes). The optimal time and temperature may need to be determined empirically.
-
Data Acquisition: Observe any visible color change from blue to red. For quantitative analysis, measure the absorbance spectrum of each sample from 400 nm to 700 nm using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the Colorimetric Response (CR%) to quantify the blue-to-red transition. The CR% is typically calculated using the following formula:
-
CR% = [ (A₀ - Aᵢ) / A₀ ] * 100
-
Where A₀ is the absorbance of the control (blue phase, ~640 nm) and Aᵢ is the absorbance of the sample with the analyte at the same wavelength.
-
Alternatively, a ratiometric approach can be used:
-
CR% = [ PB₀ - PBᵢ ] / PB₀ * 100, where PB = A_blue / (A_blue + A_red). A_blue is the absorbance at ~640 nm and A_red is the absorbance at ~540 nm.[18]
-
-
Calibration Curve: Plot the CR% as a function of the analyte concentration to generate a calibration curve and determine the limit of detection (LOD).
Protocol 3: Antibody Conjugation to PDA Vesicles for Immunosensing
This protocol describes a common method for covalently attaching antibodies to carboxyl-terminated PDA vesicles (like those made from PCDA) for specific biosensing.
Materials:
-
PCDA vesicle solution (from Protocol 1)
-
Antibody specific to the target analyte
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS) or MES buffer
-
Centrifugation/ultrafiltration units for purification
Procedure:
-
Vesicle Activation: To a solution of PCDA vesicles in a suitable buffer (e.g., MES, pH 6.0), add EDC and NHS to activate the carboxylic acid headgroups of the PCDA.[19] Incubate for 15-30 minutes at room temperature. This reaction forms a semi-stable NHS-ester on the vesicle surface.
-
Antibody Conjugation: Add the specific antibody solution to the activated PDA vesicle solution. The primary amine groups on the antibody's lysine residues will react with the NHS-esters, forming a stable amide bond. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
Quenching: Quench any remaining reactive NHS-esters by adding a small molecule with a primary amine, such as Tris buffer or ethanolamine.
-
Purification: Remove unconjugated antibodies and excess reagents. This can be achieved through dialysis, size-exclusion chromatography, or repeated centrifugation/ultrafiltration steps, resuspending the vesicle pellet in fresh buffer each time.
-
Characterization & Storage: Confirm the successful conjugation using appropriate methods (e.g., protein quantification assay). Store the antibody-functionalized PDA immunosensor at 4 °C until use. The sensor is now ready for the specific detection of its target antigen following the procedure in Protocol 2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tuning chromatic response, sensitivity, and specificity of polydiacetylene-based sensors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the development of polydiacetylene-based biosensors [html.rhhz.net]
- 5. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Structures and strategies for enhanced sensitivity of polydiacetylene(PDA) based biosensor platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications [mdpi.com]
- 9. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 12. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. afbl.snu.ac.kr [afbl.snu.ac.kr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Modifying Polydiacetylene Vesicle Compositions to Reduce Non-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thermal Polymerization of Diacetylenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup, protocols, and characterization of the thermal polymerization of diacetylenes. This solid-state polymerization technique yields highly crystalline and conjugated polymers (polydiacetylenes, PDAs) with unique optical and electronic properties, making them valuable materials in various scientific and technological fields, including sensor development and smart materials.
Introduction to Diacetylene Thermal Polymerization
Diacetylene monomers, characterized by the R-C≡C-C≡C-R' structure, can undergo a topochemical 1,4-addition polymerization in the solid state when subjected to heat.[1] This reaction is highly dependent on the crystal packing of the monomer molecules.[1] For polymerization to occur, the adjacent diacetylene moieties must be aligned in a specific orientation that allows for the formation of the polymer backbone with minimal atomic displacement.[2] The resulting polydiacetylene chain consists of a conjugated backbone of alternating double and triple bonds, which is responsible for its characteristic intense color and interesting optical properties.[1]
The thermal polymerization process is typically initiated by annealing the diacetylene monomer crystals at a temperature below their melting point.[1] The reaction progress can be visually monitored by the color change of the crystals, which often transition from colorless or pale to a deep blue or red metallic luster upon polymerization.
Experimental Setup and General Protocol
This section outlines the general experimental setup and a step-by-step protocol for the thermal polymerization of diacetylene single crystals or powders in a laboratory setting.
Equipment and Materials
-
Diacetylene Monomer: Crystalline powder or single crystals of the desired diacetylene.
-
Oven/Furnace: A programmable laboratory oven or furnace capable of precise temperature control, preferably with an inert gas inlet and outlet.[3][4] A vacuum oven can also be utilized.[5]
-
Sample Holder: Glass petri dish, watch glass, or a custom-made sample holder made of an inert material.
-
Inert Gas Supply: A cylinder of high-purity nitrogen (N₂) or argon (Ar) with a two-stage regulator and flow meter.
-
Thermocouple: Calibrated thermocouple for accurate temperature monitoring of the sample.
-
Safety Equipment: Safety glasses, lab coat, and appropriate gloves. A blast shield is recommended, especially when working with new or unknown diacetylenes, as the polymerization can be exothermic.[6]
Experimental Workflow Diagram
Caption: Workflow for diacetylene thermal polymerization.
Step-by-Step Protocol
-
Sample Preparation:
-
Carefully place the diacetylene monomer (single crystals or a thin layer of powder) into a clean, dry sample holder.
-
-
Oven Setup and Purging:
-
Heating and Polymerization:
-
Program the oven to heat to the desired polymerization temperature (Tₚ). The heating rate should be moderate (e.g., 5-10 °C/min) to ensure uniform temperature distribution.[8]
-
Once the target temperature is reached, hold the sample at this temperature for the predetermined polymerization time (t). This can range from minutes to several hours depending on the monomer's reactivity.[1]
-
-
Cooling and Sample Retrieval:
-
After the specified time, turn off the oven heater and allow the sample to cool down to room temperature naturally. If under an inert atmosphere, maintain the gas flow during cooling to prevent oxidation.[4]
-
Once cooled, carefully remove the polymerized sample from the oven.
-
-
Observation:
-
Observe and record any changes in the physical appearance of the sample, particularly the color change, which is a primary indicator of polymerization.
-
Safety Precautions
-
Diacetylene polymerization can be highly exothermic and, in some cases, proceed with explosive violence.[6][9] It is crucial to start with small quantities of material, especially for unknown compounds.
-
Always conduct the polymerization in a well-ventilated area or a fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.
-
The use of a safety shield is strongly recommended, particularly when scaling up the reaction.[6]
-
Ensure that the oven is properly maintained and that the temperature controller is functioning correctly to avoid overheating.
Quantitative Data on Thermal Polymerization
The conditions for thermal polymerization are highly dependent on the specific diacetylene monomer. The following table summarizes polymerization temperatures and other relevant thermal data for a selection of diacetylene derivatives.
| Diacetylene Monomer | Abbreviation | Polymerization Temperature (Tₚ) (°C) | Onset of Decomposition (°C) (in N₂) | Reference(s) |
| 2,4-Hexadiyne-1,6-diol bis(p-toluene sulfonate) | PTS | 60 - 90 | ~200 | [1] |
| 5,7-Dodecadiyne-1,12-diol bis(n-butoxycarbonylmethylurethane) | 4BCMU | ~100 | ~220 | |
| 10,12-Pentacosadiynoic acid | PCDA | ~60 - 70 | ~250 | [10] |
| Poly[2,6-bis(4-propargyl-oxy-benzoyl)pyridine] | P1 | 151 | 370 | [11] |
Characterization Protocols
A suite of analytical techniques is employed to characterize the resulting polydiacetylenes and confirm successful polymerization.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the monomer and the polymer, including melting point, polymerization exotherm, and glass transition temperature.
Protocol:
-
Weigh 5-10 mg of the diacetylene monomer or polymer into an aluminum DSC pan and seal it.[12]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).[8]
-
For monomers, the DSC thermogram will show an endothermic peak corresponding to its melting point and potentially an exothermic peak corresponding to the polymerization.
-
For the polymer, the thermogram can reveal its thermal stability and any post-polymerization transitions.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polydiacetylene by measuring its weight loss as a function of temperature.[13][14]
Protocol:
-
Place a small amount (5-10 mg) of the polydiacetylene sample into a TGA pan.
-
Heat the sample in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600-800 °C).[15]
-
The TGA curve will show the temperature at which the polymer begins to decompose, indicated by a significant weight loss.[13] Polydiacetylenes generally exhibit high thermal stability, with decomposition often occurring above 200 °C.[16]
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are powerful tools for monitoring the polymerization process by observing changes in the vibrational modes of the diacetylene group.[17]
FTIR Protocol:
-
Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum.
-
The disappearance or significant decrease in the intensity of the C≡C stretching vibration (around 2100-2300 cm⁻¹) of the monomer is a clear indication of polymerization.
Raman Spectroscopy Protocol:
-
Place the sample under the Raman microscope.
-
Acquire the Raman spectrum using an appropriate laser wavelength.
-
The Raman spectrum of the monomer will show strong peaks corresponding to the C≡C stretching modes. Upon polymerization, new, intense peaks will appear in the spectrum, typically around 1500 cm⁻¹ (C=C stretch) and 2100 cm⁻¹ (C≡C stretch) of the polymer backbone.[18][19] The positions and relative intensities of these peaks provide information about the conformation and conjugation length of the polymer chain.[20]
X-ray Diffraction (XRD)
XRD is used to analyze the crystal structure of the monomer and the resulting polymer, confirming the topochemical nature of the polymerization.
Protocol:
-
Mount the single crystal or a powdered sample on the goniometer of the diffractometer.
-
Collect the diffraction data.
-
Analysis of the diffraction patterns can reveal changes in the unit cell parameters upon polymerization and confirm that the crystalline order is maintained during the solid-state reaction.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the monomer structure, polymerization conditions, and the resulting polymer properties.
Caption: Key factors influencing polydiacetylene properties.
References
- 1. staff.ulsu.ru [staff.ulsu.ru]
- 2. researchgate.net [researchgate.net]
- 3. thermalproductsolutions.com [thermalproductsolutions.com]
- 4. Blue M Inert Gas Oven | Inert Gas Oven | Blue M Ovens [bluem.com]
- 5. senbis.com [senbis.com]
- 6. dsiac.dtic.mil [dsiac.dtic.mil]
- 7. lre.com [lre.com]
- 8. ijettjournal.org [ijettjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. google.com [google.com]
- 15. setaramsolutions.com [setaramsolutions.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Diphenoxy-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 1,6-diphenoxy-2,4-hexadiyne, a symmetrical diarylbutadiyne. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction yield and purity.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Copper(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.[1] | - Use a fresh batch of high-purity copper salt (e.g., CuCl, CuI).- For Glaser-Hay coupling, ensure the use of a reducing agent like sodium ascorbate to maintain the Cu(I) state, especially if using a Cu(II) precursor.[1]- Degas all solvents and reagents to remove dissolved oxygen.[1] |
| Inefficient Base: The base may not be strong enough to deprotonate the terminal alkyne (3-phenoxy-1-propyne) effectively. | - For Glaser-Hay coupling, ensure an appropriate amine base like TMEDA (N,N,N',N'-tetramethylethylenediamine) is used in sufficient quantity.[2][3]- For Eglinton coupling, pyridine serves as both the base and solvent.[2] Ensure it is dry and of high purity. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures. | - Monitor the reaction progress by Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider a modest increase in temperature (e.g., to 40-60 °C), but be mindful of potential byproduct formation.[4] | |
| Presence of Multiple Spots on TLC (Impure Product) | Homocoupling of Starting Material: This is the desired reaction, but incomplete conversion will leave unreacted 3-phenoxy-1-propyne. | - Increase the reaction time and monitor by TLC until the starting material is consumed.- Optimize the catalyst and base loading. |
| Formation of Side Products: Undesired side reactions can lead to byproducts. A common side reaction in oxidative couplings is the formation of enynes. | - Ensure strictly anaerobic conditions, especially if not using an external oxidant like air in a controlled manner.- Purify the starting alkyne to remove any impurities that might promote side reactions. | |
| Decomposition of Product: The 1,3-diyne moiety can be sensitive under certain conditions. | - Avoid unnecessarily high temperatures and prolonged reaction times once the reaction is complete.- Use a mild work-up procedure. | |
| Difficulty in Product Isolation/Purification | Product Solubility: The product may have solubility characteristics that make extraction or crystallization challenging. | - During work-up, use an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).- For purification, consider column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[5] |
| Loss of Product During Work-up: The product may be partially soluble in the aqueous phase, leading to yield loss during extraction. | - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary methods for synthesizing symmetrical diynes like this compound are based on the oxidative homocoupling of a terminal alkyne, in this case, 3-phenoxy-1-propyne. The most common named reactions for this transformation are the Glaser, Hay, and Eglinton couplings.[2][6]
Q2: What is the difference between the Glaser, Hay, and Eglinton couplings?
A2: These reactions all achieve the same transformation but differ in their reaction conditions:
-
Glaser Coupling: This is the classic method using a copper(I) salt (e.g., CuCl) in the presence of a base (like ammonia) and an oxidant (typically air or oxygen).[2]
-
Hay Coupling: This is a modification of the Glaser coupling that utilizes a soluble complex of a copper(I) salt with a tertiary amine ligand, most commonly TMEDA. This often provides milder reaction conditions and greater versatility due to the improved solubility of the catalyst.[2][3]
-
Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine solution, which acts as both the solvent and the base. An external oxidant is not required as the Cu(II) salt serves as the oxidant.[2]
Q3: Which coupling method is likely to give the best yield for this compound?
A3: The choice of method can depend on the specific substrate and desired reaction conditions. The Hay coupling is often favored due to its use of a catalytic amount of a soluble copper complex, which can lead to milder conditions and potentially higher yields.[3] However, optimization of any of these methods is crucial for achieving the best results.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, 3-phenoxy-1-propyne, will have a different Rf value than the more conjugated and less polar product, this compound. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What is a typical work-up and purification procedure for this compound?
A5: A general work-up procedure involves quenching the reaction with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction of the product into an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of symmetrical diynes based on the principles of Glaser, Hay, and Eglinton couplings. Please note that these are generalized conditions and may require optimization for the specific synthesis of this compound.
| Coupling Method | Catalyst | Base/Ligand | Solvent | Oxidant | Temperature | Typical Yield Range |
| Glaser Coupling | CuCl or CuI (catalytic) | Ammonia or other amines | Water, Alcohol | Air or O₂ | Room Temp. to moderate heating | Moderate to Good |
| Hay Coupling | CuCl or CuI (catalytic) | TMEDA | Acetone, Dichloromethane | Air or O₂ | Room Temperature | Good to Excellent[3] |
| Eglinton Coupling | Cu(OAc)₂ (stoichiometric) | Pyridine | Pyridine | None (Cu(II) is the oxidant) | Room Temp. to moderate heating | Good[2] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via the Hay and Eglinton coupling reactions.
Protocol 1: Hay Coupling Synthesis of this compound
This protocol is a modification of the general Hay coupling procedure.[4]
Materials:
-
3-phenoxy-1-propyne
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-1-propyne (1.0 mmol), copper(I) chloride (0.05 mmol, 5 mol%), and anhydrous acetone (10 mL).
-
To this stirring suspension, add TMEDA (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 4-6 hours. Monitor the reaction's progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: e.g., hexanes/ethyl acetate gradient) or recrystallization to obtain pure this compound.
Protocol 2: Eglinton Coupling Synthesis of this compound
This protocol is based on the general principles of the Eglinton coupling.[2]
Materials:
-
3-phenoxy-1-propyne
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (anhydrous)
-
Diethyl ether
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-phenoxy-1-propyne (1.0 mmol) in anhydrous pyridine (10 mL).
-
Add copper(II) acetate (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into a larger volume of water and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash successively with dilute HCl to remove pyridine, then with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting low conversion in solid-state polymerization of diacetylenes
Welcome to the technical support center for the solid-state polymerization of diacetylenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low monomer-to-polymer conversion, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is solid-state polymerization of diacetylenes? Solid-state polymerization of diacetylenes is a topochemical reaction where crystalline monomers convert into a crystalline polymer.[1] This process is typically initiated by heat (thermal polymerization) or high-energy radiation, such as UV or gamma rays.[2] The reaction's success is highly dependent on the specific packing of the monomer units within their crystal lattice.[3][4] The resulting polydiacetylenes (PDAs) are highly conjugated polymers with unique optical and electronic properties.[4]
Q2: What are the ideal crystal packing parameters for successful polymerization? For an efficient topochemical 1,4-addition polymerization to occur, the diacetylene monomers must be arranged in a specific orientation within the crystal. The key geometric constraints are summarized in the table below.[4][5] Deviation from these parameters can lead to low reactivity or a complete lack of polymerization.[5]
Q3: How is the monomer-to-polymer conversion typically measured? Conversion can be measured using various spectroscopic and analytical techniques. Soft X-ray fluorescence spectroscopy (FYNES) can directly and simultaneously measure the decrease in monomer and the formation of polymer.[6][7] Gravimetric analysis, where the unreacted monomer is washed away with a suitable solvent and the remaining polymer is weighed, is also a common method. Spectroscopic methods like UV-Vis can track the appearance of the polymer's characteristic absorption bands.
Q4: Can polymerization be initiated by methods other than UV light or heat? Yes, besides thermal annealing and UV irradiation, solid-state polymerization of diacetylenes can be induced by gamma rays and high pressure.[2][8] In some cases, the reaction can be initiated by mechanical stress. The choice of initiation method can influence the reaction kinetics and the final polymer properties.
Troubleshooting Guide: Low Polymer Conversion
This guide addresses the most common causes of low or no conversion during the solid-state polymerization of diacetylene monomers.
Problem 1: Monomer is completely unreactive to UV or thermal initiation.
Possible Cause 1: Unfavorable Crystal Packing The most critical factor for solid-state polymerization is the precise alignment of monomer molecules in the crystal lattice.[4] If the crystal packing does not meet the topochemical requirements, polymerization will not occur.[5]
-
Recommended Action:
-
Perform Single-Crystal X-ray Diffraction (XRD): This is the definitive method to determine the crystal structure and measure the key packing parameters (d, r, and θ). Compare your experimental values to the ideal values in Table 1.
-
Recrystallization: Attempt to grow a different, more reactive polymorph (crystal form) of your monomer. Experiment with different solvents, temperatures, and crystallization rates, as these can influence the resulting crystal structure.[3]
-
Possible Cause 2: Monomer is in an Unreactive Phase Some diacetylene monomers can exist in multiple crystalline phases, not all of which are reactive.[3] For instance, a monomer might have a reactive phase at room temperature but undergo a phase transition to an unreactive structure at a lower temperature.[3]
-
Recommended Action:
-
Differential Scanning Calorimetry (DSC): Use DSC to identify any phase transitions in your monomer as a function of temperature.
-
Temperature Control: Ensure your polymerization experiment is conducted within the temperature range of the reactive phase.
-
Problem 2: Polymerization starts but conversion is low (<40%).
Possible Cause 1: Build-up of Lattice Strain As polymerization proceeds, the newly formed polymer chains can introduce significant strain into the monomer crystal lattice.[3] This mismatch between the monomer and polymer lattices can eventually inhibit further reaction, halting the conversion at a low level.[3] Even in reactive crystal phases, the maximum degree of polymerization is often less than 40%.[1]
-
Recommended Action:
-
Thermal Annealing: For photo-polymerized samples, a subsequent thermal annealing step (at a temperature below the monomer's melting point) can sometimes relieve lattice strain and allow the polymerization to proceed to a higher conversion.[2]
-
Optimize Initiation Conditions: For UV-initiated polymerization, try varying the irradiation time and intensity. Shorter alkyl side chains on the monomer may polymerize more quickly due to weaker van der Waals interactions and higher packing density.[9] For some systems, a longer UV exposure time can lead to higher conversion.[10]
-
Possible Cause 2: Phase Separation During polymerization, the polymer can phase-separate from the monomer, forming discrete amorphous polymer phases within the monomer crystal.[2] This disrupts the topochemical environment and stops the reaction.
-
Recommended Action:
-
Lower Polymerization Temperature: Conducting the polymerization at a lower temperature can sometimes slow down molecular motion and reduce the likelihood of phase separation.
-
Modify Monomer Structure: If possible, modifying the side groups (R, R') on the diacetylene monomer can influence the interaction between the monomer and the growing polymer chain, potentially creating a more favorable solid solution and preventing phase separation.
-
Possible Cause 3: Impurities or Crystal Defects Impurities or defects in the monomer crystal can act as termination sites for the growing polymer chains, limiting the final molecular weight and overall conversion.
-
Recommended Action:
-
Monomer Purification: Ensure the highest possible purity of your diacetylene monomer before crystallization. Use techniques like column chromatography or multiple recrystallizations.
-
Optimize Crystal Growth: Grow single crystals slowly and under controlled conditions to minimize the incorporation of defects.
-
Data Presentation
Table 1: Ideal Geometric Parameters for Topochemical Polymerization of Diacetylenes
| Parameter | Description | Ideal Value Range | Consequence of Deviation |
| d | Stacking distance of monomers along the translation axis. | 4.7 - 5.2 Å (Ideally ~4.9 Å)[4][5] | If too large or small, reactive centers are misaligned. |
| r | Contact distance between reactive carbons (C1-C4') on adjacent monomers. | ≤ 4.0 Å[4][5] | If > 4.0 Å, the 1,4-addition reaction is sterically hindered and unlikely to occur. |
| θ | Orientation angle between the diacetylene rod and the stacking axis. | ~45°[4] | Significant deviation (>10°) leads to inefficient orbital overlap for bond formation. |
Experimental Protocols
Protocol 1: General Procedure for UV-Initiated Solid-State Polymerization
-
Sample Preparation:
-
Grow single crystals of the diacetylene monomer using a suitable solvent and technique (e.g., slow evaporation).
-
Select a visually clear, defect-free crystal for the experiment.
-
Mount the crystal on a sample holder suitable for UV irradiation and subsequent analysis.
-
-
UV Irradiation:
-
Place the mounted crystal inside a UV irradiation chamber.
-
Expose the sample to UV radiation at a specific wavelength, typically 254 nm.[5]
-
The irradiation time can vary from minutes to several hours, depending on the monomer's reactivity.[5][9] Monitor the crystal for a color change (e.g., to blue, red, or metallic), which indicates polymerization.[1]
-
Control the temperature during irradiation, as excessive heat from the UV lamp can affect the reaction.
-
-
Conversion Analysis (Gravimetric Method):
-
After irradiation, weigh the partially polymerized crystal (W_total).
-
Wash the crystal with a solvent that dissolves the monomer but not the polymer (e.g., acetone, DCM, depending on the side groups).
-
Continue washing until no more monomer is removed.
-
Dry the remaining polymer under vacuum until a constant weight is achieved (W_polymer).
-
Calculate the percent conversion: Conversion (%) = (W_polymer / W_total) * 100.
-
Protocol 2: Screening for Reactive Polymorphs via Recrystallization
-
Solvent Selection: Prepare saturated solutions of your purified diacetylene monomer in a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol).
-
Crystallization Conditions:
-
Slow Evaporation: Leave the solutions in loosely covered vials at room temperature and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Heat the saturated solutions to dissolve the monomer completely, then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C).
-
Vapor Diffusion: Place a vial containing the monomer solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the monomer is insoluble. The anti-solvent vapor will slowly diffuse into the monomer solution, inducing crystallization.
-
-
Characterization:
-
Harvest the crystals obtained from each condition.
-
Examine the crystals under a microscope for different morphologies (e.g., needles, plates).
-
Test the reactivity of each crystal form by exposing a small sample to UV light (254 nm) and observing for a color change.
-
Perform powder or single-crystal XRD on the most promising reactive forms to determine their packing parameters.
-
Visualizations
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. staff.ulsu.ru [staff.ulsu.ru]
- 4. researchgate.net [researchgate.net]
- 5. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Conversion Measurement of Diacetylene-Containing Thn Films and Monolayers Using Soft X-Ray Fluorescence Spectroscopy | NIST [nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pressure-Induced Solid-State Polymerization of Optically-Tunable Diphenyl-Substituted Diacetylene | Carnegie Science [carnegiescience.edu]
- 9. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Preventing side reactions in Glaser-Hay coupling of terminal alkynes
Welcome to the technical support center for the Glaser-Hay coupling of terminal alkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions, with a focus on preventing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser-Hay coupling reaction?
A1: The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2][3] The Hay modification of the original Glaser coupling utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which allows for milder reaction conditions and often accelerates the reaction rate.[4]
Q2: What are the most common side reactions in Glaser-Hay coupling?
A2: The most prevalent side reaction is the undesired homocoupling when a cross-coupling is intended. Other significant side reactions include oxidative degradation of sensitive substrates, particularly in bioconjugation applications, which can be caused by copper(II) species or reactive oxygen species generated during the catalytic cycle.[5][6] In some cases, polymerization of the terminal alkyne can occur. For intramolecular reactions, the formation of intermolecular coupling products or cyclic oligomers can be a competing process. With certain substrates and bases, the formation of adducts, such as triethylammonium adducts , has been observed.[7]
Q3: How can I minimize the formation of homocoupling byproducts in a cross-coupling reaction?
A3: While the Glaser-Hay reaction is primarily a homocoupling method, strategies to favor heterocoupling often involve using a large excess of one alkyne. For highly selective cross-coupling, alternative methods like the Cadiot-Chodkiewicz coupling, which couples a terminal alkyne with a 1-haloalkyne, are generally more effective.[3][8]
Q4: My reaction is sluggish or not going to completion. What are the possible causes?
A4: Several factors can lead to an incomplete or slow reaction:
-
Inactive Catalyst: The copper(I) catalyst may have been oxidized to inactive copper(II) before the reaction started, or it may be poisoned by impurities.
-
Insufficient Oxygen: Oxygen is the terminal oxidant required to regenerate the active Cu(I) catalyst. If the reaction mixture is not adequately exposed to air or oxygen, the catalytic cycle can shut down.[4]
-
Poor Solubility: The substrate or the catalyst complex may not be sufficiently soluble in the chosen solvent.
-
Steric Hindrance: Sterically demanding alkynes can react significantly slower.
-
Inappropriate Base: The base may not be strong enough to deprotonate the terminal alkyne effectively.
Q5: What is the best way to remove the copper catalyst after the reaction?
A5: The copper catalyst can be removed by several methods:
-
Aqueous Wash: Washing the organic reaction mixture with an aqueous solution of a chelating agent like EDTA, ammonium chloride, or aqueous ammonia will form a water-soluble copper complex that can be extracted.[9]
-
Filtration: Passing the reaction mixture through a plug of silica gel or celite can effectively adsorb the copper salts.[1][9]
-
Scavenger Resins: Using solid-supported scavengers with functional groups that bind to copper is a highly effective method for achieving very low levels of copper contamination.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst (oxidized Cu(I)).2. Insufficient oxidant (O₂).3. Inappropriate base or ligand.4. Catalyst poisoning by substrate impurities (e.g., coordinating functional groups). | 1. Use fresh, high-purity Cu(I) salt. Consider adding a reducing agent if using a Cu(II) salt to generate Cu(I) in situ.2. Ensure vigorous stirring and an adequate supply of air or oxygen.[4]3. Screen different bases and ligands. TMEDA is a good starting point, but bipyridine-based ligands can be more effective for certain substrates.[5][6]4. Purify the starting alkyne to remove potential catalyst poisons.[2] |
| Formation of a significant amount of dark, insoluble material (polymerization) | 1. High reaction temperature.2. High concentration of the alkyne.3. Presence of radical initiators. | 1. Lower the reaction temperature.2. Perform the reaction at a higher dilution.3. Degas the solvent and run the reaction under an inert atmosphere, introducing oxygen in a controlled manner. |
| Oxidative degradation of the starting material or product (common with sensitive substrates like proteins) | 1. Generation of reactive oxygen species (e.g., hydroxyl radicals) from the Cu(II) intermediate.[5][6]2. Prolonged reaction times. | 1. Optimize the reaction to be as fast as possible. Lowering the pH (e.g., to 6.0 with TMEDA) can sometimes accelerate the coupling.[5]2. Use a ligand, such as a carboxylated bipyridine, that minimizes substrate degradation.[5]3. In biological systems, adding catalase to decompose hydrogen peroxide byproduct can be effective. |
| Reaction stalls before completion | 1. Catalyst deactivation.2. Consumption of the oxidant.3. Change in pH of the reaction mixture. | 1. Add a fresh portion of the copper catalyst.2. Increase the supply of air or oxygen to the reaction.3. Monitor and adjust the pH of the reaction if necessary, especially in aqueous media. |
| Difficulty in removing the copper catalyst from the final product | 1. The product itself is a good ligand for copper.2. Inefficient workup procedure. | 1. Use a stronger chelating agent in the aqueous wash (e.g., EDTA).2. Employ multiple purification techniques, such as an aqueous wash followed by passing through a silica plug or using a scavenger resin.[9] |
Data Presentation
Table 1: Comparison of Different Copper Sources for the Glaser-Hay Coupling of p-propargyloxyphenylalanine (pPrF)-GFP with AlexaFluor-488 Alkyne
| Copper Source | Reducing Agent | Relative Coupling Efficiency | Notes |
| CuI | None | ++++ | Generally the most effective source.[5] |
| CuCl | None | +++ | Slightly less effective than CuI in this system.[5] |
| CuCl₂ | None | + | Much lower efficiency without a reducing agent.[5] |
| CuSO₄ | None | + | Similar to CuCl₂.[5] |
| CuCl₂ | NADH | ++ | In situ reduction to Cu(I) improves efficiency but not to the level of starting with CuI.[5] |
| CuSO₄ | NADH | ++ | Similar to CuCl₂ with NADH.[5] |
Table 2: Effect of Ligand and pH on the Glaser-Hay Bioconjugation
| Ligand | pH | Reaction Time (h) | Coupling Efficiency | Protein Degradation |
| TMEDA | 6.0 | 4 | High (~95%) | Minimized |
| 2,2′-Bipyridine-4,4′-dicarboxylic acid | 8.0 | 8 | High (~95%) | Minimized |
Data adapted from a study on the bioconjugation of a GFP mutant.[5]
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Homocoupling of a Terminal Alkyne
This protocol provides a general method for the homocoupling of a terminal alkyne, such as phenylacetylene, using the CuCl/TMEDA catalytic system.[4]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
25 mL round-bottom flask with a stir bar
-
Air supply (e.g., balloon or open to air with efficient stirring)
Procedure:
-
To the 25 mL round-bottom flask, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.[4]
Protocol 2: Troubleshooting a Stalled Reaction
This protocol outlines steps to take if a Glaser-Hay coupling reaction appears to have stalled.
Procedure:
-
Analyze the Reaction Mixture: Take a small aliquot of the reaction mixture and analyze it by TLC, GC-MS, or NMR to confirm that the reaction has indeed stalled and to check for the presence of starting material and any major byproducts.
-
Check for Oxygen Limitation: If the reaction is not open to the air or being sparged with oxygen, increase the oxygen supply by opening the flask to the air (while stirring vigorously) or by bubbling air or oxygen through the mixture for a few minutes.
-
Add More Catalyst: Prepare a fresh solution of the copper catalyst and ligand in a small amount of the reaction solvent. Add this solution to the reaction mixture. This can help if the initial catalyst has been deactivated.
-
Re-evaluate Reaction Conditions: If the reaction does not restart, consider if the temperature is too low or if the base has been consumed. A slight increase in temperature or the addition of more base may be necessary.
-
Workup and Re-run: If the above steps do not restart the reaction, it may be necessary to stop the reaction, perform a workup to isolate the unreacted starting material, and set up the reaction again with fresh reagents and optimized conditions.
Visualizations
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
Caption: Logical relationship between the desired reaction and common side pathways.
Caption: A simplified workflow for troubleshooting common Glaser-Hay coupling issues.
References
- 1. synarchive.com [synarchive.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 6. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Glaser-Hay Diyne Coupling To Constrain Nα-Amino Acid Amides via a N-N Bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1,6-Diphenoxy-2,4-hexadiyne Polymerization
Disclaimer: Specific experimental data for the polymerization of 1,6-diphenoxy-2,4-hexadiyne is limited in publicly available literature. The following guidelines, protocols, and data are based on established principles for the polymerization of analogous diacetylene monomers, particularly derivatives of 2,4-hexadiyne-1,6-diol. These should serve as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing diacetylene monomers like this compound?
A1: The most common method for polymerizing diacetylene monomers is solid-state topochemical polymerization. This process relies on the specific packing of monomer molecules within the crystal lattice.[1][2] Polymerization is typically initiated by thermal annealing or exposure to high-energy radiation, such as UV or gamma rays.[1][2] Liquid-state polymerization, initiated thermally, is also possible but may result in a polymer with a different chemical composition.[2]
Q2: My this compound monomer is not polymerizing upon heating or irradiation. What are the likely causes?
A2: The inability to polymerize in the solid state is almost always due to improper molecular packing in the monomer crystal. For a successful topochemical polymerization, the diacetylene rods of adjacent monomers must be aligned in a ladder-like fashion with a specific distance (D) of less than 0.4 nm and an angle (θ) of approximately 45° relative to the translational axis.[1] If the phenoxy side groups hinder this specific arrangement, polymerization will not occur. It has been reported that some derivatives of 2,4-hexadiyne-1,6-diol, such as the dibenzoate, fail to polymerize for this reason.[1]
Q3: How can I initiate the polymerization?
A3: Polymerization can be initiated through:
-
Thermal Annealing: Heating the crystalline monomer below its melting point. For example, the thermal polymerization of a tosylate derivative of 2,4-hexadiyne-1,6-diol has been studied at temperatures between 40°C and 60°C.[3]
-
Gamma Radiation: Exposing the monomer to a gamma-ray source can induce polymerization, as seen with 2,4-hexadiyn-1,6-dioic acid which turned red upon exposure to a 50 M rad dose.[1]
-
UV Irradiation: UV light is another common method for initiating solid-state polymerization of diacetylenes.
Q4: The resulting polydiacetylene is insoluble in all common organic solvents. How can I characterize it?
A4: Insolubility is a very common characteristic of polydiacetylenes due to their rigid, conjugated backbone.[1][4] Characterization can be performed using solid-state analytical techniques:
-
Solid-State NMR (13C): To investigate the chemical structure and monitor the conversion during polymerization.[3]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization.
-
Differential Scanning Calorimetry (DSC): To study the thermal properties, including polymerization exotherms and decomposition temperatures.[2][5]
-
Diffuse Reflectance Spectroscopy: To analyze the optical properties of the conjugated polymer.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | Improper Crystal Packing: The monomer molecules are not aligned correctly for topochemical reaction.[1] | Recrystallization: Attempt to recrystallize the monomer from various solvents or using different techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain a reactive crystalline phase. |
| Insufficient Initiation Energy: The temperature is too low, or the radiation dose/time is insufficient. | Optimize Initiation Conditions: Incrementally increase the annealing temperature (staying below the melting point). For radiation, increase the dose or exposure time.[1] | |
| Polymer Has a Dark Color (Black/Dark Red) Instead of a Metallic Sheen | Degradation: Polymerization at excessively high temperatures can lead to degradation. | Lower Polymerization Temperature: Conduct the polymerization at the lowest effective temperature. |
| Amorphous Product: The polymer may have formed in a disordered state. | Characterize Morphology: Use techniques like Scanning Electron Microscopy (SEM) to investigate the polymer morphology. | |
| Inconsistent Results Between Batches | Polymorphism: The monomer crystallizes in different, non-reactive, or variably reactive forms (polymorphs). | Control Crystallization: Carefully control and document the crystallization procedure to ensure batch-to-batch consistency. Characterize the crystal structure of each batch using X-ray diffraction if possible. |
| Monomer Impurity: Impurities can disrupt the crystal lattice and inhibit polymerization. | Purify Monomer: Purify the this compound monomer meticulously, for example, by column chromatography or multiple recrystallizations.[2] |
Quantitative Data for Analogous Systems
The following tables summarize reaction parameters for the polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) (PTS) , a structurally related and well-studied diacetylene monomer. This data can be used as a reference for designing initial experiments.
Table 1: Thermal Solid-State Polymerization of PTS [3]
| Temperature (°C) | Polymerization Period | Activation Energy (Ea) (kcal/mol) |
| 40.5 | Autocatalytic | ~20 |
| 51.0 | Autocatalytic | ~20 |
| 59.5 | Autocatalytic | ~20 |
Note: The polymerization of PTS exhibits an induction period followed by a rapid, autocatalytic phase.[3]
Table 2: Kinetic Parameters for Solid-State vs. Liquid-State Polymerization of PTS [2]
| Parameter | Solid-State Polymerization | Liquid-State Polymerization |
| Activation Energy (Ea) | Varies with conversion (68 to 95 kJ mol⁻¹) | Nearly constant |
| Reaction Heat (ΔH) | 128 ± 4 kJ mol⁻¹ | 360 ± 5 kJ mol⁻¹ |
| Reaction Model | Autocatalytic | Zero-order |
Experimental Protocols
Protocol 1: Monomer Synthesis and Purification (General Approach)
This protocol outlines the synthesis of a diacetylene diol derivative, analogous to the precursor for this compound.
-
Glaser Coupling: Synthesize hexa-2,4-diyne-1,6-diol from propargyl alcohol using a Glaser cross-coupling reaction. This typically involves a copper(I) chloride catalyst in a solvent like methanol with oxygen bubbled through the mixture.[2]
-
Etherification: React the hexa-2,4-diyne-1,6-diol with a suitable phenoxide precursor under appropriate conditions (e.g., Williamson ether synthesis) to yield this compound.
-
Purification: The crude monomer must be rigorously purified to ensure proper crystallization.
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Purify using silica gel column chromatography.[2]
-
Collect the fractions containing the pure monomer.
-
Evaporate the solvent.
-
-
Recrystallization: Recrystallize the purified monomer from a solvent system (e.g., benzene, diethyl ether) to obtain high-quality single crystals suitable for polymerization.[2] The monomer is light-sensitive and should be handled in the dark.[2]
Protocol 2: Solid-State Thermal Polymerization
-
Sample Preparation: Place a small quantity (e.g., 10-20 mg) of the high-purity crystalline this compound into a small vial or on a glass slide.
-
Inert Atmosphere: Place the sample in an oven or on a hot plate under a slow stream of inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Thermal Initiation: Heat the sample to a predetermined temperature below its melting point (e.g., starting at 60°C).
-
Monitoring: Observe the sample for color changes (typically to red, blue, or purple) which indicate the onset of polymerization. The progress can be monitored over time (minutes to hours).
-
Termination: Cool the sample to room temperature to quench the polymerization.
-
Analysis: Scrape the polymer from the surface for characterization using the solid-state methods described in the FAQ section.
Visualizations
Caption: General workflow for the synthesis and polymerization of diacetylenes.
Caption: Troubleshooting flowchart for low polymerization yield.
References
Technical Support Center: Strategies for Increasing the Solubility of Polydiacetylenes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polydiacetylenes (PDAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solubilization of these versatile conjugated polymers.
Frequently Asked Questions (FAQs)
Q1: Why are my polydiacetylenes insoluble in most common organic solvents?
Polydiacetylenes often exhibit poor solubility due to their rigid, conjugated backbone, which promotes strong intermolecular π-π stacking and hydrogen bonding between the side chains. This leads to the formation of aggregates that are difficult to dissolve. The insolubility can be particularly pronounced after the topochemical polymerization of diacetylene monomers in the solid state.
Q2: What is the most common strategy to improve the solubility of polydiacetylenes?
The most widely adopted and effective strategy is the modification of the diacetylene monomer's side chains. By introducing flexible, bulky, or functional groups, it is possible to disrupt the strong intermolecular interactions of the polymer backbone, thereby enhancing solubility.
Q3: Can I improve the solubility of a polydiacetylene after it has already been polymerized?
Yes, post-polymerization functionalization is a viable strategy. This involves chemically modifying the side chains of the already formed polymer. In some cases, this can yield a soluble polymer where the polymerization of an already functionalized monomer would result in an insoluble product.[1]
Q4: How do surfactants help in solubilizing polydiacetylenes?
Surfactants can aid in the formation of stable PDA vesicles or micelles in aqueous solutions. During the self-assembly process of diacetylene monomers, surfactants can be incorporated, leading to the formation of well-dispersed, stable nanoparticles after polymerization. This is particularly useful for applications in aqueous environments, such as biomedical sensing.
Q5: What is the "solvent injection method" and how does it improve the handling of polydiacetylenes?
The solvent injection method is a technique for preparing PDA vesicles by injecting a solution of diacetylene monomers in a water-miscible organic solvent into a heated aqueous phase. This method allows for the formation of uniform vesicles and is more scalable than the traditional thin-film hydration method, facilitating the preparation of stable PDA dispersions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Newly synthesized PDA precipitates out of solution. | Strong intermolecular forces and aggregation of the polymer chains. | - Modify the diacetylene monomer with longer, flexible, or branched side chains. - Attempt to redissolve the PDA in a different solvent, possibly with heating and prolonged stirring. - Consider post-polymerization functionalization to introduce solubilizing groups. |
| PDA is only soluble in a very limited range of solvents. | The polarity and chemical nature of the PDA's side chains are not compatible with a wide range of solvents. | - Synthesize diacetylene monomers with side chains of varying polarities (e.g., urethane, ether, or carboxylic acid groups) to achieve solubility in a broader spectrum of solvents. |
| Inconsistent results when preparing PDA vesicles. | The thin-film hydration method can be difficult to control and scale up. | - Utilize the solvent injection method for more consistent and scalable production of PDA vesicles. |
| Functionalized diacetylene monomers lead to an insoluble polymer. | Strong interactions between the functional groups on the monomers can hinder polymerization or cause the resulting polymer to be intractable. | - Perform the functionalization reaction after the polymerization of the diacetylene monomers (post-polymerization functionalization).[1] |
Data Presentation: Qualitative Solubility of Functionalized Polydiacetylenes
Quantitative solubility data for polydiacetylenes is highly dependent on the specific side-chain structure and polymer molecular weight, and is often not reported in a standardized format. The following table provides a qualitative summary based on available literature.
| Polydiacetylene Type | Functional Group Example | Common Solvents for Good Solubility | Reference |
| Urethane-Substituted PDAs | 9-(arylamino)-5,7-nonadiynyl-N-(alkoxycarbonylmethyl)urethanes | Many common organic solvents | [1] |
| Post-polymerization Tricyanovinylated PDA | Phenyl ring with tricyanovinyl group | Common organic solvents | [1] |
| Post-polymerization Azobenzene-Substituted PDA | Phenyl ring with azobenzene group | Polar organic solvents | [1] |
| Aldehyde-Functionalized PCDA Ester | 10,12-Pentacosadiynoic acid (PCDA) ester with 2,4-dihydroxybenzaldehyde | Dichloromethane (DCM), Acetone | [2] |
| PDAs with Amino Groups | Diacetylene lipids with primary, secondary, or ammonium head groups | Formation of sols in aqueous solution | [3] |
Experimental Protocols
Protocol 1: Post-Polymerization Functionalization (Example: Tricyanovinylation)
This protocol describes a general procedure for the functionalization of a polydiacetylene after polymerization to enhance its solubility.
Materials:
-
Pre-synthesized, insoluble polydiacetylene
-
Tetracyanoethylene (TCNE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Methanol
-
Nitrogen or Argon gas supply
Procedure:
-
Suspend the insoluble polydiacetylene in anhydrous toluene.
-
Add a solution of tetracyanoethylene in anhydrous DMF to the suspension.
-
Stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and checking for a color change or by spectroscopic methods (e.g., UV-Vis).
-
Once the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large volume of methanol.
-
Filter the precipitate and wash thoroughly with methanol to remove any unreacted TCNE and residual solvent.
-
Dry the functionalized polymer under vacuum.
-
Test the solubility of the dried, functionalized polydiacetylene in various common organic solvents. A significant increase in solubility should be observed.[1]
Protocol 2: Surfactant-Assisted Preparation of PDA Vesicles
This protocol outlines a general method for preparing polydiacetylene vesicles in an aqueous solution with the aid of a surfactant.
Materials:
-
Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid - PCDA)
-
Surfactant (e.g., Sodium dodecyl sulfate - SDS, Cetyltrimethylammonium bromide - CTAB, Tween-20)
-
Chloroform or other suitable organic solvent for the monomer
-
Deionized water
-
Probe sonicator
-
Syringe filter (0.45 µm)
-
UV lamp (254 nm)
Procedure:
-
Dissolve the diacetylene monomer in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin film of the monomer on the flask wall.
-
Add an aqueous solution of the chosen surfactant to the flask. The concentration of the surfactant will need to be optimized for your specific system.
-
Hydrate the lipid film by sonicating the mixture using a probe sonicator at a temperature above the phase transition temperature of the lipid.
-
Continue sonication until the solution becomes clear.
-
Filter the vesicle solution through a 0.45 µm syringe filter.
-
Polymerize the diacetylene vesicles by exposing the solution to 254 nm UV light. The solution will typically turn a deep blue color.
-
The resulting PDA vesicle solution should be stable in the aqueous medium.
Protocol 3: Solvent Injection Method for PDA Vesicle Formation
This protocol details the solvent injection method for preparing polydiacetylene vesicles.
Materials:
-
Diacetylene monomer
-
Water-miscible organic solvent (e.g., ethanol, acetone)
-
Deionized water
-
Heating and stirring plate
-
Syringe pump (optional, for controlled injection)
-
UV lamp (254 nm)
Procedure:
-
Dissolve the diacetylene monomer in a water-miscible organic solvent (e.g., ethanol) to a concentration of approximately 2 mg/mL.
-
Heat a volume of deionized water in a flask to a temperature 5-10°C above the melting temperature of the diacetylene monomer, while stirring vigorously.
-
Slowly inject the diacetylene monomer solution into the heated water. A syringe pump can be used for a controlled and steady injection rate.
-
Continue stirring for approximately 1 hour after the injection is complete to allow for the evaporation of the organic solvent and the self-assembly of the monomers into vesicles.
-
Allow the vesicle solution to cool to room temperature and then refrigerate at 4°C overnight to facilitate annealing of the vesicles.
-
Polymerize the vesicles by exposing the solution to 254 nm UV light until the characteristic blue color of the polydiacetylene is observed.
Visualizing the Strategies
Caption: Experimental workflows for increasing polydiacetylene solubility.
References
- 1. Fluorogenic Biosensing with Tunable Polydiacetylene Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polydiacetylenes carrying amino groups for colorimetric detection and identification of anionic surfactants - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming polydiacetylene insolubility in common organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polydiacetylene (PDA) insolubility in organic solvents. The information is tailored for researchers, scientists, and drug development professionals working with these unique chromogenic polymers.
Frequently Asked Questions (FAQs)
Q1: Why are polydiacetylenes often insoluble in common organic solvents?
Polydiacetylenes are conjugated polymers synthesized via the topochemical polymerization of diacetylene monomers.[1] This process requires a specific, highly ordered crystalline arrangement of the monomers, which leads to a rigid, planar polymer backbone with strong intermolecular interactions. This inherent rigidity and strong packing are the primary reasons for their poor solubility in many common organic solvents.
Q2: What are the primary strategies to overcome the insolubility of PDAs?
There are three main approaches to enhance the solubility of polydiacetylenes:
-
Chemical Modification of Monomers: Introducing specific functional groups or side chains to the diacetylene monomer can disrupt the strong intermolecular packing and improve solvent-polymer interactions.[2][3]
-
Solution-Phase Synthesis and Processing: Employing synthesis methods that avoid the formation of intractable bulk crystalline polymers can yield soluble PDA products.[4]
-
Formation of Soluble Nanostructures: Fabricating PDAs into nano-sized structures like vesicles, micelles, or nanoparticles allows for their dispersion in aqueous or specific organic media.[5][6][7]
Q3: Can post-polymerization modification improve the solubility of PDAs?
Yes, post-polymerization functionalization can be a powerful tool. For instance, tricyanovinylation of a pre-formed PDA can render it soluble in common organic solvents, whereas polymerizing an already tricyanovinylated monomer might result in an insoluble polymer due to strong intermolecular interactions of the functional groups.[2][3] Similarly, diazonium coupling reactions performed after polymerization have been shown to yield soluble azobenzene-substituted PDAs.[2]
Q4: How does the formation of nanoparticles or vesicles help with solubility?
Amphiphilic diacetylene monomers, which have both a hydrophilic head and a hydrophobic tail, can self-assemble into structures like vesicles or micelles in aqueous solutions.[6][8][9] Subsequent photopolymerization locks in this structure, resulting in PDA nanoparticles that are dispersible in water. This approach is widely used for creating PDA-based biosensors and drug delivery systems.[5][10]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution(s) |
| Synthesized PDA precipitates out of all tested common organic solvents (e.g., chloroform, THF, toluene). | The PDA has a highly crystalline and rigid backbone with strong intermolecular forces. | 1. Modify the Monomer: Synthesize new diacetylene monomers with bulky or flexible side chains designed to disrupt crystal packing. Consider side groups that are known to enhance solubility, such as urethanes.[2][3]2. Post-Polymerization Functionalization: If the polymer has suitable functional handles, attempt post-polymerization modification to attach solubilizing groups.[2]3. Alternative Synthesis Route: Explore solution-phase polymerization methods like acyclic enediyne metathesis, which can produce soluble PDAs.[4] |
| PDA is only sparingly soluble, leading to low yields of processable material. | The chosen solvent has poor interaction with the PDA's side chains. | 1. Solvent Screening: Test a wider range of solvents, including polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., 1,2-dichlorobenzene), sometimes at elevated temperatures.[11]2. Mixed Solvent Systems: Investigate the use of mixed water-organic solvent systems, which can promote the self-assembly of amphiphilic diacetylenes and improve the yield of dispersible PDAs.[12] |
| PDA forms a suspension or dispersion but not a true solution. | The PDA is forming nanoparticles or aggregates rather than dissolving at a molecular level. | 1. Fabricate Nanoparticles Intentionally: If a dispersion is acceptable for the application, optimize the formation of nanoparticles using methods like solvent injection or thin-film hydration.[6][13]2. Characterize the Dispersion: Use techniques like Dynamic Light Scattering (DLS) to determine the particle size and stability of the dispersion. |
| The solubility of the PDA changes (decreases) after polymerization. | The polymerization process leads to a more rigid and ordered structure that is less soluble than the monomer. | This is a common observation in topochemical polymerization. To obtain a soluble final product, it is crucial to design the monomer with solubility-enhancing features from the outset. |
Experimental Protocols
Protocol 1: Synthesis of Soluble PDA via Post-Polymerization Functionalization (Diazonium Coupling)
This protocol is based on the work describing the synthesis of processable and functionalizable polydiacetylenes.[2]
-
Monomer Synthesis: Synthesize a diacetylene monomer containing a phenyl ring amenable to diazonium coupling, for example, 9-(phenylamino)-5,7-nonadiynyl-N-(alkoxycarbonylmethyl)urethane.
-
Polymerization: Expose the crystalline monomer to γ-radiation (e.g., from a ⁶⁰Co source) to induce topochemical polymerization. The resulting PDA should be soluble in many common organic solvents.
-
Diazonium Salt Formation: Dissolve the soluble PDA in a suitable polar organic solvent. Cool the solution in an ice bath and add a solution of sodium nitrite followed by hydrochloric acid to generate the diazonium salt in situ on the phenyl rings of the PDA side chains.
-
Coupling Reaction: Introduce a coupling agent (e.g., a phenol or an aniline derivative) to the solution to react with the diazonium salt, forming an azobenzene-substituted PDA.
-
Purification: Precipitate the functionalized polymer in a non-solvent like methanol and collect the solid product. The resulting azobenzene-substituted PDA is expected to have good solubility in polar organic solvents.
Protocol 2: Fabrication of PDA Vesicles using the Solvent Injection Method
This method is an alternative to the traditional thin-film hydration technique and is suitable for larger-scale production.[6][7][13]
-
Monomer Solution Preparation: Dissolve the amphiphilic diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA) in a polar organic solvent such as ethanol to a final concentration of approximately 8 mg/mL.
-
Injection: Heat an aqueous solution (e.g., deionized water) to a temperature above the phase transition temperature of the monomer (typically 50-85 °C) under vigorous stirring.
-
Vesicle Formation: Slowly inject the monomer solution into the heated aqueous phase. The amphiphilic monomers will self-assemble into vesicles as the organic solvent disperses and evaporates.
-
Annealing and Polymerization: Allow the vesicle solution to cool and then store it at a low temperature (e.g., 4 °C) to anneal the vesicles. Subsequently, expose the vesicle solution to 254 nm UV light to polymerize the diacetylene monomers, resulting in the characteristic blue color of the PDA vesicles.
Quantitative Data Summary
| Method for Enhancing Solubility | Monomer/Polymer System | Achieved Solubility/Dispersibility | Reference |
| Post-Polymerization Functionalization | Urethane-substituted PDA with post-polymerization tricyanovinylation | Soluble in common organic solvents with 45-55% functionalization. | [2][3] |
| Post-Polymerization Functionalization | Urethane-substituted PDA with post-polymerization diazonium coupling | Good solubility in polar organic solvents. | [2] |
| Solution Polymerization | PDAs with alkyl and phenyl substituents via acyclic enediyne metathesis | Soluble in common organic solvents. | [4] |
| Nanoparticle Formation | Mannose-coated PDA-based nanomicelles | Water-soluble/dispersible. | [5] |
| Solvent System Engineering | Amphiphilic diacetylene monomers in mixed water-organic solvents | Enhanced self-assembly and PDA yield (~5 times higher than conventional methods). | [12] |
Visualized Workflows
Caption: Logical workflow for addressing PDA insolubility.
Caption: Experimental workflow for PDA vesicle synthesis.
References
- 1. Polydiacetylenes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Processable, Functionalizable Polydiacetylenes | Semantic Scholar [semanticscholar.org]
- 4. Solution processable polydiacetylenes (PDAs) through acyclic enediyne metathesis polymerization [morressier.com]
- 5. Mannose-coated polydiacetylene (PDA)-based nanomicelles: synthesis, interaction with concanavalin A and application in the water solubilization and delivery of hydrophobic molecules - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 7. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 8. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 13. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) [pubs.rsc.org]
Identifying and minimizing impurities in 1,6-Diphenoxy-2,4-hexadiyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,6-diphenoxy-2,4-hexadiyne. Our aim is to help you identify and minimize impurities in your experiments, ensuring a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through the oxidative homocoupling of 3-phenoxy-1-propyne, commonly known as phenyl propargyl ether. This reaction is a variation of the Glaser coupling, often referred to as the Glaser-Hay coupling.[1][2]
Q2: What are the typical catalysts and reagents used in the Glaser-Hay coupling for this synthesis?
A2: The Glaser-Hay coupling typically employs a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), as the catalyst.[1] A base is required to facilitate the deprotonation of the terminal alkyne; common choices include amines like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2][3] An oxidant, usually molecular oxygen from the air, is necessary to regenerate the active copper(I) catalyst.[1][2]
Q3: What are the potential impurities I should be aware of during the synthesis of this compound?
A3: The primary impurities can be categorized as follows:
-
Unreacted Starting Material: Residual 3-phenoxy-1-propyne.
-
Homocoupling Byproducts: While the desired product is a homodimer, side reactions can lead to the formation of other oligomeric species.
-
Catalyst Residues: Copper salts that may be carried through the workup.
-
Solvent and Base Residues: Trace amounts of the reaction solvent and amine base.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[3] A spot corresponding to the starting material (3-phenoxy-1-propyne) will diminish over time, while a new spot for the product, this compound, will appear and intensify. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.
Q5: What are the recommended purification techniques for this compound?
A5: After the reaction is complete, the crude product is typically purified using column chromatography on silica gel.[3] A solvent system of hexanes and ethyl acetate is often effective for separating the desired product from unreacted starting material and other non-polar impurities. Recrystallization can also be employed as a final purification step to obtain a highly pure solid product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, high-purity copper(I) salt. Ensure the catalyst has not been excessively exposed to air and moisture. |
| Insufficient Oxygen | Ensure the reaction is open to the air or that air is bubbled through the reaction mixture. Vigorous stirring can also enhance oxygen uptake from the headspace of the flask.[2] |
| Incorrect Base or Ligand | N,N,N',N'-tetramethylethylenediamine (TMEDA) is a highly effective ligand for this reaction.[3] Ensure the correct stoichiometry is used. The base should be fresh and of high purity. |
| Low Reaction Temperature | While many Glaser-Hay couplings proceed at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to initiate or accelerate the reaction. |
| Poor Quality Starting Material | Use freshly distilled or purified 3-phenoxy-1-propyne to remove any inhibitors or impurities that may interfere with the reaction. |
Problem 2: Presence of Significant Amounts of Unreacted Starting Material
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Insufficient Catalyst | Increase the catalyst loading slightly (e.g., from 5 mol% to 10 mol%). |
| Catalyst Deactivation | If the reaction stalls, it may be due to catalyst deactivation. A fresh portion of the catalyst can be added to the reaction mixture. |
Problem 3: Formation of Undesired Byproducts (Other than the desired homodimer)
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | Avoid excessive heating, as this can lead to polymerization or decomposition of the starting material and product. |
| Incorrect Stoichiometry | Ensure the correct ratio of catalyst, base, and starting material is used as per the experimental protocol. |
Experimental Protocols
Synthesis of this compound via Glaser-Hay Coupling
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-phenoxy-1-propyne (phenyl propargyl ether)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Acetone (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-phenoxy-1-propyne (1.0 mmol), copper(I) chloride (0.05 mmol, 5 mol%), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The reaction flask should be open to the air to ensure a sufficient supply of oxygen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Upon completion (disappearance of the starting material spot), quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford the pure this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Technical Support Center: Poly(1,6-Diphenoxy-2,4-hexadiyne) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and molecular weight control of poly(1,6-diphenoxy-2,4-hexadiyne).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for polymerizing this compound?
The primary methods for polymerizing this compound are:
-
Oxidative Coupling Polymerization (Glaser-Hay Coupling): This is a common method for the synthesis of polydiacetylenes. It involves the use of a copper catalyst, such as copper(I) chloride, and an amine base in the presence of an oxidant (typically oxygen/air) to couple the terminal alkyne groups of the monomer.[1][2]
-
Solid-State Polymerization: This method involves the topochemical polymerization of crystalline this compound monomer.[3] The polymerization can be initiated by thermal annealing or by exposure to UV or gamma radiation.[4][5] For this to be successful, the monomer must crystallize in a suitable arrangement for polymerization to occur.[3]
Q2: How is the molecular weight of poly(this compound) typically determined?
The molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound) are most commonly determined by Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC). This technique separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn).
Q3: What is a typical molecular weight range for poly(this compound)?
The achievable molecular weight of poly(this compound) can vary significantly depending on the polymerization method and reaction conditions. It is crucial to control these parameters to target a specific molecular weight range for a given application.
Q4: Can chain transfer agents be used to control the molecular weight?
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of poly(this compound), with a focus on controlling its molecular weight.
| Issue Encountered | Potential Causes | Recommended Actions |
| Low Polymer Yield | - Inactive catalyst- Impure monomer- Inefficient oxygen supply (for oxidative coupling)- Unsuitable solvent- Incorrect reaction temperature | - Use a fresh, high-purity catalyst.- Purify the this compound monomer prior to use.- Ensure vigorous stirring and a sufficient flow of air or oxygen.- Use a solvent in which the monomer and catalyst are soluble.- Optimize the reaction temperature; too low may result in a slow reaction, while too high could lead to side reactions. |
| Low Molecular Weight | - High initiator/catalyst concentration- Presence of impurities that act as chain transfer agents- High reaction temperature- Short polymerization time- Non-stoichiometric ratio of bifunctional monomers (in polycondensation) | - Decrease the concentration of the initiator or catalyst.- Ensure all reagents and solvents are pure.- Lower the reaction temperature to favor chain propagation over termination.- Increase the polymerization time to allow for further chain growth.- For polycondensation, ensure an equimolar ratio of the reacting functional groups.[10] |
| Broad Molecular Weight Distribution (High PDI) | - Multiple active catalyst species- Chain transfer reactions- Non-uniform reaction conditions (e.g., poor mixing, temperature gradients) | - Use a well-defined catalyst to promote single-site polymerization.- Minimize impurities and optimize conditions to reduce chain transfer.- Ensure efficient stirring and uniform heating of the reaction mixture. |
| Polymer is Insoluble | - High molecular weight- Cross-linking side reactions | - Adjust reaction conditions to target a lower molecular weight.- Ensure an inert atmosphere (if not using oxidative coupling) to prevent side reactions.- For oxidative coupling, avoid excessive reaction times or high temperatures that might promote cross-linking. |
| No Polymerization Occurs | - Inhibitor present in the monomer- Inactive catalyst- Incorrect reaction setup or conditions | - Remove any inhibitors from the monomer before use.- Verify the activity of the catalyst.- Double-check all experimental parameters, including temperature, solvent, and reagent concentrations. |
Experimental Protocols
Protocol 1: Oxidative Coupling Polymerization of this compound
This protocol describes a general procedure for the synthesis of poly(this compound) via Glaser-Hay oxidative coupling.
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Toluene or another suitable solvent
-
Methanol (for precipitation)
-
Air or Oxygen source
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve this compound in toluene.
-
Add CuCl and TMEDA to the solution. The molar ratio of monomer to catalyst can be varied to control molecular weight.
-
Bubble air or oxygen through the solution at a controlled rate while stirring vigorously at room temperature.
-
Monitor the reaction progress over time. The polymerization time can be adjusted to target a specific molecular weight.[11]
-
After the desired time, stop the reaction and filter the solution to remove the catalyst.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Table 1: Effect of Reaction Parameters on Molecular Weight in Oxidative Coupling Polymerization
| Parameter | To Increase Molecular Weight | To Decrease Molecular Weight |
| Monomer Concentration | Increase | Decrease |
| Catalyst Concentration | Decrease | Increase |
| Polymerization Time | Increase | Decrease |
| Temperature | Decrease | Increase |
Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system with a refractive index (RI) detector
-
GPC columns suitable for the expected molecular weight range and polymer solubility
-
Solvent (e.g., Tetrahydrofuran - THF)
Procedure:
-
Prepare a dilute solution of the poly(this compound) sample in the GPC eluent (e.g., THF) at a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Calibrate the GPC system using a set of narrow molecular weight standards (e.g., polystyrene standards).
-
Inject the filtered polymer solution into the GPC system.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of poly(this compound).
Caption: Troubleshooting logic for addressing low molecular weight in poly(this compound) synthesis.
References
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chain transfer - Wikipedia [en.wikipedia.org]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. xpublication.com [xpublication.com]
Technical Support Center: Annealing Protocols for Polydiacetylene Crystal Quality
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding annealing protocols to enhance the quality of polydiacetylene (PDA) crystals.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and annealing of polydiacetylene crystals.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing polydiacetylene (PDA) crystals?
A1: Annealing is a heat treatment process used to improve the quality of PDA crystals. The primary goals are to reduce crystalline defects, increase the size of crystalline domains, and relieve internal strain that may have developed during crystal growth and polymerization. This leads to enhanced optical and electronic properties, which are critical for their application in sensors, nonlinear optics, and other advanced materials.
Q2: What are the main types of annealing techniques used for PDA crystals?
A2: The two primary annealing methods for PDA crystals are thermal annealing and solvent vapor annealing (SVA).
-
Thermal Annealing: This involves heating the crystals to a specific temperature below their melting or decomposition point for a set duration in a controlled atmosphere.
-
Solvent Vapor Annealing (SVA): This technique exposes the crystals to a saturated or partially saturated vapor of a specific solvent. The solvent molecules plasticize the polymer, allowing for molecular rearrangement and improvement of crystal order at temperatures lower than those required for thermal annealing.
Q3: How do I choose between thermal annealing and solvent vapor annealing?
A3: The choice depends on the specific PDA derivative, its thermal stability, and the desired outcome.
-
Thermal annealing is often simpler to implement but requires careful control to avoid thermal degradation of the polymer. It is effective for inducing structural phase transitions. For example, topochemically polymerized sodium 10,12-pentacosadiynoate (PCDA-Na) microcrystals exhibit an irreversible red-to-blue color change when heated to approximately 55-65°C, indicating a significant structural rearrangement.[1]
-
Solvent vapor annealing is a milder technique that can be performed at or near room temperature, reducing the risk of thermal damage.[2] It is particularly useful for improving the molecular packing and morphology of thin films.[3] The choice of solvent is critical, as it must be a good solvent for the amorphous regions of the polymer but should not dissolve the crystalline domains entirely.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cracked or fractured crystals after thermal annealing. | 1. Rapid heating or cooling rates: This can induce thermal shock and stress. 2. Internal strain: Strain developed during polymerization can be released abruptly upon heating.[1] 3. Annealing temperature is too high: This can lead to partial melting or decomposition. | 1. Use a slower, controlled heating and cooling ramp rate. 2. Consider a multi-step annealing process with intermediate hold times at lower temperatures. 3. Carefully determine the optimal annealing temperature by performing a temperature gradient experiment. |
| Inconsistent or patchy color change during annealing. | 1. Uneven heating: Hot spots in the oven or on the heating stage can lead to non-uniform annealing. 2. Inhomogeneous crystal quality: The initial crystal may have regions with varying defect densities or thicknesses. 3. Contamination: Surface contaminants can interfere with the annealing process. | 1. Ensure uniform heat distribution in the annealing chamber. 2. Improve the initial crystal growth process to obtain more uniform crystals. 3. Thoroughly clean the substrate and crystals before annealing. |
| No observable improvement in crystal quality after solvent vapor annealing. | 1. Incorrect solvent choice: The solvent may be a poor solvent for the amorphous regions, preventing molecular rearrangement. 2. Insufficient annealing time: The duration of exposure to the solvent vapor may not be long enough. 3. Low vapor pressure: The concentration of the solvent vapor in the annealing chamber may be too low. | 1. Experiment with a range of solvents with different solubility parameters. 2. Increase the annealing time, monitoring the changes in crystal properties periodically. 3. Ensure the solvent reservoir is appropriately sized and that the chamber is well-sealed to maintain a saturated vapor environment.[2] |
| Crystals dissolve or lose their shape during solvent vapor annealing. | 1. Solvent is too aggressive: The solvent may be dissolving the crystalline regions of the PDA. 2. Condensation of solvent: Droplets of liquid solvent may be forming on the crystal surface. | 1. Choose a less aggressive solvent or a solvent mixture. 2. Carefully control the temperature of the substrate and the solvent reservoir to prevent condensation. |
Data on Annealing-Induced Changes in Polydiacetylene
The following table summarizes qualitative and semi-quantitative data on the effects of annealing on polydiacetylene materials based on available literature.
| Polydiacetylene Type | Annealing Method | Annealing Parameters | Observed Effects on Crystal Quality/Properties | Reference |
| Sodium 10,12-pentacosadiynoate (PCDA-Na) microcrystals | Thermal Annealing | Heated to ~55-65°C | Irreversible red-to-blue color transition, indicating a significant structural evolution. | [1] |
| PCDA-Na microcrystals | Thermal Annealing | Heating above 105°C | Limits the reversibility of the blue-to-red thermochromic transition. | [1] |
| PCDA-Na microcrystals | Thermal Annealing | Heating to ~130°C | Irreversible chromatic transition from red to orange. | [1] |
| Conjugated Donor-Acceptor Thin Film | Solvent Vapor Annealing | Saturated atmosphere of an organic solvent for 3-10 minutes | Improved homogenization of the acceptor, leading to a >2.5x increase in power conversion efficiency. This suggests improved molecular packing. | [3] |
Experimental Protocols
1. General Protocol for Thermal Annealing of Polydiacetylene Crystals
This protocol provides a general guideline for the thermal annealing of PDA crystals. Specific temperatures and times will need to be optimized for the particular PDA derivative.
Materials and Equipment:
-
PDA crystals on a suitable substrate (e.g., glass, silicon wafer).
-
Programmable tube furnace or a hot stage with temperature control.
-
Inert gas supply (e.g., nitrogen, argon) with flow control.
-
Microscope for observing the crystals (optional, if using a hot stage).
Procedure:
-
Place the substrate with the PDA crystals into the furnace or onto the hot stage.
-
Purge the chamber with an inert gas for at least 15 minutes to remove oxygen.
-
Set the temperature controller to the desired annealing temperature. Use a slow ramp rate (e.g., 1-5 °C/minute) to avoid thermal shock.
-
Hold the sample at the annealing temperature for the desired duration. This can range from minutes to several hours.
-
After the hold time, cool the sample slowly and controllably back to room temperature. A similar ramp rate as for heating is recommended.
-
Once at room temperature, the sample can be removed for characterization.
2. General Protocol for Solvent Vapor Annealing of Polydiacetylene Crystals
This protocol outlines the basic steps for performing solvent vapor annealing on PDA crystals. The choice of solvent and annealing time are critical parameters to be optimized.
Materials and Equipment:
-
PDA crystals on a substrate.
-
A sealed annealing chamber (e.g., a glass desiccator or a custom-built chamber).[2]
-
A vial or dish to hold the solvent.
-
The chosen annealing solvent.
Procedure:
-
Place the substrate with the PDA crystals inside the annealing chamber.
-
Place a vial containing the annealing solvent in the chamber, ensuring it is open to allow for vapor generation. Do not let the liquid solvent come into direct contact with the sample.
-
Seal the chamber to allow the atmosphere inside to become saturated with the solvent vapor.
-
Leave the sample in the chamber for the desired annealing time. This can range from minutes to many hours.
-
After the desired time, open the chamber in a well-ventilated area and remove the sample.
-
Allow any residual solvent to evaporate from the crystal surface before characterization.
Visualizations
Caption: Workflow for Thermal Annealing of PDA Crystals.
Caption: Troubleshooting Logic for PDA Crystal Annealing.
References
Technical Support Center: Reducing Defects in Polydiacetylene Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polydiacetylene (PDA) films. Our goal is to help you minimize defects and achieve high-quality films for your device applications.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication of polydiacetylene films.
| Issue/Defect | Potential Causes | Recommended Solutions |
| Poor Film Uniformity / Heterogeneity | - Inconsistent spreading of diacetylene monomer solution during deposition.- Sub-optimal subphase conditions (e.g., temperature, pH).- Contamination on the substrate or in the subphase. | - Ensure a slow and steady application of the monomer solution.- Optimize subphase temperature and pH for the specific diacetylene monomer.- Use ultra-pure water for the subphase and thoroughly clean substrates. |
| Cracks or Pinholes in the Film | - Excessive stress in the film during polymerization or transfer.- Rapid solvent evaporation during film casting.- Mismatch in thermal expansion between the PDA film and the substrate. | - Slow down the polymerization process by reducing UV intensity.- Control the rate of solvent evaporation.- Consider post-deposition annealing to relieve stress.[1] |
| Film Peeling or Delamination | - Poor adhesion between the PDA film and the substrate.- Incompatible surface energies.- Contamination at the film-substrate interface. | - Use an appropriate adhesion promoter or surface treatment for the substrate.- Ensure the substrate surface is clean and has the appropriate hydrophilicity/hydrophobicity.- Perform deposition in a clean environment to prevent particulate contamination. |
| Incomplete or Uneven Polymerization | - Insufficient UV irradiation dose or uneven UV exposure.- Presence of polymerization inhibitors.- Improper molecular packing of diacetylene monomers. | - Calibrate the UV lamp and ensure uniform illumination across the entire film.- Ensure all chemicals and the deposition environment are free of contaminants.- Optimize the surface pressure during Langmuir-Blodgett deposition to ensure proper monomer alignment. |
| Small Polymer Domain Size | - Use of diacetylene monomers with long alkyl tails.[2][3][4] - Presence of certain metal cations (e.g., Ni, Fe) in the subphase.[2][3][4] | - Select a diacetylene monomer with a shorter alkyl chain if larger domains are required.[5]- If compatible with the application, use alkaline-earth metals (e.g., Mg, Ca, Ba) to tune domain size without significantly affecting polymerization kinetics.[2][3][4] |
| Unintended Blue-to-Red Color Transition | - Mechanical stress during film transfer or handling.[6]- Exposure to heat or certain solvents.- High degree of polymerization leading to built-in film stress.[6] | - Handle the polymerized films with care to minimize mechanical stress.- Control the temperature during and after polymerization.- Optimize UV exposure to achieve the desired blue phase without inducing excessive stress. |
| Fluorescence Quenching | - Presence of specific metal cations (e.g., Zn, Cd, Cu) that interact strongly with the PDA headgroups.[2][3][4] | - Avoid the use of these cations in the subphase if fluorescence is desired for the application. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a defect-free PDA film?
A1: The quality of the initial diacetylene monomer monolayer is paramount. A well-ordered, uniform, and densely packed monolayer before polymerization is the foundation for a high-quality PDA film. This is typically achieved using techniques like the Langmuir-Blodgett method, which allows for precise control over the molecular packing.[7][8]
Q2: How does the choice of diacetylene monomer affect film quality?
A2: The molecular structure of the diacetylene monomer, particularly the length of the alkyl chain and the nature of the headgroup, significantly influences the self-assembly behavior and the properties of the resulting PDA film.[5] For instance, longer alkyl tails can lead to smaller polymer domain sizes.[2][3][4] The headgroup influences the interaction with the subphase and the substrate, affecting film stability and adhesion.
Q3: Can I control the domain size in my PDA film?
A3: Yes, the polymer domain size can be tuned. Using diacetylene monomers with shorter alkyl chains can lead to larger domains. Additionally, the composition of the subphase can be modified. For example, the introduction of alkaline-earth metal cations like Mg²⁺, Ca²⁺, or Ba²⁺ can help in tuning the polymer domain sizes.[2][3][4]
Q4: My PDA film is consistently turning red prematurely. What can I do?
A4: A premature blue-to-red transition is often caused by stress. This can be mechanical stress during the film transfer process, thermal stress from excessive heat, or internal stress from a high degree of polymerization.[6] To mitigate this, handle the film gently, control the temperature, and optimize the UV polymerization time and intensity to avoid over-polymerization.
Q5: What is the purpose of post-deposition annealing?
A5: Post-deposition annealing can be a crucial step to improve film quality. It can help to reduce internal stresses, remove trapped solvent, and improve the crystallinity of the film.[1] This can lead to a reduction in defects such as cracks and improve the overall stability of the film.
Quantitative Data Summary
The following table summarizes the influence of key experimental parameters on the properties of PDA films, which can be correlated with film defects.
| Parameter | Effect on Film Properties | Impact on Defects |
| Increasing Monomer Alkyl Tail Length | - Increases the required UV dose for polymerization.[2][3][4]- Decreases the polymer domain size.[2][3][4] | - Longer polymerization times can increase the risk of external disturbances.- Smaller domains can lead to a less uniform film. |
| Presence of Metal Cations in Subphase | - Alkaline-earth metals (Mg, Ca, Ba): Can be used to tune polymer domain sizes with a negligible effect on phase transition kinetics.[2][3][4]- Ni, Fe: Significantly decrease polymer domain sizes and increase the UV dose needed for the red phase.[2][3][4]- Zn, Cd, Cu: Quench fluorescence and alter film morphology due to strong headgroup interactions.[2][3][4] | - The choice of cations can be used to control film morphology and potentially reduce heterogeneity.- The use of certain cations can be a source of defects if fluorescence is a desired property. |
| UV Irradiation Dose | - Controls the extent of polymerization and the transition from the blue to the red phase.[9] | - Insufficient dosage leads to incomplete polymerization.- Excessive dosage can cause film stress and lead to cracking or premature color transition.[6] |
| Surface Pressure (Langmuir Films) | - Affects the packing and orientation of diacetylene monomers before polymerization. | - Sub-optimal pressure can lead to poor molecular arrangement and a defective polymer structure. |
Experimental Protocols
Protocol 1: Langmuir-Blodgett Film Deposition of PDA
-
Subphase Preparation: Fill a Langmuir trough with ultrapure water. If required, add metal salts to the subphase to the desired concentration. Allow the subphase to equilibrate to the target temperature.
-
Monomer Spreading: Prepare a dilute solution of the diacetylene monomer in a volatile, water-immiscible solvent (e.g., chloroform). Using a microsyringe, slowly and evenly spread the monomer solution onto the air-water interface.[10]
-
Solvent Evaporation: Allow sufficient time for the solvent to evaporate completely, leaving a monolayer of diacetylene monomers at the interface.
-
Monolayer Compression: Slowly move the barriers of the Langmuir trough to compress the monolayer. Monitor the surface pressure using a Wilhelmy plate. Compress the film to the desired surface pressure to achieve a well-ordered monolayer.
-
Polymerization: While maintaining the target surface pressure, expose the monolayer to a UV light source (typically at 254 nm) for a predetermined duration to induce polymerization. The film will typically turn blue.
-
Film Transfer: Immerse the substrate vertically into the trough before or after polymerization. Slowly withdraw the substrate from the subphase at a constant speed to transfer the PDA film onto it. Alternatively, use the Langmuir-Schaefer method (horizontal transfer) for rigid films.[6]
-
Drying: Allow the coated substrate to air dry in a clean, vibration-free environment.
Protocol 2: Post-Polymerization Annealing
-
Sample Preparation: Place the substrate with the deposited PDA film in a temperature-controlled oven or on a hot plate with a controlled atmosphere (e.g., nitrogen or argon to prevent oxidation).
-
Heating: Slowly ramp up the temperature to the desired annealing temperature. The optimal temperature will depend on the specific diacetylene monomer used and the substrate material. It should be below the melting point of the polymer.
-
Annealing: Hold the sample at the annealing temperature for a specific duration (e.g., 30-60 minutes). This allows for molecular rearrangement and stress relaxation.
-
Cooling: Slowly cool the sample back down to room temperature. Rapid cooling can introduce new stresses into the film.
-
Characterization: Re-examine the film for any changes in morphology, color, and defect density.
Visualizations
Caption: Troubleshooting workflow for common PDA film defects.
Caption: Experimental workflow for PDA film fabrication.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 6. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. biolinchina.com [biolinchina.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Validation & Comparative
Validating the Structure of Poly(1,6-Diphenoxy-2,4-hexadiyne) with Solid-State NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Poly(1,6-diphenoxy-2,4-hexadiyne) and Solid-State NMR
Poly(this compound) is a member of the polydiacetylene family, a class of conjugated polymers known for their unique optical and electronic properties. The polymer is synthesized from the corresponding monomer, this compound, through a topochemical polymerization reaction, typically initiated by heat or UV radiation. The proposed structure features a conjugated ene-yne backbone with phenoxy side groups.
Solid-state NMR is a powerful, non-destructive technique for elucidating the structure and dynamics of solid materials at the molecular level. For polymers like poly(this compound), which are often insoluble, solid-state NMR is indispensable for confirming the covalent structure of the repeating unit, probing the packing of polymer chains, and characterizing molecular motions.
Theoretical vs. Experimental Validation of Structure
The validation of the polymer structure involves comparing the theoretically expected structure with experimental data obtained from solid-state NMR.
Theoretical Structure: The expected structure of poly(this compound) consists of a repeating unit formed by the 1,4-addition polymerization of the monomer. This results in a conjugated backbone of alternating double and triple bonds.
Solid-State NMR Analysis: Key solid-state NMR techniques for structural validation include:
-
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR: This is the most common experiment for obtaining high-resolution spectra of solid polymers. It provides information on the number of chemically distinct carbon environments in the repeating unit.
-
Dipolar Dephasing (DD) Experiments: These experiments help to distinguish between protonated and non-protonated carbon atoms, aiding in the assignment of resonances.
-
Two-Dimensional (2D) Correlation Experiments: Techniques like ¹H-¹³C HETCOR (Heteronuclear Correlation) can establish connectivity between protons and carbons, further confirming assignments.
Data Presentation for Structural Validation
Clear and concise data presentation is crucial for comparing expected and observed structural features.
Table 1: Expected vs. Experimental ¹³C Solid-State NMR Chemical Shifts for Poly(this compound)
| Carbon Atom | Expected Chemical Shift Range (ppm) | Experimental Chemical Shift (ppm) | Assignment Confirmation |
| Acetylenic Carbons (-C≡C-) | 90 - 110 | Data not available | Dipolar Dephasing |
| Olefinic Carbons (=C-) | 120 - 140 | Data not available | Dipolar Dephasing |
| Methylene Carbons (-CH₂-) | 50 - 70 | Data not available | ¹H-¹³C HETCOR |
| Aromatic Carbons (C₆H₅) | 110 - 160 | Data not available | Multiple Resonances |
| - ipso-Carbon | 150 - 160 | Data not available | Weak Intensity |
| - ortho-Carbons | 115 - 125 | Data not available | |
| - meta-Carbons | 125 - 135 | Data not available | |
| - para-Carbon | 120 - 130 | Data not available |
Note: The expected chemical shift ranges are estimates based on typical values for similar functional groups in polymers. Actual values may vary depending on the specific electronic environment and packing in the solid state.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and comparison with alternative characterization methods.
Synthesis of Poly(this compound)
The synthesis of poly(this compound) is typically achieved through the solid-state polymerization of the this compound monomer. This process is often initiated by thermal annealing or exposure to UV or gamma radiation. The polymerization proceeds via a 1,4-addition mechanism, leading to the formation of the conjugated polymer backbone.
Solid-State NMR Spectroscopy
Instrumentation:
-
A high-field solid-state NMR spectrometer (e.g., 400-800 MHz ¹H frequency).
-
A magic-angle spinning (MAS) probe capable of spinning speeds of 5-15 kHz.
Key Experimental Parameters for ¹³C CP/MAS:
-
Contact Time: The duration of cross-polarization, typically 1-5 ms, is optimized to maximize the signal for all carbon types.
-
Recycle Delay: The time between scans, typically 5-10 s, should be sufficient to allow for near-complete relaxation of the protons.
-
Magic Angle Spinning (MAS) Speed: A stable spinning speed is crucial to average out anisotropic interactions and obtain high-resolution spectra.
-
Proton Decoupling: High-power proton decoupling is applied during acquisition to remove ¹H-¹³C dipolar couplings.
Visualization of the Validation Workflow
The logical flow of validating the polymer structure can be visualized as follows:
Caption: Workflow for the synthesis and structural validation of poly(this compound) using solid-state NMR.
Alternative Characterization Techniques
While solid-state NMR is a primary tool for structural elucidation, other techniques can provide complementary information.
Table 2: Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| Solid-State NMR | Detailed local chemical environments, connectivity, and dynamics. | Non-destructive, provides atomic-level structural information. | Can be time-consuming, requires specialized equipment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C≡C, C=C, C-O-C). | Fast, sensitive to functional groups. | Provides limited information on the overall polymer structure and connectivity. |
| Raman Spectroscopy | Vibrational modes of the conjugated backbone. | Highly sensitive to the conjugated system, useful for monitoring polymerization. | Fluorescence can sometimes interfere with the signal. |
| X-ray Diffraction (XRD) | Crystalline structure and packing of polymer chains. | Provides information on long-range order. | Requires crystalline samples. |
Conclusion
Solid-state NMR spectroscopy is a critical technique for the unambiguous validation of the structure of poly(this compound). By combining ¹³C CP/MAS with spectral editing techniques, a detailed picture of the polymer's covalent structure can be obtained. Although specific experimental data for this polymer is not currently available, the methodologies and comparative framework presented here provide a robust guide for researchers undertaking its characterization. The integration of solid-state NMR with other analytical techniques will ultimately lead to a comprehensive understanding of the structure-property relationships in this promising class of materials.
A Comparative Analysis of the Reactivity of Diacetylene Monomers: Highlighting 1,6-Diphenoxy-2,4-hexadiyne
A detailed examination of the solid-state reactivity of 1,6-diphenoxy-2,4-hexadiyne in contrast to other diacetylene monomers reveals the critical role of molecular packing and substituent effects in topochemical polymerization. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data and detailed methodologies, to inform the selection and design of diacetylene-based materials for various applications, including drug delivery systems.
The solid-state polymerization of diacetylene monomers is a powerful technique for producing highly ordered, conjugated polymers, known as polydiacetylenes (PDAs). These materials are of significant interest for applications in sensing, electronics, and biomedicine due to their unique optical and electronic properties. The reactivity of diacetylene monomers in the solid state is, however, exquisitely dependent on their crystal packing. This guide focuses on the reactivity of this compound and compares it with other representative diacetylene monomers to illustrate the key factors governing their polymerization.
The Decisive Role of Crystal Packing in Diacetylene Reactivity
The topochemical polymerization of diacetylenes, a solid-state reaction, is governed by stringent geometric criteria first outlined by Schmidt. For a diacetylene monomer to be reactive, the molecules in the crystal lattice must be arranged in a specific manner that allows for the 1,4-addition polymerization to proceed with minimal atomic and molecular rearrangement. The key parameters are:
-
Interatomic Distance (d): The distance between the reacting carbon atoms (C1 and C4') of adjacent monomer units should be less than or equal to approximately 4 Å.
-
Monomer Stacking Distance (r): The translational distance between the centers of adjacent diacetylene rods should be around 4.9 Å.
-
Orientation Angle (θ): The angle between the diacetylene rod and the stacking axis should be approximately 45°.
Deviation from these ideal parameters can significantly hinder or completely prevent polymerization.
This compound: A Case Study in Non-Reactivity
Experimental studies on this compound have shown that it is resistant to radiation-induced solid-state polymerization. This lack of reactivity can be directly attributed to its crystal packing, which does not meet the necessary geometric requirements for topochemical polymerization[1].
This compound crystallizes in two different forms (monoclinic and orthorhombic), and in both cases, the arrangement of the molecules in the crystal lattice is unfavorable for polymerization. The distances and orientations between the diacetylene moieties of neighboring molecules are not conducive to the 1,4-addition reaction that characterizes the formation of polydiacetylenes[1]. This inherent stability in the solid state makes it a useful non-polymerizable control in studies of diacetylene chemistry.
Comparative Reactivity of Diacetylene Monomers
To highlight the importance of molecular structure and crystal packing, the reactivity of this compound is compared with that of other well-studied diacetylene monomers. The following table summarizes key parameters and observed reactivity for a selection of these monomers.
| Monomer | Substituent Group | Polymerization Method | Reactivity | Key Observations |
| This compound | Phenoxy (-OPh) | Radiation | Non-reactive | Crystal packing is unfavorable for topochemical polymerization[1]. |
| 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS) | Tosyl (-OTs) | Thermal, UV, γ-radiation | Highly Reactive | Exhibits a distinct induction period followed by rapid autocatalytic polymerization. The activation energy for thermal polymerization is approximately 22.5 kcal/mol[2][3]. |
| 2,4-Hexadiyne-1,6-diol bis(phenylurethane) | Phenylurethane (-OC(O)NHPh) | Thermal, UV, γ-radiation | Highly Reactive | The presence of urethane groups promotes favorable crystal packing through hydrogen bonding, leading to high reactivity[4][5]. |
| 1,6-Di(N-carbazolyl)-2,4-hexadiyne (DCH) | Carbazolyl | Thermal, γ-radiation | Reactive | Undergoes solid-state polymerization to yield a highly crystalline polymer. |
| 10,12-Pentacosadiynoic Acid (PCDA) | Carboxylic Acid (-COOH) and Alkyl Chain | UV radiation | Reactive in organized assemblies | Forms polymerizable vesicles (liposomes) and Langmuir-Blodgett films. The resulting polymer exhibits thermochromism[6][7]. |
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of diacetylene monomers are crucial for reproducible research. Below are representative experimental protocols for the solid-state polymerization of a reactive diacetylene monomer and the synthesis of a diacetylene precursor.
Solid-State Polymerization of 2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS)
This protocol describes the thermal and photochemical polymerization of PTS, a highly reactive diacetylene monomer.
Materials:
-
2,4-Hexadiyne-1,6-diol bis(p-toluenesulfonate) (PTS) monomer crystals
-
Oven or heating stage with precise temperature control
-
UV lamp (e.g., 254 nm)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Crystal Preparation: Grow single crystals of PTS from a suitable solvent such as acetone or a mixture of acetone and ethanol.
-
Thermal Polymerization:
-
Place the PTS crystals in an oven or on a heating stage under an inert atmosphere.
-
Heat the crystals to a temperature below their melting point (e.g., 60-80 °C).
-
The polymerization can be monitored by the appearance of a characteristic blue or red color.
-
The reaction kinetics can be followed by techniques such as differential scanning calorimetry (DSC) or Raman spectroscopy[8][9].
-
-
Photochemical Polymerization:
-
Place the PTS crystals under a UV lamp at room temperature.
-
Irradiate the crystals with UV light (e.g., 254 nm).
-
The polymerization is indicated by a rapid color change.
-
The extent of polymerization can be quantified by gravimetric analysis after washing away the unreacted monomer with a suitable solvent (e.g., acetone).
-
Synthesis of 2,4-Hexadiyne-1,6-diol
This protocol outlines a common method for the synthesis of the diacetylene precursor, 2,4-hexadiyne-1,6-diol, via the Glaser-Hay coupling of propargyl alcohol.
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Pyridine
-
Methanol
-
Oxygen or air supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve propargyl alcohol and a catalytic amount of copper(I) chloride in a mixture of methanol and pyridine.
-
Oxidative Coupling: Bubble oxygen or air through the stirred solution at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent (e.g., hot water or ethanol), to yield 2,4-hexadiyne-1,6-diol as a crystalline solid[8].
Visualizing the Principles of Diacetylene Reactivity
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Topochemical polymerization of diacetylene monomers.
Caption: Geometric criteria for diacetylene reactivity.
Conclusion
The reactivity of diacetylene monomers is a fascinating and highly structure-dependent phenomenon. While this compound stands as an example of a non-reactive diacetylene due to its unfavorable crystal packing, other monomers with substituents that promote the required solid-state arrangement, such as urethane or tosyl groups, exhibit high reactivity. Understanding these structure-property relationships is paramount for the rational design of novel polydiacetylene-based materials with tailored properties for advanced applications in medicine and materials science. The ability to control the solid-state assembly of diacetylene monomers opens up possibilities for creating functional polymers with precise architectures and predictable responsiveness.
References
- 1. research.wur.nl [research.wur.nl]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 10,12-PENTACOSADIYNOIC ACID | 66990-32-7 [chemicalbook.com]
- 8. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Polymerization of 1,6-Diphenoxy-2,4-hexadiyne and 1,6-bis(p-tolylamino)-2,4-hexadiyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization behavior of two diacetylene monomers: 1,6-diphenoxy-2,4-hexadiyne and 1,6-bis(p-tolylamino)-2,4-hexadiyne. The information presented herein is based on a comprehensive review of available scientific literature and is intended to guide researchers in the selection of suitable monomers for the development of novel polydiacetylenes.
Executive Summary
Polydiacetylenes are a class of conjugated polymers with unique optical and electronic properties, making them attractive for applications in sensing, nonlinear optics, and drug delivery. Their synthesis is often achieved through the topochemical polymerization of diacetylene monomers in the solid state, a process that is highly dependent on the crystal packing of the monomer. This guide reveals that despite their structural similarities as 1,6-disubstituted 2,4-hexadiynes, both this compound and 1,6-bis(p-tolylamino)-2,4-hexadiyne are poor candidates for solid-state polymerization.
Key Findings:
-
This compound: Crystallographic studies have shown that this monomer exists in two crystalline forms. Crucially, the molecular packing in both forms is not conducive to the geometric requirements of topochemical polymerization.[1]
-
1,6-bis(p-tolylamino)-2,4-hexadiyne: Experimental investigations into a series of 1,6-bis(diaryl)amino-2,4-hexadiyne analogs have demonstrated that the p-tolylamino derivative exhibits no measurable polymerization reactivity under thermal or photochemical conditions.
This guide will delve into the available data for each compound, providing insights into their synthesis, crystal structure, and observed polymerization behavior.
Monomer Properties and Synthesis
A summary of the key properties of the two monomers is presented in Table 1.
| Property | This compound | 1,6-bis(p-tolylamino)-2,4-hexadiyne |
| Chemical Structure | C₁₈H₁₄O₂ | C₂₀H₂₀N₂ |
| Molecular Weight | 262.30 g/mol | 288.39 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 30980-37-1 | Not readily available |
| Commercial Availability | Yes | Not commercially available |
Synthesis Protocols:
-
This compound: The synthesis of this compound likely involves the reaction of a phenoxide salt with a 1,6-dihalo-2,4-hexadiyne or a related precursor. Its commercial availability from suppliers like Sigma-Aldrich indicates that a reliable synthetic method exists.
-
1,6-bis(p-tolylamino)-2,4-hexadiyne: The synthesis of this and similar diacetylenes has been described and typically involves a Hay coupling or a related oxidative coupling reaction of the corresponding terminal alkyne.
Polymerization Behavior: A Comparative Analysis
The primary method for polymerizing diacetylene monomers is topochemical polymerization, which is a solid-state reaction initiated by heat or UV radiation. The success of this method is critically dependent on the packing of the monomer molecules in the crystal lattice. For a 1,4-addition polymerization to occur, the distance between reacting carbon atoms of adjacent monomers should be less than approximately 5 Å, and the angle of the diacetylene rod with respect to the crystallographic axis should be around 45°.
This compound: Unfavorable Crystal Packing
Crystallographic studies of this compound have been instrumental in understanding its lack of reactivity. The compound is known to crystallize in two distinct forms (monoclinic and orthorhombic).[1] A detailed analysis of both crystal structures revealed that the packing arrangement of the molecules does not meet the stringent geometric criteria required for topochemical polymerization. The distances and orientations between the diacetylene moieties of neighboring molecules are unfavorable for the 1,4-addition reaction to proceed. The authors of the crystallographic study explicitly state that the "packing [is] consistent with the lack of radiation-induced polymerization typical of diacetylenes".[1]
1,6-bis(p-tolylamino)-2,4-hexadiyne: Experimentally Observed Inertness
In a study investigating the solid-state polymerization reactivity of several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, 1,6-bis(p-tolylamino)-2,4-hexadiyne was synthesized and tested. The study concluded that among the six synthesized analogues, only one exhibited measurable polymerization reactivity, and it was not the p-tolylamino derivative. This experimental finding strongly indicates that 1,6-bis(p-tolylamino)-2,4-hexadiyne is unreactive towards solid-state polymerization under the conditions explored. While the specific crystal structure data for this compound is not provided in the abstract, the lack of reactivity suggests that its solid-state packing is also not conducive to polymerization.
Experimental Data Summary
Due to the lack of polymerization for both compounds, there is no quantitative data available regarding polymerization rates, polymer molecular weights, or the properties of the resulting polymers. The key experimental outcome for both monomers is the absence of polymerization under standard solid-state conditions.
Logical Workflow for Assessing Diacetylene Polymerization
The process of evaluating a diacetylene monomer for its potential in topochemical polymerization follows a logical progression, as illustrated in the diagram below. Both this compound and 1,6-bis(p-tolylamino)-2,4-hexadiyne fail at the crystal structure analysis and experimental reactivity assessment stages, respectively.
Figure 1: A flowchart illustrating the typical workflow for evaluating the suitability of a diacetylene monomer for topochemical polymerization.
Conclusion
Researchers and scientists seeking to develop novel polydiacetylenes are advised to consider alternative diacetylene monomers with substituents that are more likely to promote the necessary crystal packing for topochemical polymerization. Future work in this area could involve computational modeling to predict the crystal packing of novel diacetylene monomers before their synthesis, potentially saving significant time and resources.
References
A Comparative Guide to Polydiacetylene-Based Sensors: Performance, Protocols, and Pathways
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of sensors based on different polydiacetylenes (PDAs). It provides a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable sensor for your application.
Polydiacetylenes (PDAs) are a class of conjugated polymers that have garnered significant interest in the field of sensor technology due to their unique chromic properties.[1] When exposed to specific stimuli, these materials undergo a distinct colorimetric and fluorometric transition, typically from blue to red, which can be easily detected by the naked eye or with standard spectroscopic techniques.[2] This response is triggered by perturbations to the PDA backbone, induced by a variety of external factors including heat, pH changes, mechanical stress, and, most importantly for sensing applications, the binding of target analytes.[3] The versatility of PDA-based sensors stems from the ability to modify the diacetylene monomers with different functional headgroups, allowing for the tailored detection of a wide range of molecules, from metal ions to complex biomolecules.[4]
Performance Comparison of Polydiacetylene-Based Sensors
The performance of a PDA-based sensor is critically dependent on the choice of the diacetylene (DA) monomer, which influences key parameters such as sensitivity, selectivity, and response time. The most commonly studied DA monomers include 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TCDA).[5] The length of the alkyl chain and the nature of the headgroup of the DA monomer play a significant role in the self-assembly process and the stability of the resulting PDA vesicles or films.[6]
Shorter alkyl chains in DA monomers generally lead to sensors with higher sensitivity.[7] The introduction of specific recognition elements in the headgroup is a key strategy to enhance the selectivity of the sensor for a particular analyte.[1] For instance, the incorporation of moieties like thymine-1-acetic acid (TAA) or orotic acid (OA) has been shown to create highly selective and sensitive PDA-based sensors for the detection of lead ions (Pb²⁺).[8]
Below is a summary of the performance of various PDA-based sensors for the detection of different analytes.
| Diacetylene Monomer | Target Analyte | Sensor Format | Limit of Detection (LOD) | Selectivity | Reference |
| PCDA-EDEA-TAA | Lead (Pb²⁺) | Liposomes | 38 nM | High selectivity against other metal ions | [8][9] |
| PCDA-EDEA-OA | Lead (Pb²⁺) | Liposomes | 25 nM | High selectivity against other metal ions | [8][9] |
| PCDA-L | Lead (Pb²⁺) | Vesicles | 1 µM | Good selectivity against other metal ions | [10] |
| PCDA-HP | Cadmium (Cd²⁺) | Vesicles | 16.5 µM | High selectivity against Zn²⁺ | [1] |
| PCDA-MP | Cadmium (Cd²⁺) | Vesicles | 2.1 µM | High selectivity against other metal ions | [1] |
| PCDA | Biotin | Liposomes | Not specified | Specific to streptavidin binding | [11] |
| PCDA/TCDA | Various VOCs | Paper-based array | ppm levels | Pattern-based discrimination | [5] |
Experimental Protocols
The successful fabrication and testing of PDA-based sensors rely on well-defined experimental procedures. Below are detailed methodologies for the preparation of PDA vesicles and the evaluation of their colorimetric response.
Fabrication of Polydiacetylene Vesicles via Thin-Film Hydration
This is a widely used method for preparing PDA liposomes.[12]
-
Lipid Film Formation:
-
Dissolve the diacetylene monomer (e.g., PCDA) and any other lipid components in an organic solvent such as chloroform in a round-bottom flask.[13]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Hydration:
-
Hydrate the thin film by adding an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.[14]
-
Vortex the mixture vigorously to detach the lipid film from the flask wall and form multilamellar vesicles (MLVs).[14]
-
-
Vesicle Sizing:
-
To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[12]
-
-
Polymerization:
-
Expose the vesicle solution to 254 nm UV light for a specific duration to induce polymerization of the diacetylene monomers. This results in the formation of the characteristic blue-colored PDA vesicles.[8]
-
Testing the Colorimetric Response of PDA Sensors
The colorimetric response of PDA sensors is typically quantified by measuring the change in absorbance at specific wavelengths.
-
Sample Preparation:
-
Prepare a series of dilutions of the target analyte in the same buffer used for the PDA vesicles.
-
In a multi-well plate or cuvettes, mix a fixed volume of the PDA vesicle solution with varying concentrations of the analyte solution.
-
Include a control sample containing only the PDA vesicles and the buffer.
-
-
Incubation:
-
Incubate the samples at a specific temperature for a defined period to allow for the interaction between the analyte and the PDA sensor.
-
-
Spectroscopic Measurement:
-
Measure the UV-Vis absorbance spectra of each sample, typically in the range of 400-700 nm.
-
The blue phase of PDA has a characteristic absorption maximum at around 640 nm, while the red phase has a maximum at approximately 540 nm.[1]
-
-
Data Analysis:
-
The colorimetric response (CR%) is often calculated using the following formula: CR% = [ (A_initial - A_final) / A_initial ] * 100 where A_initial is the absorbance of the blue-phase PDA at ~640 nm before adding the analyte, and A_final is the absorbance at the same wavelength after adding the analyte.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes, the following diagrams are provided.
The diagram above illustrates the fundamental signaling pathway of polydiacetylene-based sensors. The PDA in its initial, organized state exhibits a blue color and low fluorescence. Upon interaction with an external stimulus, such as the binding of a target analyte, the conjugated backbone of the polymer is perturbed. This leads to a conformational change, resulting in a disordered state that is characterized by a red color and a significant increase in fluorescence.
This flowchart outlines the typical experimental workflow for the development and evaluation of polydiacetylene-based sensors. The process begins with the fabrication of the sensor, which involves the formation of PDA vesicles from diacetylene monomers followed by UV-induced polymerization. The subsequent testing phase involves introducing the target analyte to the sensor and monitoring the response through spectroscopic measurements. Finally, the collected data is analyzed to determine key performance metrics such as the colorimetric response and the limit of detection.
This diagram illustrates the logical relationships involved in selecting an appropriate polydiacetylene-based sensor for a specific application. The process starts with defining the target analyte and the required performance characteristics, such as sensitivity and selectivity. Based on these criteria, a suitable diacetylene monomer is chosen. Further optimization of the sensor can be achieved through modifications to the headgroup, the incorporation of other lipids (doping), and the selection of the physical format of the sensor.
References
- 1. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]
- 2. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 13. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
A Spectroscopic Comparison of Poly(1,6-Diphenoxy-2,4-hexadiyne) Synthesized by Solution-Phase and Solid-State Methods
Publication Guide | Objective Comparison
This guide provides a detailed spectroscopic comparison of poly(1,6-diphenoxy-2,4-hexadiyne), a conjugated polymer belonging to the polydiacetylene family, synthesized via two distinct methodologies: solution-phase oxidative coupling and solid-state topochemical polymerization. The choice of synthetic route significantly influences the polymer's structural order, crystallinity, and solubility, which in turn manifests as discernible differences in their spectroscopic signatures. This document is intended for researchers in materials science and polymer chemistry, providing the necessary experimental data and protocols to make informed decisions based on desired material properties.
Polydiacetylenes are renowned for their unique electronic and optical properties, stemming from their highly conjugated ene-yne backbone. Polymerization is typically achieved through 1,4-addition of diacetylene monomers, a process that can be initiated in solution or in the highly ordered environment of a crystalline solid.[1] The resulting material from solid-state polymerization is often a highly crystalline and colored polymer, whereas solution-phase synthesis may lead to a less ordered, more soluble product.
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below.
Method A: Solution-Phase Oxidative Coupling Polymerization
This method utilizes a catalyst to couple the diacetylene monomers in a solvent, leading to polymer chain growth. The resulting polymer is typically amorphous or semi-crystalline and may be soluble in common organic solvents.
Materials:
-
This compound monomer
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Pyridine (anhydrous)
-
Oxygen (or air)
-
Methanol
-
Chloroform or Tetrahydrofuran (THF)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere control
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound monomer (1.0 g) in anhydrous pyridine (20 mL).
-
In a separate flask, prepare the catalyst by adding CuCl (0.1 g) and TMEDA (0.15 mL) to anhydrous pyridine (5 mL) under nitrogen.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Replace the nitrogen atmosphere with a slow stream of oxygen or open the flask to the air (via a drying tube).
-
Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate or a color change indicates polymerization.
-
Terminate the reaction by pouring the mixture into an excess of methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove residual catalyst and unreacted monomer, and dry under vacuum at 40 °C.
Method B: Solid-State Topochemical Polymerization
This method relies on the specific packing of the monomer molecules in a crystalline lattice. Polymerization is initiated by providing energy in the form of UV or thermal radiation, causing the monomers to react with their neighbors without disrupting the crystal structure.[2]
Materials:
-
This compound monomer
-
A suitable solvent for crystallization (e.g., acetone/water mixture)
Instrumentation:
-
UV lamp (254 nm wavelength)[3]
-
Crystallization dish
-
Vacuum oven
Procedure:
-
Prepare a saturated solution of this compound monomer in a suitable solvent system (e.g., acetone).
-
Allow the solvent to evaporate slowly at room temperature to form well-defined single crystals of the monomer.
-
Carefully collect the crystals and dry them.
-
Place the monomer crystals on a flat surface and irradiate them with a 254 nm UV lamp.[4] The polymerization progress is often accompanied by a distinct color change, typically to a deep blue, red, or purple.
-
The irradiation time can be varied to control the degree of polymerization. For significant conversion, irradiate for several hours.
-
After polymerization, wash the resulting polymer crystals with a solvent in which the monomer is soluble but the polymer is not (e.g., acetone) to remove any unreacted monomer.
-
Dry the final polymer crystals under vacuum.
Data Presentation: Spectroscopic Comparison
The structural differences between the polymers synthesized by solution-phase and solid-state methods are clearly reflected in their spectroscopic data. The polymer from Method B is expected to be highly crystalline, leading to sharper, more defined spectral features compared to the more amorphous polymer from Method A.
Table 1: Comparative FTIR Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups and probing the local environment of chemical bonds.[5] The key vibrational bands for poly(this compound) are listed below.
| Wavenumber (cm⁻¹) | Assignment | Expected Observation (Method A: Solution) | Expected Observation (Method B: Solid-State) |
| ~3060-3040 | Aromatic C-H Stretch | Broad to medium peaks. | Sharper, well-resolved peaks. |
| ~2930-2860 | Aliphatic C-H Stretch (-CH₂-) | Medium intensity peaks. | Sharper peaks, potentially showing splitting due to crystalline packing. |
| ~2160 | C≡C Stretch (Polydiacetylene Backbone) | A weak to medium peak, characteristic of the ene-yne conjugated system. | A sharper, more intense peak due to the uniform environment in the crystal. |
| ~1600 & ~1490 | Aromatic C=C Stretch (Phenyl Ring) | Strong, relatively broad peaks. | Strong, sharp, and well-defined peaks. |
| ~1240 | Aryl-O-CH₂ Asymmetric Stretch (Ether) | A strong, broad absorption band. | A strong, sharper absorption band. |
| ~1040 | Aryl-O-CH₂ Symmetric Stretch (Ether) | A medium, broad peak. | A medium to sharp peak. |
| ~750 & ~690 | Aromatic C-H Out-of-Plane Bend | Strong peaks characteristic of monosubstituted benzene. | Very sharp and intense peaks. |
Table 2: Comparative ¹³C NMR Spectroscopy Data
Nuclear Magnetic Resonance provides detailed information about the carbon framework. For the soluble fraction of the polymer from Method A, solution-state NMR can be used. For the insoluble polymer from Method B, solid-state NMR would be required. Linewidths are a key differentiator: sharp lines indicate a uniform chemical environment (high crystallinity), while broad lines suggest structural disorder (amorphous).[6]
| Chemical Shift (ppm) | Assignment | Expected Observation (Method A: Solution NMR) | Expected Observation (Method B: Solid-State NMR) |
| ~158 | Aromatic C (ipso, attached to -O-) | Sharp signal. | A signal with potential splitting due to non-equivalent positions in the crystal lattice. Relatively sharp. |
| ~145 | Backbone C=C (Ene) | Signal with some broadening due to tacticity. | Sharp signal, reflecting the highly ordered polymer backbone. |
| ~129 | Aromatic C (meta) | Sharp signal. | Sharp signal. |
| ~121 | Aromatic C (para) | Sharp signal. | Sharp signal. |
| ~115 | Aromatic C (ortho) | Sharp signal. | Sharp signal. |
| ~105 | Backbone C≡C (Yne) | Signal with some broadening. | Very sharp signal, highly indicative of the ordered conjugated structure. |
| ~65 | Aliphatic C (-O-CH₂-) | Sharp signal. | Sharp signal. |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the synthesis and characterization workflows.
Caption: Workflow for solution-phase synthesis.
Caption: Workflow for solid-state synthesis.
Caption: General workflow for spectroscopic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of 1,6-Diphenoxy-2,4-hexadiyne
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1,6-Diphenoxy-2,4-hexadiyne. Furthermore, it explores alternative analytical techniques, offering a comparative overview to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific research and quality control requirements. Detailed experimental protocols and supporting data are presented to facilitate reproducibility and ensure accurate analysis.
Introduction to this compound and Purity Analysis
This compound is a disubstituted diacetylene with the chemical formula C18H14O2.[1][2][3] The purity of this compound is a critical parameter in research and development, as impurities can significantly impact the outcomes of experiments, particularly in materials science and drug development. Accurate and reliable analytical methods are therefore essential for its quality control. HPLC, especially in the reverse-phase mode, is a powerful and widely adopted technique for assessing the purity of such organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[4]
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques can be employed to determine the purity of organic compounds like this compound.[5] The choice of method depends on the required level of accuracy, the nature of the potential impurities, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.[4] | High resolution and sensitivity, excellent for quantification, well-established and validated methods are available.[4][6] | Requires more expensive instrumentation and skilled operators, can be time-consuming for method development.[6] | Quantitative purity determination, impurity profiling, and quality control. |
| Melting Point Determination | A pure crystalline solid has a sharp and characteristic melting point. Impurities typically lower and broaden the melting range.[5][7] | Simple, inexpensive, and provides a quick indication of purity. | Not suitable for amorphous solids or compounds that decompose on heating, not quantitative.[8] | A preliminary and rapid check of purity for crystalline solids. |
| Thin-Layer Chromatography (TLC) | Separation of components of a mixture based on their different rates of movement through a stationary phase.[5] | Simple, rapid, and inexpensive for qualitative analysis. | Limited resolution and not suitable for quantitative analysis without specialized equipment. | Monitoring reaction progress and rapid purity screening. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound.[4][5] | Provides structural confirmation and can detect impurities with different chemical structures. Quantitative NMR (qNMR) can be used for purity assessment. | Lower sensitivity compared to HPLC, requires more expensive instrumentation and expert interpretation. | Structural elucidation and identification of impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[4] | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like this compound. | Analysis of volatile impurities. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule.[4][5] | Useful for confirming the identity of the main component. | Not typically used for quantitative purity assessment as minor impurities may not be detectable. | Functional group analysis and compound identification. |
Detailed Experimental Protocol: HPLC Purity of this compound
A validated HPLC method is crucial for the reliable determination of this compound purity. The following protocol is a representative method developed based on common practices for the analysis of similar aromatic and diacetylene compounds.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: HPLC grade formic acid or phosphoric acid (optional mobile phase modifier).
-
Sample: this compound.
Chromatographic Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound)
-
Injection Volume: 10 µL
Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC purity assessment workflow for this compound.
Caption: Workflow for HPLC purity analysis of this compound.
Conclusion
High-Performance Liquid Chromatography is a robust and reliable method for the quantitative purity assessment of this compound. The detailed protocol provided in this guide offers a starting point for developing a validated HPLC method. While other techniques such as melting point determination and TLC can be useful for preliminary purity checks, HPLC provides the necessary resolution and sensitivity for accurate quantification of impurities. For comprehensive characterization, a combination of chromatographic and spectroscopic techniques is often recommended.
References
A Researcher's Guide to Kinetic Analysis of Diacetylene Polymerization: A DSC Perspective
For researchers, scientists, and drug development professionals, understanding the kinetics of polymerization is paramount for controlling material properties and reaction outcomes. This guide provides a comparative analysis of using Differential Scanning Calorimetry (DSC) for the kinetic study of 1,6-diphenoxy-2,4-hexadiyne (DPHD) polymerization, with a focus on providing actionable experimental data and protocols. While direct studies on DPHD are limited, this guide draws parallels from the extensively studied analogue, 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate), to provide a robust framework for analysis.
Unraveling Polymerization Kinetics with DSC
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with transitions in a material as a function of temperature or time.[1][2] For exothermic polymerization reactions, DSC provides a direct measure of the heat evolved, which is proportional to the extent of reaction. This allows for the determination of key kinetic parameters, including activation energy (Ea), pre-exponential factor (A), and the reaction model.
Both isothermal and non-isothermal DSC methods can be employed to study polymerization kinetics.[1][2] Isothermal analysis involves holding the sample at a constant temperature and monitoring the heat flow over time, while non-isothermal analysis involves heating the sample at a constant rate. The choice of method depends on the specific reaction characteristics and the desired information.
Comparative Kinetic Analysis: DSC and Alternative Techniques
While DSC is a primary tool for studying the kinetics of diacetylene polymerization, other techniques can provide complementary information. A notable alternative is in situ Electron Paramagnetic Resonance (EPR) spectroscopy, which can monitor the generation of free radicals during polymerization.[3][4][5]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with the polymerization reaction. | Activation Energy (Ea), Pre-exponential Factor (A), Reaction Order (n), Enthalpy of Polymerization (ΔH) | Direct measurement of reaction progress, applicable to both solid and liquid states, relatively fast and accessible. | Provides bulk kinetic information, may not elucidate complex reaction mechanisms. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects and quantifies unpaired electrons (free radicals). | Information on radical generation and propagation steps. | Provides mechanistic insights, highly sensitive to radical species. | Indirect measure of overall polymerization rate, requires specialized equipment. |
| Solid-State NMR Spectroscopy | Monitors changes in the chemical environment of atomic nuclei. | Conversion rates, identification of monomer and polymer species. | Provides detailed structural information at the molecular level. | Longer acquisition times, may have lower sensitivity for kinetic studies compared to DSC.[6] |
| UV-Vis Spectroscopy | Measures the change in absorbance as the conjugated polymer chain forms. | Can be used to follow the polymerization in situ, especially for photopolymerization.[7] | Non-destructive, suitable for thin films. | Indirect measure of conversion, may be affected by changes in morphology. |
Quantitative Kinetic Data from DSC Analysis
The following table summarizes typical kinetic parameters obtained from DSC analysis of diacetylene polymerization, using 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as a model system. These values provide a reference for what can be expected in similar diacetylene systems like DPHD.
| Kinetic Parameter | Solid-State Polymerization | Liquid-State Polymerization |
| Activation Energy (Ea) | 68 - 95 kJ mol⁻¹ (Varies with conversion)[4] | 106 ± 2 kJ mol⁻¹ (Constant with conversion)[3] |
| Pre-exponential Factor (ln A, A in s⁻¹) | Not reported as a single value due to varying Ea | 22.3 ± 0.4[3] |
| Reaction Model | Autocatalytic[3][4][5] | Zero-order[3][4][5] |
| Enthalpy of Polymerization (ΔH) | 128 ± 4 kJ mol⁻¹[4] | 360 ± 5 kJ mol⁻¹[4] |
Detailed Experimental Protocols
Isothermal DSC Kinetic Analysis
Isothermal DSC experiments are crucial for determining the reaction model and can provide more reliable kinetic parameters.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound monomer into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the onset of polymerization.
-
Rapidly heat the sample to the desired isothermal temperature.
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_total) at that temperature.
-
The extent of conversion (α) at any time (t) is calculated as the ratio of the partial heat evolved up to that time (ΔH_t) to the total heat of polymerization: α = ΔH_t / ΔH_total.
-
The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).
-
Repeat the experiment at several different isothermal temperatures to determine the temperature dependence of the reaction rate and calculate the activation energy using the Arrhenius equation.
-
Non-Isothermal DSC Kinetic Analysis
Non-isothermal methods, such as the ASTM E698 method, allow for the rapid determination of kinetic parameters from a series of scans at different heating rates.[8]
-
Sample Preparation: As described for the isothermal method.
-
Instrument Setup: As described for the isothermal method.
-
Thermal Program:
-
Heat the sample from a sub-ambient temperature to a temperature where the polymerization is complete at a constant heating rate (e.g., 2, 5, 10, 15 °C/min).
-
Repeat the experiment using at least three different heating rates.
-
-
Data Analysis:
-
Determine the peak temperature (T_p) for each heating rate (β).
-
Isoconversional methods, such as the Friedman or Ozawa-Flynn-Wall method, can be applied to the data to determine the activation energy as a function of conversion without assuming a specific reaction model. The ASTM E698 method, based on the Ozawa method, provides a straightforward way to calculate the activation energy from the slope of a plot of log(β) versus 1/T_p.[8]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and analytical processes for kinetic analysis using DSC.
Caption: Workflow for DSC kinetic analysis of DPHD polymerization.
Caption: Conceptual pathway of thermal polymerization as monitored by DSC.
By following the detailed protocols and utilizing the comparative data presented, researchers can effectively employ DSC to gain a comprehensive understanding of the polymerization kinetics of this compound and other diacetylene-based systems. This knowledge is critical for the rational design and synthesis of novel polymers with tailored properties for a wide range of applications.
References
- 1. tainstruments.com [tainstruments.com]
- 2. nmt.edu [nmt.edu]
- 3. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Benchmarking the Nonlinear Optical Properties of Poly(1,6-Diphenoxy-2,4-hexadiyne) and Alternative Conjugated Polymers
A Comparative Guide for Researchers in Materials Science and Photonics
The quest for advanced materials with significant nonlinear optical (NLO) properties is a cornerstone of next-generation photonics and optoelectronics. Among the promising candidates, conjugated polymers have garnered considerable attention due to their large third-order NLO response and ultrafast processing capabilities. This guide provides a comparative benchmark of the third-order NLO properties of poly(1,6-diphenoxy-2,4-hexadiyne), a representative polydiacetylene (PDA), against two other prominent classes of conjugated polymers: poly(p-phenylene vinylene) (PPV) and polythiophene (PT).
Comparative Analysis of Nonlinear Optical Properties
The third-order NLO properties are primarily characterized by the third-order nonlinear susceptibility (χ⁽³⁾), the nonlinear refractive index (n₂), and the nonlinear absorption coefficient (β). Below is a summary of these key parameters for the selected polymers. It is important to note that direct comparisons can be complex due to variations in experimental conditions such as measurement technique, laser wavelength, and pulse duration.
| Material Class | Specific Polymer/Derivative | Third-Order Susceptibility (χ⁽³⁾) (esu) | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/GW) | Wavelength (nm) | Measurement Technique |
| Polydiacetylenes (PDA) | Poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (pDCH) | (1±0.1)×10⁻¹⁰ (THG) | - | - | 1350-1450 | THG, EFISHG |
| Polydiacetylene Microcrystals | 1.4×10⁻⁹ (Re(χ⁽³⁾)) | +0.024 | Negative (Saturable Absorption) | 640 | Z-scan | |
| Poly(bis(p-toluene sulfonate)) of 2,4-hexadiyn-1,6-diol (PTS) | - | ~3×10⁻¹¹ | - | 1060 | Interferometry, Birefringence | |
| Poly(p-phenylene vinylene) (PPV) | Fluorinated PPV Copolymer | (6±2)×10⁻¹⁰ | Negative | - | 1064 | Z-scan |
| Poly[2-methoxy-5-(2'-ethyl-hexyloxy)-p-phenylenevinylene] (MEH-PPV) | ~10⁻¹¹ - 10⁻¹⁰ | - | - | 800 | Z-scan, DFWM[1] | |
| Polythiophene (PT) | Poly(phenylacetylene) (PPA) | - | 6×10⁻¹⁸ | 1.1×10⁻¹¹ | 780 | Z-scan[2] |
| Poly(p-methoxyphenylacetylene) (PMOPPA) | - | 11×10⁻¹⁸ | 2.1×10⁻¹⁰ | 780 | Z-scan[2] |
Note: The data presented is compiled from various sources and serves as a representative benchmark. For poly(this compound), data for the closely related derivative poly[1,6-di(N-carbazolyl)-2,4-hexadiyne] (pDCH) is used as a proxy due to the scarcity of specific data for the former.
Experimental Protocols for NLO Characterization
The accurate determination of NLO properties relies on a set of well-established experimental techniques. The most common methods for characterizing third-order nonlinearities in polymers are the Z-scan, Degenerate Four-Wave Mixing (DFWM), and Third-Harmonic Generation (THG).
Z-scan Technique
The Z-scan is a single-beam method used to measure both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Methodology:
-
A high-intensity laser beam with a Gaussian spatial profile is focused by a lens.
-
The sample, typically a thin film or a solution in a cuvette, is translated along the beam propagation axis (the z-axis) through the focal point.
-
The transmitted light is passed through a finite aperture and collected by a detector in the far field.
-
Closed-aperture Z-scan: With the aperture in place, the transmittance is sensitive to changes in the refractive index of the sample. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative n₂ (self-defocusing), while the opposite indicates a positive n₂ (self-focusing).
-
Open-aperture Z-scan: By removing the aperture, the detector collects all the transmitted light, making the measurement sensitive only to nonlinear absorption. A decrease in transmittance at the focus indicates reverse saturable absorption (RSA) or two-photon absorption (TPA) (positive β), while an increase indicates saturable absorption (SA) (negative β).
-
By analyzing the shape and magnitude of the transmittance curves, the values of n₂ and β can be extracted.
Degenerate Four-Wave Mixing (DFWM)
DFWM is a coherent process that directly measures the magnitude of the third-order susceptibility, |χ⁽³⁾|.
Methodology:
-
Three coherent laser beams of the same frequency (degenerate) are incident on the sample.
-
Two of the beams, the pump beams, interfere within the sample to create a transient grating.
-
The third beam, the probe beam, is diffracted by this grating, generating a fourth beam, the signal beam.
-
The intensity of the signal beam is proportional to the square of the magnitude of χ⁽³⁾.
-
By measuring the intensity of the signal beam and comparing it to a reference material with a known χ⁽³⁾, the absolute value of the sample's χ⁽³⁾ can be determined.
Third-Harmonic Generation (THG)
THG is a process where three photons of the same frequency are converted into a single photon with three times the frequency. The efficiency of this process is directly related to the third-order susceptibility, χ⁽³⁾(-3ω; ω, ω, ω).
Methodology:
-
A high-intensity, pulsed laser beam is focused onto the sample.
-
The nonlinear interaction within the sample generates a new beam at the third-harmonic frequency (3ω).
-
The fundamental beam (ω) is filtered out, and the intensity of the third-harmonic signal is measured with a detector.
-
By comparing the THG intensity from the sample to that of a reference material with a known χ⁽³⁾ (e.g., fused silica) under the same experimental conditions, the χ⁽³⁾ of the sample can be determined.
Conclusion
This guide provides a foundational benchmark for the third-order nonlinear optical properties of poly(this compound) in the context of other well-established conjugated polymers. Polydiacetylenes, as a class, exhibit large third-order nonlinearities, making them highly attractive for all-optical switching and signal processing applications. The choice of material will ultimately depend on the specific application requirements, including the desired operating wavelength, response time, and processing capabilities. The experimental protocols outlined herein provide a standardized framework for the characterization and comparison of novel NLO materials, facilitating further advancements in the field.
References
Comparative Thermal Stability of Substituted Polydiacetylenes: A Guide for Researchers
A detailed analysis of the thermal properties of various functionalized polydiacetylene (PDA) materials reveals significant variations in their stability based on the nature of their substituent groups. This guide provides a comparative overview of the thermal decomposition behavior of PDAs functionalized with different chemical moieties, supported by thermogravimetric analysis (TGA) data, to aid researchers, scientists, and drug development professionals in selecting appropriate materials for their specific applications.
Polydiacetylenes (PDAs) are a class of conjugated polymers renowned for their chromic properties, transitioning from blue to red in response to external stimuli such as heat, pH changes, or mechanical stress.[1] The thermal stability of these materials is a critical parameter for their application in fields ranging from biosensors to smart coatings. Polymerization of diacetylene monomers generally enhances the thermal and mechanical stability of the resulting material.[1] This guide focuses on the influence of various substituent groups on the thermal decomposition temperature of PDAs.
Quantitative Comparison of Thermal Stability
The thermal stability of substituted polydiacetylenes is quantitatively assessed using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset of decomposition is a key parameter derived from TGA curves. The table below summarizes the decomposition temperatures for a range of substituted PDAs, providing a direct comparison of their thermal stabilities.
| Substituent Group | Brief Chemical Description | Onset Decomposition Temperature (°C) | Source Citation |
| Pyrene, Amine, and Amide | Polydiacetylene with pyrene, primary amine, and amide functionalities in the side chains. | ~300 | [2] |
| Peptide Amphiphile | Polydiacetylene formed from the assembly of peptide amphiphiles. | >200 (no degradation observed below this temperature) | [2] |
| Cyclopentadiene Adduct | 10,12-Pentacosadiynoic acid (PCDA) polymerized in the presence of cyclopentadiene. | Thermochromic transition at 180-200 | [3] |
| Benzene, Furan, Thiophene Adducts | 10,12-Pentacosadiynoic acid (PCDA) polymerized in the presence of benzene, furan, or thiophene. | Thermochromic transition at 80-100 | [3] |
Influence of Substituent Groups on Thermal Stability
The data indicates a strong correlation between the chemical nature of the substituent groups and the thermal stability of the polydiacetylene backbone.
-
Aromatic and Amide Groups: The presence of pyrene, amine, and amide functionalities leads to a significant enhancement in thermal stability, with decomposition commencing at approximately 300°C.[2] This increased stability can be attributed to the rigid nature of the aromatic pyrene units and the potential for strong intermolecular hydrogen bonding provided by the amine and amide groups, which helps to maintain the integrity of the polymer structure at elevated temperatures.
-
Peptide Amphiphiles: Polydiacetylenes derived from peptide amphiphiles also exhibit high thermal stability, showing no degradation below 200°C.[2] The self-assembling nature of peptides and the extensive network of hydrogen bonds within the assembled structures contribute to this enhanced thermal resilience.
-
Cyclic Adducts: The interaction of PCDA with cyclopentadiene during polymerization results in a material with a significantly higher thermochromic transition temperature (180-200°C) compared to adducts formed with benzene, furan, or thiophene (80-100°C).[3] While this is a measure of the stability of the blue-to-red color transition rather than decomposition, it suggests that the cyclopentadiene adduct forms a more thermally stable conjugated backbone structure.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition temperature of substituted polydiacetylene samples.
Methodology:
-
Sample Preparation: A small amount of the dried polydiacetylene sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used for the measurement.
-
Experimental Conditions:
-
Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA thermogram, a plot of sample mass versus temperature, is analyzed to determine the onset temperature of decomposition. This is often reported as the temperature at which 5% mass loss occurs (Td5%) or the peak of the derivative thermogravimetric (DTG) curve, which indicates the temperature of the maximum rate of decomposition.[4][5]
Logical Relationships in Thermal Stability
The following diagram illustrates the general relationship between different classes of substituent groups and their impact on the thermal stability of polydiacetylenes.
Substituent effect on PDA thermal stability.
References
Correlating Monomer Crystal Packing with Polymer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise arrangement of monomer molecules in a crystalline state, known as crystal packing, can profoundly influence the properties of the resulting polymer. This guide provides a comparative analysis of how different monomer crystal polymorphs direct the synthesis of polymers with distinct properties, supported by experimental data. The focus is on topochemical polymerization, a solid-state reaction where the crystal lattice of the monomer pre-organizes the reactive units, leading to polymers with high stereoregularity and crystallinity.[1][2]
Comparative Analysis of Polymer Properties from Monomer Polymorphs
A compelling case study illustrating the correlation between monomer crystal packing and polymer properties is the topochemical polymerization of a β-turn-forming peptide monomer containing α-aminoisobutyric acid (Aib).[3][4][5] This monomer has been crystallized into two different polymorphs (Polymorph I and Polymorph II) and a hydrate (Hydrate III), with the two anhydrous polymorphs undergoing single-crystal-to-single-crystal (SCSC) polymerization upon heating.[6] The distinct packing of the monomer units in Polymorph I and II leads to polymers (Polymer I and Polymer II) with significantly different mechanical properties.
Quantitative Data Summary
The mechanical properties of the monomer and resulting polymer single crystals were characterized using nanoindentation.[7][8][9] The Young's modulus and hardness values are summarized in the table below.
| Sample | Crystal System | Space Group | Key Intermolecular Interactions | Polymerization Conditions | Young's Modulus (GPa) | Hardness (GPa) |
| Monomer Polymorph I | Monoclinic | P2₁/c | N-H···O and C-H···O hydrogen bonds forming a 2D sheet structure. | - | 12.3 ± 1.1 | 0.52 ± 0.05 |
| Polymer I | Monoclinic | P2₁/c | Retained hydrogen bonding network from the monomer. | 120 °C | 21.7 ± 1.8 | 1.02 ± 0.09 |
| Monomer Polymorph II | Orthorhombic | P2₁2₁2₁ | N-H···O and C-H···O hydrogen bonds forming a more compact 3D network. | - | 15.8 ± 1.4 | 0.71 ± 0.06 |
| Polymer II | Orthorhombic | P2₁2₁2₁ | Retained hydrogen bonding network from the monomer. | 120 °C | 28.9 ± 2.5 | 1.45 ± 0.12 |
| Monomer Hydrate III | Monoclinic | C2/c | Water-mediated hydrogen bonds. | Does not polymerize | 10.5 ± 0.9 | 0.45 ± 0.04 |
Data sourced from Chatterjee et al. and related studies on mechanical properties of peptide assemblies.[6][10][11]
The data clearly indicates that the more compact and intricate hydrogen bonding network in Monomer Polymorph II leads to a polymer with a significantly higher Young's modulus and hardness compared to the polymer derived from Polymorph I.[6] This highlights the critical role of monomer pre-organization in determining the mechanical performance of the final polymer.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms in the monomer and polymer single crystals.[12][13]
Protocol:
-
Crystal Selection and Mounting: High-quality single crystals of the monomer polymorphs and the resulting polymers, with dimensions of approximately 0.1-0.3 mm, are selected under a polarized light microscope.[14] The selected crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[15] Diffraction data is collected by rotating the crystal and recording the diffraction pattern on a detector over a wide range of angles. Data collection is typically performed at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, high-resolution crystal structure.[16]
Nanoindentation
Objective: To measure the Young's modulus and hardness of the monomer and polymer single crystals.[7][17]
Protocol:
-
Sample Preparation: Single crystals with flat, smooth surfaces are selected. The surfaces should be free of defects and have a low surface roughness, which can be verified by atomic force microscopy (AFM) or white light interferometry.[2]
-
Calibration: The nanoindenter, typically equipped with a Berkovich diamond tip, is calibrated using a standard material with known mechanical properties, such as fused silica.
-
Indentation: The crystal is mounted on the nanoindenter stage. The indenter tip is brought into contact with the crystal surface and a predefined load is applied. The load and displacement of the indenter are continuously recorded during the loading and unloading cycles. Multiple indentations are made on each crystal face to ensure reproducibility.[8]
-
Data Analysis: The resulting load-displacement curves are analyzed using the Oliver-Pharr method to calculate the Young's modulus and hardness of the material.[9]
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the polymers, such as the melting temperature (Tm), glass transition temperature (Tg), and degree of crystallinity.[18][19]
Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[20]
-
Heating and Cooling Cycles: The sample and reference pans are placed in the DSC cell. The sample is subjected to a controlled heating and cooling program. A typical cycle involves heating the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point, holding it for a few minutes to erase its thermal history, cooling it at a controlled rate, and then reheating it.[21]
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting temperature is determined from the peak of the endothermic melting transition. The glass transition temperature is identified as a step-change in the heat capacity. The degree of crystallinity (Xc) can be calculated from the enthalpy of melting (ΔHm) using the following equation: Xc (%) = (ΔHm / ΔHm°) x 100 where ΔHm° is the enthalpy of melting for a 100% crystalline sample of the polymer.[22]
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.
Protocol:
-
Sample Preparation: For soluble polymers, a dilute solution of the polymer (typically 0.1-1.0 mg/mL) is prepared in a suitable solvent (e.g., THF, chloroform).[23] For insoluble polymers, high-temperature GPC (HT-GPC) may be required, where the polymer is dissolved in a high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 140-160 °C).[24][25] The solution is filtered through a microfilter (e.g., 0.22 µm) to remove any particulate matter.
-
Instrumentation and Calibration: The GPC system is equipped with a set of columns packed with porous gel. The system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene).[26]
-
Analysis: The prepared polymer solution is injected into the GPC system. The molecules are separated based on their hydrodynamic volume as they pass through the columns, with larger molecules eluting first. A detector (e.g., refractive index or light scattering detector) measures the concentration of the polymer as it elutes.
-
Data Analysis: The molecular weight distribution of the polymer is determined by comparing its elution profile to the calibration curve. The number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) are calculated from the distribution.
Visualizations
Logical Relationship: Influence of Monomer Packing on Polymer Properties
Caption: Monomer crystal packing dictates polymer properties.
Experimental Workflow
Caption: Workflow for monomer-polymer property correlation.
References
- 1. Hydrogen-bond-driven supramolecular self-assembly of diacetylene derivatives for topochemical polymerization in solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Nanoindentation of Molecular Crystals: Lessons Learned from Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isw3.naist.jp [isw3.naist.jp]
- 4. Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanoindentation of Molecular Crystals: Lessons Learned from Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput Screening of the Mechanical Properties of Peptide Assemblies [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How To [chem.rochester.edu]
- 15. Role of Sequence and Structural Polymorphism on the Mechanical Properties of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 20. covalentmetrology.com [covalentmetrology.com]
- 21. Control of Properties through Hydrogen Bonding Interactions in Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hitachi-hightech.com [hitachi-hightech.com]
- 23. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 24. High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char [polymerchar.com]
- 25. Technical Considerations for Insoluble Polymer PLC Registration under K-REACH | News | ChemRadar [chemradar.com]
- 26. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,6-Diphenoxy-2,4-hexadiyne
The following provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,6-diphenoxy-2,4-hexadiyne, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is a solid, and care should be taken to avoid dust formation.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE): All personnel handling the compound must wear the following PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, to avoid inhalation.
-
Body Protection: A lab coat must be worn to prevent skin contact.[1]
II. Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 30980-37-1[2][3] |
| Molecular Formula | C₁₈H₁₄O₂[2][3] |
| Molecular Weight | 262.30 g/mol [3] |
| Appearance | Cream Solid[1] |
| Odor | Odorless[1] |
III. Hazard Identification and Classification
It is imperative to be aware of the hazards associated with this compound for safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
- Classify this compound as a hazardous chemical waste.
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Management:
- Use a dedicated, leak-proof, and chemically compatible container for the waste. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.
- Ensure the container is in good condition with a secure, tight-fitting lid.
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Spill and Contamination Cleanup:
- In the event of a spill, prevent the generation of dust.
- Carefully sweep up the solid material.[1]
- Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into the designated hazardous waste container.
4. Final Disposal:
- Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
- Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.
V. Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,6-Diphenoxy-2,4-hexadiyne
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,6-Diphenoxy-2,4-hexadiyne. Adherence to these procedures is essential for ensuring personal safety and proper disposal of waste.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₄O₂ |
| Appearance | Cream Solid |
| Odor | Odorless |
| Hazards | Skin Irritant, Eye Irritant, May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Respiratory | N95 Dust Mask | Use a NIOSH-approved N95 respirator to prevent inhalation of dust particles.[1] Ensure a proper fit to minimize leakage. |
| Eyes | Safety Glasses with Side Shields or Goggles | Provide protection against dust and potential splashes.[1] |
| Face | Face Shield | Recommended when there is a risk of splashing, particularly if the compound is dissolved in a solvent. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Butyl rubber gloves may also be suitable but are less effective against aromatic hydrocarbons.[2] Always inspect gloves for any signs of degradation or punctures before use. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. |
| Feet | Closed-toe Shoes | Ensure feet are fully covered to prevent injury from spills or dropped equipment. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[3]
-
Gather all necessary equipment and reagents before starting the experiment.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Handle this compound as a solid to avoid generating dust.[3]
-
If transferring the solid, use a spatula or other appropriate tool to minimize dust creation.
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.[3]
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For a solid spill, carefully sweep up the material and place it in a designated, labeled waste container.[3] Avoid actions that could generate dust.
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Dispose of this compound waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated PPE:
-
Contaminated gloves, masks, and other disposable PPE should be considered hazardous waste.
-
Place all contaminated disposable items in a designated, sealed hazardous waste bag or container.
-
Do not dispose of contaminated PPE in the regular trash.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
The first rinseate should be collected and disposed of as hazardous waste. Subsequent rinses of containers that held highly toxic chemicals may also need to be collected.
-
Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
